molecular formula C10H12ClN3 B1408372 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine CAS No. 1379314-67-6

2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Cat. No.: B1408372
CAS No.: 1379314-67-6
M. Wt: 209.67 g/mol
InChI Key: UJWAZKGBPRUMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The pyrazolo[1,5-a]pyrazine scaffold is recognized for its significant synthetic and biological potential, serving as a core structure in the development of novel therapeutic agents . The chloro substituent at the 4-position is a reactive handle that allows for facile functionalization via cross-coupling and nucleophilic substitution reactions, enabling rapid exploration of chemical space . This makes the compound an exceptionally versatile building block for constructing more complex molecules aimed at inhibiting specific biological targets. Researchers are actively developing pyrazolo[1,5-a]pyrazine derivatives for a range of applications, as they have been identified as potent inhibitors of various kinases, as well as agonists and antagonists for numerous receptors such as dopamine, vasopressin V1b, and chemokine CXCR7 . The tert-butyl group at the 2-position is intended to introduce steric and electronic modulation, which can be critical for optimizing binding affinity, selectivity, and other drug-like properties in the resulting lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-4-chloropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)8-6-7-9(11)12-4-5-14(7)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWAZKGBPRUMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is presented in a logical, three-stage process, beginning with the construction of a key aminopyrazole intermediate, followed by the formation of the fused pyrazolo[1,5-a]pyrazinone core, and culminating in a targeted chlorination to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles that govern each transformation.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic motif frequently encountered in a variety of biologically active molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. The tert-butyl substituent at the 2-position can offer steric bulk and lipophilicity, which can be crucial for modulating potency and pharmacokinetic properties. The chlorine atom at the 4-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to explore the structure-activity relationship (SAR) of derivative compounds.

Overall Synthetic Strategy

The synthesis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is most effectively approached through a convergent strategy. The core logic of this pathway is to first construct the pyrazole ring bearing the requisite tert-butyl substituent and a nucleophilic amino group. This is followed by a cyclocondensation reaction to build the adjacent pyrazinone ring. The final step involves the conversion of the pyrazinone to the desired chloropyrazine. This approach allows for the efficient and controlled introduction of the desired functionalities.

Synthetic Pathway A Pivaloylacetonitrile & Hydrazine B 3-Amino-5-tert-butyl-1H-pyrazole A->B Cyclization D 2-(Tert-butyl)pyrazolo[1,5-a]pyrazine-4(5H)-one B->D Cyclocondensation C Ethyl 2-chloro-2-oxoacetate C->D E 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine D->E Chlorination (POCl3)

Caption: Overall synthetic workflow for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Stage 1: Synthesis of 3-Amino-5-tert-butyl-1H-pyrazole

The initial and critical step in this synthetic sequence is the formation of the 3-amino-5-tert-butyl-1H-pyrazole intermediate. This is achieved through a classical pyrazole synthesis involving the condensation of a β-ketonitrile with hydrazine.

Principle and Rationale

The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), followed by an intramolecular cyclization through the attack of the second nitrogen of hydrazine onto the nitrile carbon. Subsequent tautomerization leads to the stable aromatic pyrazole ring. The choice of pivaloylacetonitrile is deliberate as it directly installs the required tert-butyl group at the 5-position of the resulting aminopyrazole.

Stage 1 reagents Pivaloylacetonitrile Hydrazine hydrate intermediate Hydrazone intermediate reagents->intermediate Condensation product 3-Amino-5-tert-butyl-1H-pyrazole intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Reaction sequence for the synthesis of the key aminopyrazole intermediate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Pivaloylacetonitrile125.171.0125.17 g
Hydrazine hydrate (~64%)50.061.1~69 mL
Ethanol--500 mL

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetonitrile (125.17 g, 1.0 mol) and ethanol (500 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Slowly add hydrazine hydrate (~69 mL, 1.1 mol) to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (1 L).

  • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to yield 3-amino-5-tert-butyl-1H-pyrazole.

Expected Yield: 85-95%

Stage 2: Cyclocondensation to 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

With the aminopyrazole in hand, the next stage involves the construction of the fused pyrazinone ring. This is accomplished through a cyclocondensation reaction with a suitable C2-building block, in this case, ethyl 2-chloro-2-oxoacetate.

Principle and Rationale

The 3-amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in ethyl 2-chloro-2-oxoacetate. This is followed by an intramolecular nucleophilic attack of the pyrazole ring nitrogen (N1) onto the ester carbonyl, leading to the formation of the six-membered pyrazinone ring after the elimination of ethanol. The use of a base is crucial to neutralize the HCl generated during the initial acylation step.

Stage 2 reactants 3-Amino-5-tert-butyl-1H-pyrazole Ethyl 2-chloro-2-oxoacetate Base (e.g., Triethylamine) intermediate N-acylated intermediate reactants->intermediate Acylation product 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate->product Intramolecular Cyclization

Caption: Cyclocondensation reaction to form the pyrazolo[1,5-a]pyrazinone core.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
3-Amino-5-tert-butyl-1H-pyrazole139.201.0139.20 g
Ethyl 2-chloro-2-oxoacetate136.531.1150.18 g
Triethylamine101.191.2~167 mL
Dichloromethane (DCM)--1 L

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-5-tert-butyl-1H-pyrazole (139.20 g, 1.0 mol) and triethylamine (~167 mL, 1.2 mol) in dichloromethane (1 L).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of ethyl 2-chloro-2-oxoacetate (150.18 g, 1.1 mol) in DCM (200 mL) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Expected Yield: 70-85%

Stage 3: Chlorination to 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

The final step of the synthesis is the conversion of the pyrazolo[1,5-a]pyrazin-4(5H)-one to the target 4-chloro derivative. This is a standard transformation for such heterocyclic systems and is reliably achieved using phosphorus oxychloride (POCl₃).

Principle and Rationale

The oxygen atom of the pyrazinone is nucleophilic and attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This intermediate is a good leaving group, and subsequent attack by a chloride ion at the 4-position of the pyrazolo[1,5-a]pyrazine ring, followed by elimination of the phosphate group, yields the desired 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. The reaction is typically carried out at elevated temperatures.

Stage 3 reactant 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate Phosphate ester intermediate reactant->intermediate Phosphorylation reagent Phosphorus oxychloride (POCl3) reagent->intermediate product 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine intermediate->product Nucleophilic substitution (Cl-)

Caption: Chlorination of the pyrazolo[1,5-a]pyrazinone intermediate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one193.221.0193.22 g
Phosphorus oxychloride (POCl₃)153.33-~500 mL

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (193.22 g, 1.0 mol) in phosphorus oxychloride (500 mL).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice (2 kg) with vigorous stirring. This should be done slowly to control the exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purification can be achieved by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield pure 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Expected Yield: 75-90%

Summary of Synthetic Pathway

StageStarting Material(s)Key TransformationProduct
1Pivaloylacetonitrile, Hydrazine hydratePyrazole formation3-Amino-5-tert-butyl-1H-pyrazole
23-Amino-5-tert-butyl-1H-pyrazole, Ethyl 2-chloro-2-oxoacetateCyclocondensation2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
32-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, POCl₃Chlorination2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Conclusion

This guide has detailed a reliable and scalable synthetic route to 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. The described three-stage process is based on well-established chemical transformations and provides a clear path for the synthesis of this valuable heterocyclic building block. The protocols provided are intended to be a starting point for laboratory synthesis and may be optimized for specific equipment and scales. The principles outlined herein should provide researchers with the necessary foundation to successfully synthesize this and related pyrazolo[1,5-a]pyrazine derivatives for their research and development endeavors.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 2011, 21(13), 3909-3913. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 2022, 15(8), 949. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012, 17(4), 4533-4544. [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 6), o1423. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 2014, 91, 1-11. [Link]

  • POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011, 76(8), 2775-2784. [Link]

A Technical Guide to the Anticipated Mechanism of Action and Evaluation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the specific derivative, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. Drawing from extensive literature on analogous compounds, we posit that its primary mode of action is the inhibition of protein kinases, a critical class of enzymes in cellular signaling. This document outlines the scientific basis for this hypothesis, details a robust, multi-stage experimental workflow for its validation, and provides in-depth protocols for key assays. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule inhibitors.

Introduction: The Pyrazolo[1,5-a]pyrazine Core Scaffold

Heterocyclic compounds are foundational to modern pharmacology. Among these, the fused pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine cores have garnered significant attention due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2]. Their structural resemblance to purines allows them to interact with the ATP-binding sites of numerous enzymes, making them ideal candidates for inhibitor development.

Extensive research has identified derivatives of these scaffolds as potent inhibitors of protein kinases[3]. Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer[3]. The development of small-molecule kinase inhibitors has therefore become a cornerstone of targeted therapy.

The subject of this guide, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, is a specific derivative of this promising class. While direct studies on this molecule are not prevalent in public literature, its structure—featuring a bulky tert-butyl group and an electron-withdrawing chloro substituent—suggests a tailored pharmacological profile. This guide will therefore proceed based on the well-established activities of its parent scaffold to propose a likely mechanism of action and a comprehensive strategy for its empirical validation.

Core Chemical Structure

The foundational structure is the pyrazolo[1,5-a]pyrazine bicyclic system. The specific substitutions at the R1 and R2 positions are critical for determining target specificity and potency, forming the basis of structure-activity relationship (SAR) studies[4].

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 2-(Tert-butyl)-4-chloropyrazolo [1,5-a]pyrazine Inhibitor->BRAF Inhibits Workflow cluster_1 Phase 1: In Vitro Profiling cluster_2 Phase 2: Target Identification cluster_3 Phase 3: Lead Optimization A Compound Synthesis & QC B Cell Viability Screen (MTT/CellTiter-Glo) Broad Cancer Cell Panel A->B Test C IC50 Determination in Sensitive Lines B->C Identify D Broad Kinase Panel Screen (>400 Kinases) C->D Prioritize E Apoptosis Assay (Caspase-Glo/Annexin V) Confirms Cytotoxic MOA C->E F Cell-Based Target Validation (Western Blot for Phospho-Targets) D->F Validate Hits G Structure-Activity Relationship (SAR) Studies F->G Inform H In Vivo Xenograft Mouse Model G->H Test Optimized Cmpds I ADMET Profiling H->I

Figure 3: Multi-phase workflow for compound characterization.

Detailed Experimental Protocols

The following sections provide methodologies for the core experiments outlined in the workflow. These protocols include necessary controls to ensure data integrity and trustworthiness.

Cell Viability and Cytotoxicity (MTT Assay)

This initial screen determines the compound's effect on cancer cell proliferation and identifies sensitive cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2[4][5]. Compound Treatment: Prepare a serial dilution of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (e.g., from 0.01 µM to 100 µM). Add the compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Broad Kinase Panel Screening

This experiment is crucial for identifying the primary molecular target(s) of the compound.

Principle: An in vitro radiometric or fluorescence-based assay is used to quantify the enzymatic activity of a large panel of purified recombinant protein kinases in the presence of the test compound.

Methodology:

  • Compound Submission: Provide the compound to a specialized contract research organization (CRO) offering kinase screening services (e.g., Eurofins, Reaction Biology). The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM).

  • Assay Performance: The CRO performs the kinase assays. In a typical format, a kinase, its specific substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified.

  • Data Analysis: Results are provided as a percentage of inhibition for each kinase relative to a vehicle control.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) are identified as primary hits. These hits provide the basis for all subsequent target validation experiments.

Cell-Based Target Validation (Western Blot)

This assay confirms that the compound engages and inhibits the identified kinase target within a cellular context.

Principle: Western blotting is used to detect changes in the phosphorylation state of a kinase's downstream substrate. A reduction in the phosphorylated substrate in compound-treated cells indicates target engagement.

Methodology:

  • Cell Treatment: Treat a sensitive cell line (identified in the MTT assay) with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Also, probe separate blots with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control validates the compound's on-target activity.

Summary of Anticipated Profile

The data below represents a hypothetical but expected profile for a pyrazolo[1,5-a]pyrazine-based kinase inhibitor, which serves as a benchmark for the experimental evaluation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

ParameterAnticipated ResultRationale / Significance
Cellular Potency (IC50) 10 nM - 5 µM in sensitive linesDemonstrates cellular activity; potency varies with the specific kinase target and cell line dependency.
Primary Kinase Targets EGFR, B-Raf, MEK, CDKs, BTK, IKKBased on established activity of the core scaffold against common cancer-related kinases. [3][5][6]
Kinase Selectivity Varies; may inhibit a small clusterSubstituents drive selectivity. A selective inhibitor is often preferred to minimize off-target effects.
Mechanism of Inhibition ATP-CompetitiveThe scaffold mimics the adenine region of ATP, making this the most common binding mode. [3]
Cellular Effect Induction of ApoptosisInhibition of pro-survival kinases typically leads to programmed cell death in dependent cancer cells. [5]

Conclusion

While 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a novel chemical entity without an established public profile, its core scaffold provides a strong scientific foundation for predicting its mechanism of action. The hypothesis that it functions as a protein kinase inhibitor is both logical and testable. The experimental workflow detailed in this guide offers a rigorous, phased approach to systematically characterize its biological activity, identify its molecular target(s), and validate its mechanism. Successful execution of these protocols will elucidate the therapeutic potential of this compound and guide its future development.

References

  • Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the National Cancer Institute. [Link]

  • Al-Zoubi, R.M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Menges, N., et al. (2021). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity. [Link]

  • Gardinier, K.M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Patinote, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

  • Bayer Aktiengesellschaft. (2023). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]th[3][4]iazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.

  • Li, Q., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]

  • Astrazeneca Ab. (2019). Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy. Justia Patents. [Link]

  • Kissei Pharmaceutical Co., Ltd. (2012). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. PubChem. [Link]

  • Pharmacyclics LLC. (2015). FUSED HETEROCYCLIC COMPOUNDS AS BTK INHIBITORS.
  • Somashekara, N., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Eli Lilly and Company. (2011). THIAZOLE PYRAZOLOPYRIMIDINE COMPOUNDS AS CRF1 RECEPTOR ANTAGONISTS.
  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e] T[1][3][7]riazine Sulfonamides. Annals of Medicinal Chemistry. [Link]

  • Al-Amiery, A.A. (2016). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Scientific Information Database. [Link]

  • Mojzych, M., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]tr[1][3][7]iazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. [Link]

  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e]Tr[1][3][7]iazine Sulfonamides. Remedy Publications. [Link]

  • Wiemer, A.J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports. [Link]

  • Mojzych, M., et al. (2020). Synthesis, Structural Characterization, and Biological Activity of New Pyrazolo[4,3-e]tr[1][3][7]iazine Acyclonucleosides. Molecules. [Link]

  • Samshuddin, S., et al. (2011). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrazolo[1,5-a]pyrazine scaffold has garnered significant interest due to its versatile biological activities, including its role as an antagonist for receptors like the adenosine A2A receptor.[1] The specific analogue, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, presents a unique combination of a bulky, lipophilic tert-butyl group and an electron-withdrawing chloro substituent. These features are anticipated to profoundly influence its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers field-proven insights into analytical methodologies, and provides a framework for the thorough characterization of this and similar novel chemical entities. Every protocol described is designed as a self-validating system, ensuring the generation of robust and reliable data.

Molecular Structure and Core Properties

A foundational understanding of a molecule begins with its structure and fundamental properties. These parameters are the primary determinants of its behavior in both chemical and biological systems.

Chemical Structure:

A summary of the core molecular properties.

The structure reveals a fused bicyclic system with a pyrazole ring fused to a pyrazine ring. The tert-butyl group at position 2 introduces significant steric bulk, which can influence intermolecular interactions and receptor binding. The chlorine atom at position 4 acts as a potential metabolic hotspot and modulates the electron density of the aromatic system.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, which are computationally predicted.[2] It is imperative to note that while predictive models are valuable for initial assessment, experimental verification is crucial for definitive characterization.

PropertyPredicted ValueSignificance in Drug Discovery
Density1.24 ± 0.1 g/cm³Influences formulation design, particularly for solid dosage forms.
pKa0.08 ± 0.30Indicates the molecule is weakly basic. This is critical for understanding its ionization state at physiological pH, which affects solubility, permeability, and receptor interactions.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. The causality behind the choice of methodology is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

Significance: The melting point is a fundamental indicator of a compound's purity and thermal stability. A sharp melting point range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting point range.

  • Validation: The measurement should be repeated at least twice, and the results should be consistent.

Causality of Experimental Choices: The use of a slow heating rate near the melting point is critical to allow for efficient heat transfer from the block to the sample, ensuring an accurate determination. A sharp melting range (typically < 2 °C) is a primary indicator of a pure crystalline solid.

Solubility Assessment

Significance: Solubility is a critical parameter that directly impacts a drug's bioavailability and formulation. Poor aqueous solubility is a common challenge in drug development. Pyrazole and its derivatives are generally known to have good solubility in organic solvents but limited water solubility.[3]

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_solvents Solvent Addition cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess compound into vials solvents Add precise volume of solvent (e.g., Water, PBS, Organic Solvents) prep->solvents Step 1 equilibration Shake at constant temperature (e.g., 25°C, 37°C) for 24h solvents->equilibration Step 2 centrifuge Centrifuge to separate undissolved solid equilibration->centrifuge Step 3 supernatant Collect supernatant centrifuge->supernatant Step 4 hplc Quantify concentration by HPLC supernatant->hplc Step 5

Workflow for equilibrium solubility determination.

Experimental Protocol: Shake-Flask Method

  • Preparation: An excess amount of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Strategies for Poorly Soluble Pyrazole Derivatives:

  • Co-solvents: For aqueous reactions or formulations, a mixture of water with a water-miscible organic solvent like ethanol or DMSO can improve solubility.[3]

  • pH Adjustment: Given the predicted weakly basic nature of the molecule, adjusting the pH of the aqueous medium to be more acidic could lead to salt formation, which is often more soluble.[3]

  • Formulation Strategies: For advanced applications, techniques like creating amorphous solid dispersions with polymers can significantly enhance aqueous solubility.[3]

Lipophilicity Determination (LogP/LogD)

Significance: Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule and the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Octanol-Water Partitioning

  • System Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known concentration of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

  • Equilibration: The mixture is gently agitated for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality of Experimental Choices: n-Octanol is the standard organic solvent used to mimic the lipid bilayer of cell membranes. Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the accuracy of the concentration measurements.

Spectroscopic Characterization

Significance: Spectroscopic analysis provides unambiguous confirmation of the chemical structure and can be used for quantitative analysis.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environment, and their connectivity. The tert-butyl group should appear as a sharp singlet integrating to 9 protons. The aromatic protons on the pyrazolo[1,5-a]pyrazine core will appear as distinct signals in the aromatic region.

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The tert-butyl carbons and the aromatic carbons will have characteristic chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

b) Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This is critical for confirming the elemental composition of the molecule. The measured exact mass should be within a few parts per million (ppm) of the calculated exact mass for C10H12ClN3.

  • Fragmentation Pattern (MS/MS): By inducing fragmentation of the parent ion, a characteristic fragmentation pattern can be obtained, which serves as a fingerprint for the molecule and can provide further structural information.

c) Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Lambda Max (λmax): A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is scanned across a range of UV-Vis wavelengths. The wavelength of maximum absorbance (λmax) is determined. This value is useful for setting the detection wavelength in HPLC analysis and for concentration determination using the Beer-Lambert law.

Stability Assessment

Significance: Understanding the chemical stability of a compound under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Time-Point Analysis prep Prepare stock solution of compound acid Acidic (e.g., 0.1 M HCl) prep->acid Step 1 base Basic (e.g., 0.1 M NaOH) prep->base Step 1 oxidative Oxidative (e.g., H2O2) prep->oxidative Step 1 photolytic Photostability (exposed to light) prep->photolytic Step 1 thermal Thermal (elevated temperature) prep->thermal Step 1 sampling Sample at t=0, 2, 4, 8, 24 hours acid->sampling Step 2 base->sampling Step 2 oxidative->sampling Step 2 photolytic->sampling Step 2 thermal->sampling Step 2 hplc_analysis Analyze by stability-indicating HPLC method sampling->hplc_analysis Step 3 quantify Quantify parent compound remaining and identify major degradants hplc_analysis->quantify Step 4

Sources

2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2][3][4] The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state are paramount for understanding structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design. This technical guide provides a comprehensive, field-proven workflow for the structural elucidation of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a representative member of this important class of molecules. We will detail the entire process, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and the interpretation of supramolecular architecture. This document is intended for researchers, chemists, and drug development professionals seeking to apply crystallographic techniques to advance their research programs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Core

The fused, bicyclic structure of pyrazolo[1,5-a]pyrazine provides a rigid and synthetically versatile scaffold for combinatorial library design.[5] Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. The introduction of specific substituents, such as a bulky tert-butyl group at the 2-position and a halogen like chlorine at the 4-position, can profoundly influence molecular conformation, crystal packing, and, consequently, biological function and properties like solubility and metabolic stability.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules at atomic resolution.[6][7] This guide offers an expert perspective on the causality behind experimental choices, ensuring a robust and self-validating approach to the crystal structure analysis of the title compound.

From Synthesis to Single Crystal: The Foundational Steps

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

While multiple synthetic routes to pyrazolo[1,5-a]pyrazine derivatives exist, a common and effective approach involves the condensation of an aminopyrazole precursor with a suitable 1,2-dicarbonyl compound or its equivalent. For the title compound, a plausible route is outlined below. The specific details would require experimental optimization, but the general strategy is well-established for related heterocyclic systems.[8][9]

G cluster_0 Synthetic Pathway A 3-Amino-5-(tert-butyl)pyrazole C Cyclocondensation A->C B Chloroacetaldehyde B->C D Oxidation C->D Intermediate Formation E 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine D->E Aromatization

Caption: Proposed synthetic pathway for the target compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.[10][11] The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline lattice. A purity of >95% is highly recommended before attempting crystallization.[12]

Field-Proven Insight: The choice of solvent is critical. A good starting point is to find a solvent in which the compound is sparingly soluble. The bulky, nonpolar tert-butyl group suggests solubility in moderately polar organic solvents, while the heterocyclic core provides some polarity.

Experimental Protocol: Slow Evaporation

  • Solvent Screening: Perform qualitative solubility tests with small amounts of the compound (~2-5 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature.

  • Solution Preparation: Dissolve approximately 10-20 mg of purified 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in 1-2 mL of a suitable solvent (or solvent mixture) in a small, clean vial. The solution should be saturated or near-saturated. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Alternative Crystallization Techniques

TechniquePrincipleBest For
Vapor Diffusion An antisolvent with low affinity for the compound slowly diffuses into a saturated solution, reducing solubility.Compounds that are highly soluble or tend to oil out.
Liquid-Liquid Diffusion A layer of a less dense solvent is carefully added on top of a denser solution of the compound, allowing slow mixing at the interface.Thermally sensitive compounds.
Cooling A saturated solution at an elevated temperature is slowly cooled, causing solubility to decrease and crystallization to occur.Compounds with a steep solubility-temperature gradient.

Single-Crystal X-ray Diffraction: Unveiling the Structure

SCXRD is a powerful technique that provides precise information on bond lengths, angles, and the three-dimensional arrangement of molecules.[7]

G DataCollection 1. Data Collection (Diffractometer) DataProcessing 2. Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution 3. Structure Solution (Phase Problem - SHELXT) DataProcessing->StructureSolution StructureRefinement 4. Structure Refinement (Least-Squares - SHELXL) StructureSolution->StructureRefinement StructureRefinement->StructureSolution Iterative Process Validation 5. Model Validation (CIF Report, R-factors) StructureRefinement->Validation Analysis 6. Structural Analysis (Geometry, Packing, Interactions) Validation->Analysis

Caption: Workflow for single-crystal structure determination.

Data Collection

The crystal is mounted on a goniometer and cooled (typically to 100-170 K) to minimize thermal vibrations, leading to higher quality data. A modern diffractometer with a CCD or CMOS detector is used.[7]

Experimental Protocol: Data Collection

  • Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas.

  • Centering: The crystal is centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to ensure high completeness and redundancy of the data. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans).[13]

  • Execution: The full dataset is collected. The duration can range from a few hours to a full day, depending on the crystal's scattering power.[7]

Data Processing

The raw diffraction images are processed to generate a reflection file.[14] This involves:

  • Indexing: Assigning Miller indices (h, k, l) to each diffraction spot.

  • Integration: Measuring the intensity of each reflection.

  • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.

Structure Solution and Refinement

This is a computational process, typically performed using a graphical user interface like Olex2, which integrates powerful programs like SHELX.[15][16][17]

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

  • Structure Solution: The initial atomic positions are found using "dual-space" methods, such as SHELXT. This solves the crystallographic phase problem.

  • Initial Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (SHELXL).[18]

  • Atom Assignment and Anisotropic Refinement: Atoms are correctly assigned (C, N, Cl), and non-hydrogen atoms are refined anisotropically to model their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.

  • Convergence: The refinement is continued until the model converges, meaning the shifts in atomic parameters are negligible.

Trustworthiness through Validation: The quality of the final model is assessed using several key metrics. A reliable structure will have low R-factors, a Goodness-of-Fit (GooF) value close to 1.0, and a flat residual electron density map.

ParameterTypical Target ValueDescription
R1 < 0.05 (5%)Agreement between observed and calculated structure factor amplitudes.
wR2 < 0.15 (15%)Weighted agreement factor based on intensities (F²).
GooF (S) ~ 1.0Goodness-of-Fit; indicates the quality of the model against the data.
Max/Min Residual Density < ±0.5 e⁻/ųRemaining electron density peaks/holes after refinement.

Structural Elucidation and Interpretation

With a validated model, the chemical and physical insights can be extracted.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. For 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, key points of analysis include:

  • Planarity: The planarity of the fused pyrazolo[1,5-a]pyrazine ring system.

  • Substituent Effects: The C-Cl and C-C(t-Bu) bond lengths can be compared to literature values. The orientation of the bulky tert-butyl group relative to the ring system is of interest due to potential steric effects.

  • Conformation: Analysis of torsion angles will reveal any deviations from ideal geometries.

Supramolecular Assembly and Non-covalent Interactions

Crystal packing is governed by a network of non-covalent interactions that dictate the material's properties.[19] The analysis of these interactions is crucial for understanding crystal engineering and polymorphism.[20]

  • Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors. In the absence of strong donors in the molecule itself, weak C-H···N interactions may be present.

  • Halogen Bonds: The chlorine atom at the 4-position is a potential halogen bond donor, capable of forming C-Cl···N or C-Cl···Cl interactions, which are highly directional and can be a powerful tool in crystal engineering.

  • π-π Stacking: The aromatic pyrazolo[1,5-a]pyrazine rings may engage in stacking interactions, where parallel rings are offset. The centroid-to-centroid distance is a key parameter (typically 3.3–3.8 Å).

  • van der Waals Forces: The bulky tert-butyl groups will primarily interact through weaker, non-directional van der Waals forces, influencing the overall packing efficiency.

G Central Central Molecule Neighbor1 Neighbor 1 Central->Neighbor1  Halogen Bond (C-Cl···N) Neighbor2 Neighbor 2 Central->Neighbor2  π-π Stacking Neighbor3 Neighbor 3 Central->Neighbor3  C-H···N Hydrogen Bond

Caption: Key intermolecular interactions driving crystal packing.

A powerful tool for visualizing these interactions is Hirshfeld surface analysis , which maps intermolecular contacts onto a 3D surface around the molecule. This allows for a quantitative analysis of the relative contributions of different interaction types to the overall crystal packing.[20]

Conclusion

The comprehensive structural analysis of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, from synthesis to the detailed interpretation of its crystal packing, provides invaluable insights for medicinal and materials chemists. The workflow described herein, emphasizing methodical experimental design and rigorous validation, ensures the generation of a high-fidelity structural model. Understanding the precise molecular geometry and the hierarchy of non-covalent interactions that govern the solid state is fundamental to establishing robust structure-property relationships, which in turn accelerates the development of novel therapeutics and functional materials.[6]

References

  • Rostom, S. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Galić, M., et al. (2018). Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database. Acta Crystallographica Section A. Available at: [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • OlexSys Ltd. Olex2 Software. Available at: [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2. Northwestern University. Available at: [Link]

  • Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available at: [Link]

  • NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. Available at: [Link]

  • CN113150012A - Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof. Google Patents.
  • InfinityLab. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at: [Link]

  • Maira, S-M., et al. (2016). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • ICMAB-CSIC. Crystallization of small molecules. Available at: [Link]

  • Sajjad, M. A., Macgregor, S. A., & Weller, A. S. (2023). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Dalton Transactions. Available at: [Link]

  • Zhang, L., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]

  • Kelley, M. R., et al. (2024). Discerning the Impact of Noncovalent Interactions via Simulated Crystal Growth: A Structural Study of Aromatic Esters. Crystal Growth & Design. Available at: [Link]

  • Weissman, H., et al. (2020). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Available at: [Link]

  • Mogul, R. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Available at: [Link]

  • OlexSys Ltd. Structure Refinement. Available at: [Link]

  • Lecomte, C. Guide for crystallization. Available at: [Link]

  • Wang, Y., et al. (2021). Noncovalent Interactions and Crystal Structure Prediction of Energetic Materials. Crystals. Available at: [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D. Available at: [Link]

  • Zhang, W., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • NIST.[5][21][22]Triazolo[1,5-a]pyrazine. NIST Chemistry WebBook. Available at: [Link]

  • Olex2 channel. (2021). Solving a crystal structure of a disorder structure using OLEX2/SHELX. YouTube. Available at: [Link]

  • German, K. E., et al. (2024). Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of[5][21][22]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. Available at: [Link]

  • Foks, H., et al. (1993). Studies on pyrazine derivatives. XXXII. Synthesis and tuberculostatic activity of some N-substituted derivatives of 2-methyl-3-carboxamidopyrazine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • US11186576B2 - Pyrazolo[1,5-A][5][10][14]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents. Available at:

  • Sławiński, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][21][22]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]

Sources

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine structural motif, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, stands as a cornerstone in modern drug discovery.[1] Its significance stems from its classification as a purine analogue, which allows it to interact with a wide array of biological targets, particularly enzymes that process purines, such as kinases.[2] This versatile and rigid planar framework is highly amenable to chemical modifications at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activities.[3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the diverse biological activities of this scaffold. We will delve into the mechanisms of action, present detailed experimental protocols for evaluation, summarize key structure-activity relationship (SAR) insights, and explore the future trajectory of these compounds as therapeutic agents. While the related pyrazolo[1,5-a]pyrazine core also shows promise, particularly as kinase inhibitors[5], the pyrazolo[1,5-a]pyrimidine scaffold is the subject of a significantly larger body of research and is the primary focus of this guide.

Part 1: Anticancer Activity - Targeting the Kinome and Beyond

The most extensively studied application of pyrazolo[1,5-a]pyrimidines is in oncology.[6] Their success is largely attributed to their role as potent protein kinase inhibitors (PKIs), which are crucial for targeted cancer therapy.[3][7] Protein kinases are key regulators of cellular signaling pathways that are frequently dysregulated in cancer, making them prime targets for small-molecule inhibitors.[3]

Mechanism of Action: Protein Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines often function as ATP-competitive inhibitors, leveraging their structural similarity to purines to bind to the ATP-binding pocket of kinases.[3] This action blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and metastasis. Derivatives of this scaffold have shown potent inhibitory activity against a range of clinically relevant kinases.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is featured in two of the three marketed drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib.[8][9] These drugs are highly effective against tumors harboring NTRK gene fusions.

  • FLT3-ITD Inhibitors: In Acute Myeloid Leukemia (AML), internal tandem duplications of the FLT3 gene (FLT3-ITD) are a common mutation associated with poor prognosis. Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3-ITD inhibitors with IC50 values in the sub-nanomolar range, even against mutations that confer resistance to other inhibitors.[10]

  • Other Kinase Targets: The scaffold's versatility allows for the targeting of numerous other kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs), which are implicated in various cancers like non-small cell lung cancer and melanoma.[3][4]

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, Trk) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor

A simplified kinase signaling cascade inhibited by a pyrazolo[1,5-a]pyrimidine derivative.
Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of these inhibitors. Palladium-catalyzed cross-coupling and click chemistry have enabled the introduction of diverse functional groups, significantly expanding the chemical space.[3][7] For Trk inhibitors, for example, the presence of a carboxamide group and specific substitutions on a linked pyrrolidine moiety have been shown to dramatically enhance activity.[8] Similarly, for FLT3 inhibitors, modifications at different positions of the pyrazolo[1,5-a]pyrimidine core can distinguish between activity against wild-type and mutated forms of the kinase.[10]

In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, HepG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound required to inhibit 50% of cell growth).[12]

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Schiff basesHCT116 (Colon)Good activity at 100 µg/mL[2]
2-(phenylamino)pyrazolo[1,5-a]pyrimidineMCF-7 (Breast)10.80 - 19.84[11]
2-(phenylamino)pyrazolo[1,5-a]pyrimidineHep-2 (Laryngeal)8.85 - 12.76[11]
Pyrazolo[1,5-a]pyrimidine derivativesHCT-116 (Colon)Moderate to High[12]
FLT3-ITD Inhibitor (Compound 19)MOLM-13 (AML)0.0004[10]
TrkA Inhibitor (Macrocyclic derivative)TrkA Elisa Assay0.001 - 0.1[8]

Part 2: Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[12][13]

Mechanism of Action

The antimicrobial effects of these compounds are diverse. Some derivatives function by inhibiting essential bacterial enzymes. For instance, certain novel pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of bacterial RNA polymerase, with IC50 values comparable to the standard drug Rifampicin.[14] Other proposed mechanisms include the disruption of cell wall synthesis, as they can act as bactericidal agents against MurC enzymes.[13] Furthermore, recent studies have highlighted their ability to inhibit biofilm formation and quorum sensing in bacteria like S. aureus and P. aeruginosa, which are crucial for chronic infections and antibiotic resistance.[15]

Antimicrobial_Screening_Workflow Synthesis Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives PrimaryScreen Primary Screening (Agar Well/Disk Diffusion) Synthesis->PrimaryScreen MIC Quantitative Assay: MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Compounds MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Biofilm Assay) MIC->Mechanism Lead Lead Compound Identification MBC->Lead Mechanism->Lead

A typical workflow for the discovery of novel antimicrobial agents.
In Vitro Evaluation of Antimicrobial Activity

The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Compound ClassOrganismReported MIC (µg/mL)Reference
Pyrazolo[1,5-a]pyrimidine 7bS. aureusNot specified, potent[14]
Pyrazolo[1,5-a]pyrimidine 10iS. aureus (Gram +)Most active in class[13]
Pyrazolo[1,5-a]pyrimidine 10iE. coli (Gram -)Most active in class[13]
Pyrazolo[1,5-a]pyrimidine 6S. aureus0.187 - 0.375[15]
Pyrazolo[1,5-a]pyrimidine 6P. aeruginosa0.187 - 0.375[15]

Part 3: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, making the development of new anti-inflammatory agents a therapeutic priority.[16] Pyrazole-containing scaffolds are well-regarded for their anti-inflammatory properties[17], and pyrazolo[1,5-a]pyrimidine derivatives are no exception.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key signaling pathways. For the related pyrazolo[1,5-a]quinazoline scaffold, derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[16] Further investigation predicted that these compounds could act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and particularly c-Jun N-terminal kinase (JNK), which are critical mediators of the inflammatory response.[16][18] This suggests a multi-targeted approach to suppressing inflammation.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (JNK, p38, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK MAPK->IKK IkB IκBα IKK->IkB  Phosphorylates & Degrades NFkB NF-κB (p50/p65) Complex IκBα-NF-κB (Inactive) IkB->Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Cytokines (TNFα, IL-6) Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->MAPK Inhibitor->IKK

Inhibition of the NF-κB and MAPK inflammatory signaling pathways.

Part 4: CNS Activity and Future Perspectives

While less explored than their other properties, pyrazolo[1,5-a]pyrimidines and related pyrazole scaffolds show potential for treating Central Nervous System (CNS) disorders.[19] Pyrazoline derivatives, for example, have been investigated for antidepressant and antioxidant activities, with molecular docking studies suggesting interactions with the MAO-A enzyme.[20]

A notable study on the isosteric pyrazolo[1,5-c]pyrimidine scaffold identified selective negative modulators of AMPA receptors associated with the TARP γ-8 protein.[21] These modulators showed robust anticonvulsant effects in animal models, highlighting a potential therapeutic avenue for epilepsy. Given the structural similarities, exploring the CNS activity of pyrazolo[1,5-a]pyrimidines is a logical and promising direction for future research.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold is a validated "privileged structure" in medicinal chemistry, giving rise to a multitude of compounds with potent and diverse biological activities. The clinical success of derivatives as anticancer kinase inhibitors provides a strong foundation for their continued development. However, challenges such as acquired drug resistance, off-target effects, and bioavailability remain critical hurdles to overcome.[3][7]

Future research will likely focus on several key areas:

  • Rational Design: Employing structure-based drug design and computational modeling to improve selectivity and overcome resistance mutations.

  • Novel Targets: Expanding the investigation of these compounds against other target classes beyond kinases, including in the CNS and inflammatory domains.

  • Dual-Targeting Agents: Synthesizing hybrid molecules that can modulate multiple targets simultaneously, potentially offering synergistic therapeutic effects, especially in complex diseases like cancer.[4]

  • Green Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic methodologies to produce these valuable compounds.[3][7]

The remarkable versatility and proven clinical utility of pyrazolo[1,5-a]pyrimidines ensure that they will remain an area of intense focus for drug discovery and development professionals for the foreseeable future.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., Al-Turkistani, A. M., & El-Gazzar, A. R. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. [Source not explicitly named, research article]
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazayerly, S. M. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 25(12), 2843-2854.
  • Iorkula, T. A., Ugwu, D. I., Olotu, F. A., Agoni, C., & Soliman, M. E. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 21-43. [Link]

  • Kumar, A., Singh, A., Kumar, R., Sharma, G., Singh, A., Kumar, A., & Lu, K. L. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Quiroga, J., & Trilleras, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4434. [Link]

  • Abdel-Maksoud, M. S., Coa, D., & El-Gamal, M. I. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis, 19(5), 512-520. [Link]

  • El-Metwaly, A. M., El-Gaby, M. S., & Abd El-Haleem, L. E. (2019). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 13, 135-151. [Link]

  • Iorkula, T. A., Ugwu, D. I., Agoni, C., & Soliman, M. E. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-15. [Link]

  • Kryshchyshyn-Dylevych, A., Kamyshnyi, O., & Lesyk, R. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Gangireddy, M. R., Mantipally, M., Badavath, V. N., & Rambabu, G. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Singh, V., Chibale, K., & Ram, V. J. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Bartolucci, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]

  • El-Gaby, M. S. A., et al. (2002). Studies on Aminopyrazoles: Antibacterial Activity of Some Novel Pyrazolo[1,5-a]pyrimidines Containing Sulfonamido Moeieties. ResearchGate. [Link]

  • Hassan, A. S., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(4), 104618. [Link]

  • Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • El-Sayed, N. F., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(13), 5195. [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-83. [Link]

  • Bartolucci, G., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. Molecules, 29(11), 2421. [Link]

  • Quiroga, J., & Trilleras, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4434. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]

  • Tobe, B. V., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(2), 146-151. [Link]

  • Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 2682-2706. [Link]

  • Sharma, S., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link]

  • Bîcu, E. (2023). Pyrazolo[5,1-c][2][8][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(15), 5851. [Link]

  • Thomas, J., & P, S. (2019). A Review on the CNS Activity of Pyrazolines. Journal of Medical Science and Clinical Research, 7(11). [Link]

  • Thomas, J., & P, S. (2019). A Review on the CNS Activity of Pyrazolines. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Discovery and Development of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide delves into the synthesis, potential pharmacological significance, and developmental considerations for a specific derivative, 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. While direct extensive research on this particular molecule is not broadly published, this document extrapolates from established synthetic methodologies for the core scaffold and the well-documented roles of its substituents to provide a comprehensive technical overview. We will explore a plausible synthetic pathway, hypothesize its mechanism of action based on structural analogs, and present detailed experimental protocols. This guide aims to serve as a foundational resource for researchers interested in the exploration of novel pyrazolo[1,5-a]pyrazine derivatives for therapeutic applications.

Introduction: The Pyrazolo[1,5-a]pyrazine Core in Medicinal Chemistry

The fusion of pyrazole and pyrazine rings creates the pyrazolo[1,5-a]pyrazine bicyclic system, a nitrogen-rich heterocycle that has garnered significant interest in drug discovery. This scaffold serves as a versatile framework for the development of potent and selective modulators of various biological targets. Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2] The pyrazine moiety, often used as a bioisostere for benzene, pyridine, or pyrimidine, can engage in key hydrogen bonding interactions with protein targets, such as the hinge region of kinases.[3] The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrazine core provide an excellent platform for the strategic placement of substituents to optimize pharmacological properties.

The subject of this guide, 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, incorporates two key substituents that are common in medicinal chemistry: a tert-butyl group and a chlorine atom. The strategic placement of these groups on the core scaffold suggests a deliberate design to enhance specific drug-like properties.

Strategic Synthesis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

A flexible and regiocontrolled synthesis is paramount for the exploration of structure-activity relationships (SAR) of novel compounds. Based on established methodologies for the synthesis of the pyrazolo[1,5-a]pyrazine core, a plausible synthetic route for 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is proposed.[4]

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned to start from a commercially available substituted pyrazole, followed by a sequence of alkylation, formylation, cyclization, and chlorination.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Deprotection and Cyclization cluster_3 Step 4: Chlorination A 3-(tert-butyl)-1H-pyrazole B Intermediate 1 (N-alkylated pyrazole) A->B BrCH2CH(OEt)2, K2CO3, DMF C Intermediate 2 (Pyrazole-5-carbaldehyde) B->C POCl3, DMF D Intermediate 3 (2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one) C->D 1. HCl, H2O 2. NH4OAc, heat E 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (Target Compound) D->E POCl3, heat

Caption: Proposed synthetic pathway for 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Rationale for Experimental Choices
  • Step 1: N-Alkylation: The synthesis commences with the N-alkylation of 3-(tert-butyl)-1H-pyrazole with 2-bromo-1,1-diethoxyethane. The use of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) is a standard and effective method for this type of reaction. The diethoxyethyl group is a stable precursor to the aldehyde required for cyclization.

  • Step 2: Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles. The use of phosphoryl chloride (POCl3) and DMF generates the Vilsmeier reagent in situ, which then electrophilically attacks the pyrazole ring at the C5 position to introduce the aldehyde group.

  • Step 3: Deprotection and Cyclization: The acetal protecting group is removed under acidic conditions to reveal the aldehyde. Subsequent heating with a source of ammonia, such as ammonium acetate, will facilitate the intramolecular cyclization to form the pyrazolo[1,5-a]pyrazinone ring system.

  • Step 4: Chlorination: The final step involves the conversion of the pyrazinone to the corresponding 4-chloro derivative. Treatment with a strong chlorinating agent like phosphoryl chloride (POCl3) at elevated temperatures is a common and effective method for this transformation.

Postulated Biological Activity and Mechanism of Action

The structural features of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine suggest its potential as a modulator of protein kinases, a class of enzymes frequently targeted in cancer therapy.[2]

The Role of the Substituents
  • Tert-butyl Group: The bulky tert-butyl group at the 2-position can serve multiple purposes. Its steric hindrance can act as a "steric shield," protecting the molecule from metabolic degradation and thereby increasing its half-life.[5] This group can also induce a specific conformation that enhances binding affinity and selectivity for the target protein.[5] However, the lipophilicity introduced by the tert-butyl group needs to be carefully balanced to maintain good pharmacokinetic properties.[6]

  • Chloro Group: The chlorine atom at the 4-position is a common feature in many approved drugs and can have a profound impact on biological activity, an effect sometimes referred to as the "magic chloro" effect.[7] A chloro substituent can significantly enhance the potency of a compound.[8] It can also modulate the electronic properties of the aromatic system and influence pharmacokinetic parameters like clearance and in vivo exposure.[7][8] The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.

Hypothesized Mechanism of Action: Kinase Inhibition

Given that many pyrazolo-fused heterocycles are kinase inhibitors, it is plausible that 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine also functions in this capacity. The nitrogen atoms of the pyrazolo[1,5-a]pyrazine core could act as hydrogen bond acceptors, interacting with the hinge region of a kinase's ATP-binding pocket. The tert-butyl and chloro substituents would likely occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

Hypothesized_MoA cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Compound A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine F ATP-binding pocket of Kinase E->F Binds competitively with ATP F->C Inhibits

Caption: Hypothesized mechanism of action via kinase inhibition.

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Step 1: Synthesis of 1-(2,2-diethoxyethyl)-3-(tert-butyl)-1H-pyrazole (Intermediate 1)

  • To a solution of 3-(tert-butyl)-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of 1-(2,2-diethoxyethyl)-3-(tert-butyl)-1H-pyrazole-5-carbaldehyde (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in DMF at 0 °C, add POCl3 (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat at 80 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it into a mixture of ice and aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield Intermediate 2.

Step 3: Synthesis of 2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Intermediate 3)

  • Dissolve Intermediate 2 (1.0 eq) in a mixture of THF and 1M HCl.

  • Stir at room temperature for 6 hours.

  • Neutralize the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers, dry, and concentrate to obtain the crude aldehyde.

  • To the crude aldehyde, add ammonium acetate (5.0 eq) and heat the mixture at 120 °C in a sealed tube for 12 hours.

  • Cool the reaction, add water, and collect the precipitate by filtration.

  • Wash the solid with water and diethyl ether to afford Intermediate 3.

Step 4: Synthesis of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (Target Compound)

  • To Intermediate 3 (1.0 eq), add POCl3 (10.0 eq).

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the final product.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • ATP

  • Substrate peptide

  • Kinase buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound in DMSO C Add test compound or vehicle control A->C B Add kinase, substrate, and buffer to 96-well plate B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 1 hour D->E F Stop reaction and measure ADP production E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Data Summary and Future Directions

While specific quantitative data for 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is not available in the public domain, the following table presents hypothetical data that could be expected from initial screening based on the properties of analogous compounds.

Parameter Hypothetical Value Rationale
Molecular Weight 209.68 g/mol Calculated from the chemical formula C10H12ClN3.
LogP ~3.5Estimated based on the lipophilic nature of the tert-butyl and chloro groups.
Kinase Inhibition (IC50) 10-500 nMPlausible range for a lead compound based on similar scaffolds.[2]
Metabolic Stability (t1/2 in HLM) > 30 minThe tert-butyl group may confer resistance to metabolism.[5]

Future Directions: The development of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine would necessitate a comprehensive research plan, including:

  • Confirmation of Synthesis and Structure: Thorough characterization of the synthesized compound using NMR, mass spectrometry, and X-ray crystallography.

  • Broad Biological Screening: Evaluation against a large panel of kinases and other relevant biological targets to identify its primary mechanism of action and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications at the 2- and 4-positions to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Evaluation of the compound in relevant animal models of disease to assess its therapeutic potential and toxicity profile.

Conclusion

2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine represents a promising, yet underexplored, molecule within the medicinally relevant class of pyrazolo-fused heterocycles. Based on established synthetic strategies and the known influence of its substituents, this compound is hypothesized to be a potent modulator of protein kinases. The in-depth technical guide provided here offers a solid foundation for its synthesis, biological evaluation, and further development. The strategic combination of the pyrazolo[1,5-a]pyrazine core with the tert-butyl and chloro moieties makes it a compelling candidate for future drug discovery efforts.

References

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • How chlorine in molecules affects biological activity. Eurochlor. [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Pyrazolo[1,5-a][4][8][9]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]

  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS. [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Target Identification and Validation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a promising small molecule to a clinically effective therapeutic is a complex and high-stakes endeavor. A critical inflection point in this process is the identification and subsequent validation of the molecule's biological target.[1][2][3][4] This guide provides a comprehensive, in-depth technical framework for elucidating the molecular target of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a novel compound emerging from a hypothetical phenotypic screen for anti-proliferative activity in non-small cell lung cancer (NSCLC) cells. We will navigate the intricate workflow of target deconvolution, from initial hypothesis generation to definitive validation, equipping researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required for success.[5][6] This document emphasizes the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity.

Introduction: The Enigma of a Phenotypic Hit

Phenotypic screening, a cornerstone of modern drug discovery, allows for the identification of compounds that elicit a desired biological response in a cellular or organismal context, without prior knowledge of the molecular target.[7][8] Our compound of interest, 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, was identified as a potent inhibitor of A549 lung carcinoma cell proliferation with an IC50 of 75 nM. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is known to be a versatile framework for targeting various protein kinases, many of which are implicated in oncology.[9][10][11][12] This provides a tantalizing, yet unconfirmed, starting point for our investigation.

The primary objective of this guide is to systematically deconstruct the mechanism of action of this compound by identifying its direct molecular target(s). This process, known as target deconvolution, is paramount for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding the direct target provides a rational basis for the observed phenotype.[5]

  • Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.[3]

  • Safety and Toxicity Prediction: Identifying on- and off-target interactions is crucial for predicting potential adverse effects.[5][13]

  • Biomarker Development: A validated target can serve as a biomarker for patient stratification and monitoring therapeutic response.

Our approach will be multi-pronged, employing a suite of orthogonal techniques to build a robust and compelling case for the identified target.

Phase I: Unbiased Target Identification Strategies

In this initial phase, we cast a wide net to capture potential interacting proteins. The choice of methodology is critical and is often guided by the properties of the small molecule. We will explore both affinity-based and label-free approaches.

Chemical Proteomics: An Affinity-Based Approach

Chemical proteomics utilizes a modified version of the small molecule to "fish" for its binding partners within the cellular proteome.[14][15][16] This strategy is predicated on the synthesis of a probe molecule that retains the biological activity of the parent compound.

The first step is the strategic derivatization of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to incorporate a linker and an affinity tag (e.g., biotin) or a photoreactive group. It is crucial that the modification does not abrogate the compound's anti-proliferative activity. A synthetic route that allows for late-stage functionalization is ideal. For our compound, a plausible point of attachment for a linker would be a position that is not critical for its interaction with the putative target.

Hypothetical Probe Synthesis Scheme:

A detailed synthetic scheme would be presented here, illustrating the addition of a linker with a terminal alkyne for subsequent "click" chemistry attachment of a biotin-azide conjugate.

The core of this technique is to use the biotinylated probe to capture its interacting proteins from a cell lysate.[17][18]

Workflow Diagram: Affinity-Based Protein Profiling

AfBPP_Workflow cluster_preparation Sample Preparation cluster_incubation Probe Incubation cluster_capture Affinity Capture cluster_analysis Protein Identification A549_cells A549 Cells Lysis Cell Lysis A549_cells->Lysis Lysate Proteome Lysate Lysis->Lysate Incubate Incubation Lysate->Incubate Probe Biotinylated Probe Probe->Incubate Capture Capture Incubate->Capture Streptavidin_beads Streptavidin Beads Streptavidin_beads->Capture Wash Wash Unbound Proteins Capture->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database_search Database Search & Protein ID LC_MS->Database_search

Caption: Workflow for identifying protein targets using affinity-based protein profiling.

Detailed Protocol: Affinity-Based Protein Profiling

  • Cell Culture and Lysis: Culture A549 cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the biotinylated 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine probe (or a DMSO control) for 1 hour at 4°C.

  • Competitive Displacement (Control): In a parallel experiment, pre-incubate the lysate with a molar excess of the non-biotinylated parent compound before adding the probe. This will serve to identify specific binders.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.[17]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Separation: Elute the bound proteins from the beads using a denaturing buffer. Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry: Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the control and competitive displacement samples. Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.[14][16]

Data Presentation: Hypothetical AfBPP Results

RankProtein IDGene SymbolMS ScoreFold Enrichment (Probe vs. Control)Fold Reduction (Competition)
1P00533EGFR34525.318.2
2P04626ERBB228915.112.5
3Q02750Hsp90AA12108.72.1
4P62258TUBB31874.21.5

This table presents hypothetical data where Epidermal Growth Factor Receptor (EGFR) and ERBB2 (HER2) are identified as top candidates.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a powerful label-free method that assesses target engagement in a physiological context by measuring changes in protein thermal stability upon ligand binding.[19][20][21][22] The principle is that a protein bound to a small molecule will be thermodynamically stabilized and thus more resistant to heat-induced denaturation.

This technique can be performed on intact cells, which is a significant advantage as it accounts for cell permeability and intracellular metabolism of the compound.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Sample Processing cluster_detection Protein Quantification Intact_cells Intact A549 Cells Treatment Treat with Compound or DMSO Intact_cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant Western_blot Western Blot for Candidate Proteins Supernatant->Western_blot Quantification Quantify Soluble Protein Western_blot->Quantification Melting_curve Generate Melting Curve Quantification->Melting_curve

Caption: Workflow for CETSA to assess drug-target engagement in intact cells.

Detailed Protocol: CETSA

  • Cell Treatment: Treat intact A549 cells with 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (e.g., 10 µM) or DMSO for 1 hour.

  • Heating: Aliquot the cell suspensions and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the levels of candidate proteins (identified from AfBPP or based on the pyrazolo[1,5-a]pyrimidine literature, e.g., EGFR, ERBB2) by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature and plot the percentage of soluble protein relative to the non-heated control. This generates a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[23]

Data Presentation: Hypothetical CETSA Results

Temperature (°C)% Soluble EGFR (DMSO)% Soluble EGFR (Compound)
40100100
4598100
508595
555288
602065
65530
70010

This table illustrates a rightward shift in the EGFR melting curve, indicating stabilization by the compound.

Phase II: Target Validation

The candidate proteins identified in Phase I must be rigorously validated to confirm that they are indeed the direct targets of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and that their modulation is responsible for the observed anti-proliferative phenotype.

Genetic Approaches: siRNA and CRISPR/Cas9

Logical Relationship Diagram: Genetic Validation

Genetic_Validation Compound Compound Treatment Target EGFR Compound->Target Inhibits Phenotype Reduced Cell Proliferation Target->Phenotype Mediates siRNA siRNA-mediated Knockdown of EGFR siRNA->Phenotype Should Recapitulate siRNA->Target Reduces CRISPR CRISPR-mediated Knockout of EGFR CRISPR->Phenotype Should Recapitulate CRISPR->Target Abolishes

Sources

Whitepaper: A Technical Guide to the In Silico Modeling of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors. This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of novel derivatives of this class, using the hypothetical compound 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a case study. We navigate the entire computational pipeline, from initial structure preparation to the prediction of binding poses through molecular docking, assessment of complex stability via molecular dynamics (MD) simulations, and quantification of binding affinity using free energy calculations. This document is intended for researchers, computational chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice, thereby ensuring a robust and self-validating computational experiment.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is a multi-billion dollar, decade-long endeavor, with high attrition rates at every stage[1][2]. Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these risks, reducing costs and accelerating timelines by prioritizing the most promising molecular candidates[3][4]. This guide focuses on a structure-based drug design (SBDD) approach, where computational techniques are used to model the interaction between a small molecule (ligand) and its protein target at an atomic level[4].

The Pyrazolo[1,5-a]pyrazine Scaffold: A Privileged Core in Kinase Inhibition

The pyrazolo[1,5-a]pyrazine nucleus is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique electronic and structural properties make it an effective bio-isostere for purines, enabling it to interact with the ATP-binding sites of various enzymes[5]. Numerous derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer and inflammatory disorders[6]. Specifically, this scaffold is a key feature in inhibitors targeting Janus kinases (JAKs), RET kinases, and Phosphoinositide 3-kinases (PI3K)[7][8][9]. The heteroaromatic nature of the pyrazine ring allows for a combination of polar interactions, such as hydrogen bonds with the nitrogen atoms, and non-polar interactions, making it a versatile component for achieving high binding affinity and selectivity[10][11].

The Subject Molecule: 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

For this technical guide, we will use 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as our model ligand. While specific biological data for this exact compound is not widely available in public literature, its structure represents a logical iteration on the known active scaffolds. The tert-butyl group adds significant hydrophobicity and steric bulk, potentially driving interactions with hydrophobic pockets in a target protein. The chloro-substituent can modulate the electronic properties of the ring system and may participate in halogen bonding. Given the prevalence of the core scaffold in kinase inhibitors, we will proceed with a hypothetical modeling study against a representative kinase target to demonstrate a universally applicable workflow.

The In Silico Modeling Paradigm

Our investigation will follow a multi-stage computational workflow designed to build a comprehensive understanding of the ligand-protein interaction. This process begins with a static prediction of the binding orientation (the "pose") and culminates in a dynamic simulation of the complex in a solvated environment, providing a more realistic and nuanced view of the binding event.

Figure 1: Overall In Silico Modeling Workflow A Phase 1: Structure Preparation B Target Protein Acquisition & Cleaning (PDB) A->B C Ligand 3D Structure Generation & Optimization A->C D Phase 2: Molecular Docking E Pose Prediction & Scoring (e.g., AutoDock Vina) B->E C->E D->E F Phase 3: Molecular Dynamics (MD) E->F G System Solvation & Equilibration (e.g., GROMACS) F->G H Production MD Simulation G->H I Phase 4: Analysis & Validation H->I J Trajectory Analysis (RMSD, RMSF, H-Bonds) I->J K Binding Free Energy Calculation (e.g., MM/PBSA) I->K L Validated Binding Hypothesis J->L K->L

Caption: The multi-phase workflow for in silico binding analysis.

Foundational Principles of In Silico Binding Analysis

Before detailing the experimental protocols, it is crucial to understand the principles behind the core techniques. Each method offers a different level of theory and computational expense, providing complementary insights into the binding phenomenon.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[12][13]. In the context of drug discovery, it aims to place a ligand into the binding site of a protein target. The process involves two main steps:

  • Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the binding site.

  • Scoring: A "scoring function" is used to estimate the binding affinity (or a value that correlates with it) for each generated pose. The poses are then ranked, with the lowest energy score typically representing the most likely binding mode[12].

Causality Behind the Choice: Docking is the essential first step. It is computationally inexpensive and provides the initial, static 3D model of the protein-ligand complex, which is a prerequisite for more advanced simulations[14]. It rapidly filters down millions of conformational possibilities to a handful of energetically favorable ones.

Molecular Dynamics (MD): Capturing the Dynamics of Interaction

While docking provides a static picture, biological systems are inherently dynamic. Proteins are flexible and constantly undergo conformational changes, and the ligand itself is not rigid. MD simulation is a powerful technique that uses Newton's laws of motion to simulate the physical movements of atoms and molecules over time[15][16]. By running an MD simulation on the best-ranked docked complex, we can:

  • Assess Stability: Determine if the ligand remains stably bound in the predicted pose or if it dissociates.

  • Observe Induced Fit: Watch how the protein's binding pocket adapts and changes shape in response to the ligand.

  • Analyze Interactions: Quantify dynamic interactions, such as the formation and breaking of hydrogen bonds over the simulation time.

Causality Behind the Choice: MD provides a crucial layer of validation for the docking results. A predicted pose that is unstable in an MD simulation is likely an artifact of the docking algorithm's scoring function. MD moves the analysis from a static model to a dynamic, more biologically relevant one[14][16].

Free Energy Calculations: Quantifying Binding Affinity

The ultimate goal of many modeling studies is to predict the binding affinity, often expressed as the binding free energy (ΔG) or the dissociation constant (Kd). While docking scores provide a rough estimate, more rigorous methods are needed for quantitative prediction[17][18]. These methods fall into several classes:

  • Endpoint Methods (e.g., MM/PBSA and MM/GBSA): Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation. These methods calculate the free energy by combining the molecular mechanics energy of the complex with a continuum solvent model. They are calculated on snapshots taken from an MD trajectory.

  • Alchemical Methods (e.g., FEP, TI): Free Energy Perturbation and Thermodynamic Integration are considered the "gold standard" for accuracy. They involve computationally "transforming" one molecule into another (e.g., the ligand into a dummy molecule) in both the solvated state and the protein-bound state to calculate the relative binding free energy[18][19].

Causality Behind the Choice: These calculations provide a quantitative prediction of binding strength that can be directly compared with experimental data (e.g., from ITC or SPR). This allows for the ranking of different potential drug candidates and helps rationalize structure-activity relationships (SAR)[17][20].

A Step-by-Step Technical Workflow

This section details the protocols for modeling the binding of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to a hypothetical kinase target. For this example, we will use Janus Kinase 1 (JAK1) , a well-established target for inflammatory diseases. We will use the PDB structure 6C7Y as our starting point.

Phase 1: Preparation of Molecular Structures

The quality of the initial structures is paramount for the success of any modeling study. "Garbage in, garbage out" is a critical principle in computational chemistry.

Protocol 3.1.1: Target Protein Preparation

  • Download Structure: Obtain the crystal structure of JAK1 from the RCSB Protein Data Bank (PDB ID: 6C7Y).

  • Clean the Structure: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The rationale is that these components may not be present in the physiological binding event and can interfere with the docking algorithm.

  • Protonation and Repair: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Use a tool like PDB2PQR or the built-in functions in molecular modeling suites to assign the correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4). This step is critical as hydrogen bonds are a primary driver of protein-ligand recognition.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER, CHARMM). This helps to relieve any steric clashes or unfavorable geometries present in the crystal structure.

  • Save the Prepared Protein: Save the cleaned, protonated protein structure in a suitable format, such as .pdb or .pdbqt for use with AutoDock Vina[12][21].

Protocol 3.1.2: Ligand Preparation

  • Generate 2D Structure: Draw the 2D structure of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine using a chemical drawing tool like ChemDraw or the free PubChem Sketcher.

  • Convert to 3D: Convert the 2D drawing into a 3D structure. Most chemical drawing tools have this functionality.

  • Assign Charges and Atom Types: Use a program like antechamber (from the AmberTools suite) to assign partial atomic charges (e.g., AM1-BCC) and define atom types. Accurate charge calculation is vital for correctly modeling electrostatic interactions.

  • Energy Minimization: Perform a robust geometry optimization of the ligand's 3D structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF). This ensures the ligand is in a low-energy, stable conformation before docking.

  • Save the Prepared Ligand: Save the final 3D structure in a format compatible with the docking software (e.g., .mol2 or .pdbqt)[22].

Phase 2: Molecular Docking

This phase predicts the most likely binding pose of our ligand in the JAK1 active site.

Protocol 3.2.1: Executing Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the ATP-binding site of JAK1. In PDB 6C7Y, this can be done by aligning it with a structure that contains a known inhibitor. Define a "docking box" or "grid" that encompasses this entire site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search and save computational time[12][23].

  • Configure Vina: Create a configuration file that specifies the paths to the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt), the coordinates and dimensions of the docking box, and the desired exhaustiveness (a parameter that controls the thoroughness of the search).

  • Run the Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. The program will sample different ligand poses within the box and score them[12].

  • Analyze Results: Vina will output a file containing the top-ranked binding poses (typically 9-10) and their corresponding binding affinity scores in kcal/mol. The lower (more negative) the score, the stronger the predicted binding affinity[12].

Table 1: Example Docking Results for a Hypothetical Ligand

Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.00
2-9.21.35
3-8.92.01
4-8.81.88

Visualization and Pose Selection: Visually inspect the top-ranked poses in a molecular viewer. The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds to the hinge region, hydrophobic interactions). Select the top-scoring pose that makes the most favorable interactions for the next phase.

Phase 3: Molecular Dynamics Simulation

We will now take the best docked pose and simulate its behavior over time using GROMACS, a widely used MD engine.

Figure 2: MD Simulation Workflow Start Docked Protein-Ligand Complex Topology Generate System Topology (Force Field) Start->Topology Solvate Define Box & Solvate (Add Water) Topology->Solvate Ions Add Ions to Neutralize System Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis Production->Analysis

Sources

preliminary toxicity screening of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, particularly in oncology.[1][2] The novel compound, 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, represents a potential candidate for drug development. However, early and robust assessment of a compound's toxicity profile is paramount to de-risk its progression, minimize late-stage attrition, and ensure patient safety. This technical guide provides a comprehensive, multi-tiered strategy for the preliminary toxicity screening of this compound, designed for researchers and drug development professionals. We will detail a logical workflow, beginning with in silico predictions to identify potential liabilities before synthesis, followed by a suite of robust in vitro assays to assess cytotoxicity, genotoxicity, and potential hepatotoxicity. Each protocol is presented with the underlying scientific rationale, emphasizing the causality behind experimental choices and adherence to international standards, such as the OECD Guidelines for the Testing of Chemicals.[3][4]

Introduction: The Rationale for Early Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety and toxicity being major hurdles. A significant percentage of drug candidates fail during preclinical and clinical development due to unforeseen adverse effects.[5] Therefore, integrating toxicity assessment at the earliest stages of research is not just a regulatory requirement but a critical strategic component of modern drug discovery.

The Pyrazolo[1,5-a]pyrazine Scaffold: Therapeutic Promise

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine and its bioisostere, pyrazolo[1,5-a]pyrazine, has garnered substantial interest due to a wide spectrum of biological activities. Derivatives have been identified as potent inhibitors of various protein kinases, making them highly attractive for developing targeted cancer therapies.[1][6] While some compounds in this class have shown favorable biocompatibility and lower toxicity levels, a thorough evaluation of each new analogue is essential.[7]

Profile of the Target Compound
  • Chemical Name: 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • CAS Number: 1379314-67-6[8]

  • Molecular Formula: C₁₀H₁₂ClN₃[8]

  • Molecular Weight: 209.68 g/mol [8]

  • Structure: (A chemical structure diagram would be inserted here in a formal whitepaper)

The introduction of a tert-butyl group can influence the compound's lipophilicity and metabolic stability, while the chloro-substituent provides a handle for further chemical modification but may also be a site for metabolic activation, potentially leading to toxicity. These features underscore the need for careful safety evaluation.

Tier 1: In Silico Toxicity Prediction – The First Line of Defense

Before committing resources to synthesis and wet-lab experiments, computational toxicology offers a rapid and cost-effective means to flag potential hazards based on the chemical's structure.[9][10] This "fail fast, fail cheap" approach uses established models to predict a range of toxicities.[11]

Scientific Rationale

The core principle of in silico toxicology is the structure-activity relationship (SAR), which posits that a compound's biological activity is intrinsically linked to its chemical structure.[10] By comparing the structural features of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to large databases of compounds with known toxicological profiles, we can generate predictions for key endpoints.

Recommended In Silico Workflow

The workflow involves using a combination of expert rule-based systems and statistical quantitative structure-activity relationship (QSAR) models to assess multiple endpoints.[12] Regulatory guidelines, such as ICH M7 for mutagenic impurities, endorse the use of two complementary (Q)SAR methods.[9]

cluster_0 In Silico Toxicity Workflow start Input: 2D Structure of Compound (SMILES/MOL file) qsar Statistical (Q)SAR Model (e.g., OECD QSAR Toolbox, ToxTree) start->qsar Submit for Analysis expert Expert Rule-Based Model (e.g., Derek Nexus) start->expert Submit for Analysis qsar_out Prediction: Mutagenicity, Carcinogenicity, Reproductive Toxicity, etc. qsar->qsar_out expert_out Prediction: Identification of Structural Alerts (Toxicophores) expert->expert_out integrate Integrate & Review Predictions qsar_out->integrate expert_out->integrate report Generate Hazard Profile Report integrate->report Synthesize Findings

Caption: A streamlined workflow for in silico toxicity assessment.

Data Interpretation and Actionable Insights

The output will be a series of predictions, often categorized as positive, negative, equivocal, or out-of-domain.

Endpoint Potential Prediction Interpretation & Action
Bacterial Mutagenicity (Ames) Positive structural alertHigh priority for in vitro Ames testing. Indicates potential for DNA reactivity.
Carcinogenicity Predicted CarcinogenFlags long-term toxicity potential. Guides decisions on therapeutic area and duration.
Hepatotoxicity Structural alert for liver injuryPrioritizes in vitro hepatotoxicity screening.
hERG Inhibition Predicted binderIndicates potential for cardiotoxicity. Warrants future electrophysiology studies.

Tier 2: In Vitro General Cytotoxicity – Quantifying Cell Death

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a quantitative measure of a compound's ability to cause cell death.[13] Employing at least two assays with different biological endpoints provides a more robust and reliable assessment.[14]

Scientific Rationale

We will use two complementary assays:

  • MTT (or similar tetrazolium reduction) Assay: Measures the metabolic activity of a cell population. A reduction in the conversion of MTT to formazan indicates compromised mitochondrial function, a common pathway in cell death.[13][15]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis, providing a direct marker of cytotoxicity.[16][17]

cluster_1 In Vitro Cytotoxicity Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Select Cell Line (e.g., HEK293, HepG2) plate Plate cells in 96-well plates start->plate treat Treat with serial dilutions of Compound plate->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add Perform Assays ldh_sample Transfer Supernatant incubate->ldh_sample Perform Assays mtt_inc Incubate (2-4h) mtt_add->mtt_inc mtt_sol Add Solubilizer (DMSO) mtt_inc->mtt_sol mtt_read Read Absorbance (~570nm) mtt_sol->mtt_read analyze Calculate % Viability & Determine IC₅₀ mtt_read->analyze ldh_add Add LDH Reaction Mix ldh_sample->ldh_add ldh_inc Incubate (30 min) ldh_add->ldh_inc ldh_read Read Absorbance (~490nm) ldh_inc->ldh_read ldh_read->analyze

Sources

Methodological & Application

Application Note: Utilizing 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine for Targeted Inhibition of the PI3K/Akt/mTOR Pathway in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a novel and highly selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This application note provides a comprehensive guide for researchers utilizing this compound in cell culture-based assays to investigate its therapeutic potential and elucidate its mechanism of action. We will detail protocols for compound handling, dose-response studies, and key functional assays to assess its impact on cell viability and downstream signaling events.

The PI3K/Akt/mTOR cascade is a complex, multi-step signaling pathway initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including the mammalian target of rapamycin (mTOR), a central regulator of cell growth and protein synthesis. Dysregulation at any point in this pathway can lead to uncontrolled cell proliferation and resistance to apoptosis, key drivers of tumorigenesis.

Mechanism of Action Visualization

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-(Tert-butyl)-4-chloro -pyrazolo[1,5-a]pyrazine Inhibitor->PI3K Inhibition

Figure 1: PI3K/Akt/mTOR Pathway Inhibition.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazineIn-house SynthesisN/A
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Fetal Bovine Serum (FBS)Gibco26140079
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Anti-phospho-Akt (Ser473) AntibodyCell Signaling4060
Anti-Akt (pan) AntibodyCell Signaling4691
HRP-conjugated secondary antibodyCell Signaling7074
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

Preparation of Stock Solution

The accuracy of in vitro experiments hinges on the precise preparation of the inhibitor stock solution. Due to its hydrophobic nature, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine should be dissolved in a suitable organic solvent.

  • Rationale: DMSO is the solvent of choice for most cell culture applications due to its high solubilizing capacity for organic compounds and its relatively low toxicity at concentrations typically below 0.5% (v/v).

  • Protocol:

    • Aseptically weigh out 10 mg of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

    • Dissolve the compound in sterile, cell culture grade DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Determination of Optimal Working Concentration (Dose-Response Curve)

To ascertain the effective concentration range of the inhibitor in a specific cell line, it is crucial to perform a dose-response experiment. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

  • Rationale: Different cell lines exhibit varying sensitivities to inhibitors due to their unique genetic backgrounds and signaling pathway dependencies. A dose-response curve allows for the empirical determination of the IC50, which informs the selection of appropriate concentrations for subsequent functional assays.

  • Protocol:

    • Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare a serial dilution of the 10 mM stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a DMSO-only control.

    • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

    • Assess cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

    • Plot the cell viability data against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of PI3K Pathway Inhibition

To confirm that the observed effects on cell viability are due to the intended inhibition of the PI3K pathway, it is essential to measure the phosphorylation status of key downstream effectors like Akt.

  • Rationale: The phosphorylation of Akt at Serine 473 is a well-established biomarker of PI3K pathway activation. A reduction in phospho-Akt levels upon treatment with the inhibitor provides direct evidence of target engagement.

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the inhibitor at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 2-6 hours). Include a DMSO control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for evaluating the efficacy of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Experimental_Workflow start Start stock_prep Prepare 10 mM Stock Solution in DMSO start->stock_prep dose_response Dose-Response Assay (96-well plate) stock_prep->dose_response ic50 Determine IC50 Value dose_response->ic50 western_blot Western Blot Analysis (6-well plate) ic50->western_blot Select concentrations around IC50 data_analysis Data Analysis and Interpretation western_blot->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Media Poor solubility at the working concentration.Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions from the stock solution for each experiment.
High Variability in Viability Assay Inconsistent cell seeding or edge effects.Use a multichannel pipette for cell seeding and avoid using the outer wells of the 96-well plate.
No Inhibition of p-Akt Observed Incorrect IC50 determination or short incubation.Re-evaluate the IC50. Perform a time-course experiment to determine the optimal treatment duration.
Weak Signal in Western Blot Insufficient protein loading or antibody issues.Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations and incubation times.

Conclusion

This application note provides a foundational framework for the in vitro characterization of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. By following these protocols, researchers can reliably assess its potency and mechanism of action in relevant cancer cell models. The successful inhibition of the PI3K/Akt/mTOR pathway, confirmed through both functional and molecular assays, will be a critical step in evaluating the therapeutic potential of this novel compound. Further investigations could explore its effects on cell cycle progression, apoptosis induction, and in vivo efficacy in preclinical models.

References

  • Title: The PI3K/AKT/mTOR Pathway in a Nutshell Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Western Blot: An Introduction Source: Bio-Rad URL: [Link]

Application Notes and Protocols: Characterizing 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Kinase Inhibitors and the Pyrazolo[1,5-a]pyrazine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in kinase inhibitor assays. While the specific kinase targets for this particular compound are under active investigation, this guide will utilize a hypothetical framework based on the known activities of similar compounds to illustrate the experimental workflows for its characterization. We will present detailed protocols for robust and widely used assay formats to determine its inhibitory potency and selectivity.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase inhibitor assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor. The reduction in kinase activity is proportional to the inhibitory potency of the compound.[5] A variety of assay formats are available, each with its own advantages and disadvantages. The choice of assay depends on factors such as the specific kinase, the nature of the substrate, throughput requirements, and available instrumentation.[5][6]

This guide will focus on three common non-radioactive assay methodologies:

  • Luminescence-Based Kinase Assay (e.g., Kinase-Glo®): This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[7][8] A luciferase-based reaction produces a luminescent signal that is directly proportional to the ATP concentration.[7][9] Therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.[9][10]

  • Fluorescence Polarization (FP) Assay: This technique is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as an antibody, its rotation slows down, leading to an increase in fluorescence polarization.[11] In a competitive FP kinase assay, a phosphorylated substrate produced by the kinase competes with a fluorescently labeled phosphopeptide for binding to a specific antibody.[12] Inhibition of the kinase leads to less phosphorylated product and consequently, a higher FP signal.[12][13]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous radioisotopic assay that measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate.[14] The substrate is captured on scintillant-containing beads, bringing the radioisotope in close proximity to the scintillant, which then emits light.[15][16] Unincorporated [γ-³³P]ATP in the solution is too far away to excite the beads.[15][16] A decrease in light signal indicates inhibition of the kinase.

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for characterizing the inhibitory activity of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine against a hypothetical tyrosine kinase.

I. Luminescence-Based Kinase Assay using Kinase-Glo®

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Workflow Diagram:

KinaseGlo_Workflow cluster_assay Assay Execution cluster_detection Detection A Prepare Reagents: - Kinase Buffer - Kinase Solution - Substrate Solution - ATP Solution - Inhibitor Dilutions B Dispense Inhibitor or DMSO into Plate C Add Kinase Solution B->C D Incubate C->D E Initiate Reaction: Add Substrate/ATP Mix D->E F Incubate at RT E->F G Add Kinase-Glo® Reagent H Incubate G->H I Read Luminescence H->I

Caption: Workflow for a luminescence-based kinase inhibitor assay.

Materials:

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • Purified active tyrosine kinase

  • Poly-Glu-Tyr (4:1) substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[8][17]

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • Reagent Preparation:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[8]

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically but a starting point is the Km value for the substrate and ATP.[18]

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 20 µL of the prepared Kinase-Glo® reagent to each well.[8]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to kinase activity.[10] Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Z'-factor A statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.
II. Fluorescence Polarization (FP) Kinase Assay

This protocol is also suitable for a 384-well plate format.

Workflow Diagram:

FP_Kinase_Workflow cluster_reaction Kinase Reaction cluster_detection FP Detection A Prepare Reagents: - Kinase Buffer - Kinase Solution - Substrate/ATP Mix - Inhibitor Dilutions B Dispense Inhibitor or DMSO into Plate C Add Kinase Solution B->C D Add Substrate/ATP Mix C->D E Incubate D->E F Add FP Detection Mix (Antibody & Tracer) G Incubate F->G H Read Fluorescence Polarization G->H

Caption: Workflow for a fluorescence polarization kinase inhibitor assay.

Materials:

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • Purified active tyrosine kinase

  • Tyrosine kinase substrate peptide

  • ATP

  • FP Kinase Assay Kit (containing anti-phospho-tyrosine antibody and a fluorescently labeled phosphopeptide tracer)

  • Kinase Buffer

  • DMSO

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound and Reagent Preparation: As described in the luminescence assay protocol.

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions or DMSO to the wells.

    • Add 5 µL of the 2X kinase solution.

    • Add 10 µL of the 2X substrate/ATP solution to initiate the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare the FP detection mix containing the anti-phospho-tyrosine antibody and the fluorescent tracer according to the kit instructions.

    • Add 10 µL of the FP detection mix to each well.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis:

In this competitive assay format, a higher FP signal corresponds to higher kinase inhibition. Calculate the percent inhibition and determine the IC₅₀ value as described for the luminescence assay.

III. Scintillation Proximity Assay (SPA)

This protocol outlines a radiometric assay format, which offers high sensitivity.

Workflow Diagram:

SPA_Kinase_Workflow cluster_reaction Kinase Reaction cluster_detection SPA Detection A Prepare Reagents: - Kinase Buffer - Kinase Solution - Biotinylated Substrate - [γ-³³P]ATP - Inhibitor Dilutions B Dispense Inhibitor or DMSO into Plate C Add Kinase, Substrate, and [γ-³³P]ATP Mix B->C D Incubate C->D E Add Streptavidin-coated SPA Beads F Incubate E->F G Read Scintillation F->G

Caption: Workflow for a scintillation proximity kinase inhibitor assay.

Materials:

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • Purified active tyrosine kinase

  • Biotinylated tyrosine kinase substrate peptide

  • [γ-³³P]ATP

  • Streptavidin-coated SPA beads

  • Kinase Buffer

  • Stop Reagent (e.g., EDTA)

  • DMSO

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Microplate scintillation counter

Protocol:

  • Compound and Reagent Preparation: As described in the previous protocols, with the inclusion of radiolabeled ATP.

  • Assay Plate Setup:

    • Add 5 µL of the compound dilutions or DMSO to the wells.

    • Prepare a reaction mix containing the kinase, biotinylated substrate, and [γ-³³P]ATP in kinase buffer.

    • Add 15 µL of the reaction mix to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of stop reagent.

    • Add 10 µL of a slurry of streptavidin-coated SPA beads to each well.

    • Seal the plate and incubate for at least 30 minutes to allow the beads to settle.

    • Measure the scintillation signal using a microplate scintillation counter.

Data Analysis:

The scintillation signal is directly proportional to kinase activity. A decrease in signal indicates inhibition. Calculate the percent inhibition and determine the IC₅₀ value as previously described.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental data, it is crucial to incorporate proper controls into each assay.

Key Controls for Kinase Assays:

Control Purpose Expected Outcome
No Enzyme Control To determine the background signal in the absence of kinase activity.Minimal signal (luminescence or scintillation) or baseline polarization.
No Substrate Control To ensure that the signal is dependent on the presence of the substrate.Background signal levels.
Positive Control Inhibitor To validate the assay's ability to detect inhibition. A known inhibitor of the target kinase should be used.A dose-dependent decrease in kinase activity, yielding a known IC₅₀ value.
DMSO Control To determine the maximum kinase activity (0% inhibition).Maximum signal (luminescence or scintillation) or minimum polarization.

Concluding Remarks

This application note provides a comprehensive framework for the characterization of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a kinase inhibitor. The detailed protocols for luminescence-based, fluorescence polarization, and scintillation proximity assays offer robust and reliable methods for determining its inhibitory potency. By following these guidelines and incorporating appropriate controls, researchers can confidently evaluate the potential of this and other novel compounds in the exciting field of kinase inhibitor drug discovery.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

  • PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (2000). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and.... [Link]

  • PubMed Central. (2009). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BindingDB. (n.d.). N5-(tert-Butyl)-2-(3-chloro-4- fluorophenyl)-6,7- dihydropyrazolo[1,5-a]pyrazine- 3,5(4H)-dicarboxamide. [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

  • PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold and its isosteres, such as pyrazolo[1,5-a]pyrazines, are recognized as privileged structures in medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1][2] These heterocyclic systems serve as versatile templates for the design of compounds that can compete with ATP for binding to the kinase active site.[2] The compound 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine belongs to this class of molecules, suggesting its potential as a modulator of protein kinase activity. Dysregulation of protein kinases is a hallmark of numerous diseases, including cancer, making them a major class of drug targets.[3][4]

High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly identifying novel chemical entities that modulate the activity of a biological target from large compound libraries.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in HTS campaigns aimed at discovering novel protein kinase inhibitors. We will detail robust, field-proven protocols for primary and secondary screening, data analysis, and hit validation, ensuring a scientifically rigorous approach to lead discovery.

Strategic Overview of the HTS Workflow

A successful HTS campaign requires a multi-step, logical progression from initial screening to hit confirmation. The causality behind this workflow is to maximize efficiency while minimizing false positives and negatives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Primary_HTS Primary HTS: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) Data_Analysis Data Analysis (Z'-factor, % Inhibition) Primary_HTS->Data_Analysis Hit_Confirmation Dose-Response Confirmation (Primary Assay) Orthogonal_Assay Orthogonal Secondary Screen: Fluorescence Polarization Assay Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screening: Assay Interference Orthogonal_Assay->Counter_Screen Selectivity_Profiling Kinase Selectivity Profiling Counter_Screen->Selectivity_Profiling Confirmed_Hits Confirmed Hits for Lead Optimization Selectivity_Profiling->Confirmed_Hits Compound_Library Compound Library (including 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine) Compound_Library->Primary_HTS Data_Analysis->Hit_Confirmation ADP_Glo_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_atp_depletion Step 2: ATP Depletion cluster_adp_conversion Step 3: ADP to ATP Conversion & Detection Kinase Kinase + Substrate + ATP Phosphorylation Phosphorylated Substrate + ADP Kinase->Phosphorylation Inhibitor blocks this step ADP_Glo_Reagent Add ADP-Glo™ Reagent Phosphorylation->ADP_Glo_Reagent ATP_Depleted Remaining ATP is depleted ADP_Glo_Reagent->ATP_Depleted Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP) ATP_Depleted->Detection_Reagent Luciferase ATP + Luciferin -> Light Detection_Reagent->Luciferase Luminescence_Signal Luminescent Signal (Proportional to Kinase Activity) Luciferase->Luminescence_Signal

Caption: Principle of the ADP-Glo™ kinase assay.

Detailed Protocol: Primary HTS with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

This protocol is designed for a 384-well plate format, which is a common standard in HTS for balancing throughput and reagent consumption. [7] Materials and Reagents:

  • Purified target kinase

  • Kinase-specific substrate

  • Ultra-pure ATP

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and other library compounds

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega or similar)

  • White, opaque 384-well plates

  • Acoustic dispenser (e.g., Echo) or pin tool for compound transfer

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Experimental Protocol:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 20-50 nL of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and other library compounds from stock plates to the 384-well assay plates to achieve a final concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control (0% inhibition): Wells containing DMSO only.

      • Positive Control (100% inhibition): Wells containing a known inhibitor of the target kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined during assay development to be at or near the Km for the substrate and ATP.

    • Dispense 5 µL of the 2X kinase/substrate master mix into each well of the assay plate containing the pre-spotted compounds.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate-reading luminometer.

Part 2: Data Analysis and Hit Selection

Robust data analysis is critical for the identification of true hits from the large datasets generated in HTS. [5]

Quality Control

Before analyzing the activity of test compounds, the quality of the assay must be assessed for each plate. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay. [8]

  • Z'-factor Calculation:

    
    
    
    • Where

      
       and 
      
      
      
      are the standard deviations of the positive and negative controls, and
      
      
      and
      
      
      are the means of the positive and negative controls, respectively.
    • An assay with a Z'-factor > 0.5 is considered excellent for HTS. [8]

Hit Identification

A "hit" is a compound that demonstrates a statistically significant level of activity in the primary screen. [5]

  • Normalization: The raw luminescence data from each well is normalized to the plate controls to calculate the percent inhibition:

    • % Inhibition =

      
      
      
  • Hit Threshold: A common method for hit selection is to set a threshold based on the mean and standard deviation (SD) of the negative controls (DMSO wells). A typical hit threshold is >3 SD from the mean of the negative controls.

ParameterDescriptionAcceptance Criteria
Z'-factor Measures the statistical effect size and is an indicator of assay quality.> 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Hit Rate The percentage of compounds identified as hits.Typically 0.5% - 2%

Part 3: Secondary and Confirmatory Assays

Hits identified from the primary screen require confirmation and further characterization to eliminate false positives and prioritize compounds for lead optimization.

Dose-Response Confirmation

Active compounds are re-tested in the primary assay format over a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀). This step confirms the activity of the hit and eliminates compounds that are not dose-responsive.

Orthogonal Secondary Assay: Fluorescence Polarization

An orthogonal assay, which has a different technological principle from the primary assay, is crucial for confirming that the observed activity is due to the modulation of the target and not an artifact of the assay technology. [9]A fluorescence polarization (FP) assay is an excellent choice for a secondary screen for kinase inhibitors. [9][10] Principle of the Fluorescence Polarization Assay:

FP measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. [10][11]In a competitive binding assay, a fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high FP signal. When an unlabeled inhibitor, such as 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, displaces the tracer from the kinase's active site, the tracer tumbles more rapidly in solution, leading to a decrease in the FP signal. [9]

FP_Assay_Principle cluster_bound Bound State cluster_unbound Unbound State (with Inhibitor) Kinase_Tracer Kinase + Fluorescent Tracer (Slow Tumbling) High_FP High Polarization Kinase_Tracer->High_FP Inhibitor_Complex Kinase + Inhibitor Free_Tracer Free Fluorescent Tracer (Fast Tumbling) Inhibitor_Complex->Free_Tracer Low_FP Low Polarization Free_Tracer->Low_FP

Caption: Principle of a competitive fluorescence polarization assay.

Protocol: Fluorescence Polarization Secondary Assay

Materials and Reagents:

  • Purified target kinase

  • Fluorescently labeled tracer (a known ligand for the kinase)

  • Confirmed hits from the primary screen

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Experimental Protocol:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and transfer them to the assay plates using an acoustic dispenser.

  • Reagent Addition:

    • Add the target kinase to all wells.

    • Add the fluorescent tracer to all wells.

  • Incubation: Incubate the plates at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Detection: Read the fluorescence polarization on a suitable plate reader.

Part 4: Counter-Screening and Hit Characterization

Assay Interference Counter-Screens

It is essential to identify and eliminate compounds that interfere with the assay technology itself, rather than interacting with the biological target. For the proposed workflow, counter-screens should be performed to identify inhibitors of the luciferase enzyme used in the ADP-Glo™ assay. [12]

Kinase Selectivity Profiling

To understand the specificity of the confirmed hits, their activity should be assessed against a panel of other kinases. This provides crucial information about the compound's selectivity profile and potential off-target effects.

Compound Management and Integrity

The quality and integrity of the compound library are paramount to the success of any HTS campaign. [13][14]

  • Storage: Compounds should be stored in a controlled environment, typically at -20°C or -80°C in DMSO. [14]* Tracking: A robust inventory management system should be in place to track compound identity, location, and history. [15][16]* Quality Control: Periodic quality control checks, such as LC-MS, should be performed to ensure the purity and identity of the compounds. [16]

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a robust and scientifically rigorous HTS workflow, as detailed in these application notes, researchers can effectively screen 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and other compounds to identify and validate potent and selective modulators of kinase activity. The combination of a highly sensitive primary assay, an orthogonal secondary assay, and thorough hit characterization provides a clear path from initial screening to the identification of high-quality lead compounds for further drug development.

References

Sources

Application Notes & Protocols: Characterization and Use of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Chemical Probes in Target Validation

A chemical probe is a selective small molecule designed to modulate the function of a specific protein target, enabling researchers to investigate the protein's role in complex biological systems.[1] Unlike a drug, which is optimized for a clinical outcome, a chemical probe is a research tool engineered to answer specific biological questions.[2] The pyrazolo[1,5-a]pyrazine scaffold, a derivative of the broader pyrazolopyridine family, is recognized as a privileged structure in medicinal chemistry. These nitrogen-containing heterocyclic compounds are bioisosteres of purines and can effectively occupy the ATP-binding pocket of protein kinases, making them a rich source of kinase inhibitors for targeted therapy.[3][4][5][6]

This guide provides a comprehensive framework for researchers to validate and utilize 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a chemical probe. Given its structural class, it is hypothesized to target the protein kinase family. The following sections detail a logical, step-by-step workflow to confirm its molecular target, verify engagement in a cellular context, assess its selectivity, and ultimately use it to probe biological function. Adherence to this rigorous validation process is critical to ensure the generation of robust, reproducible, and meaningful biological data.[7]

Compound Properties and Handling

Proper handling and storage are paramount to maintaining the integrity and activity of the chemical probe.

PropertyValueSource
Chemical Name 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazineChemical Supplier
CAS Number 1379314-67-6[8]
Molecular Formula C₁₀H₁₂ClN₃[8]
Molecular Weight 209.68 g/mol [8]
Appearance White to off-white solidTypical
Solubility Soluble in DMSO (>20 mg/mL), less soluble in ethanol and methanolTypical

Preparation and Storage:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in anhydrous dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in the appropriate aqueous assay buffer. Causality: It is critical to ensure the final concentration of DMSO in the assay is consistent across all conditions (typically ≤0.5%) to avoid solvent-induced artifacts.

The Chemical Probe Validation Workflow

A high-quality chemical probe must meet stringent criteria for potency, selectivity, and demonstrated target engagement in a relevant biological system.[1][7] The following workflow provides a systematic approach to characterize 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Probe_Validation_Workflow start Start: 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine biochem Pillar 1: Biochemical Potency (Protocol 3.1: FP Assay) start->biochem Measure direct binding (Kd) target_engage Pillar 2: Cellular Target Engagement (Protocol 3.2: CETSA) biochem->target_engage Confirm target interaction in cells selectivity Pillar 3: Selectivity Profiling (Protocol 3.3: Chemoproteomics) target_engage->selectivity Assess off-target interactions functional Pillar 4: Functional Cellular Assay (e.g., Western Blot for p-Substrate) selectivity->functional Link target engagement to phenotype validated_probe Validated Chemical Probe functional->validated_probe Meets quality criteria

A logical workflow for validating a new chemical probe.
Pillar 1: Biochemical Potency & Direct Target Binding

The first step is to quantify the direct interaction between the probe and its purified protein target. Fluorescence Polarization (FP) is a robust, solution-based method for measuring binding affinity (Kd) in real-time.[9][10][11]

Protocol 3.1: Fluorescence Polarization (FP) Assay for Binding Affinity

Principle: This assay measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[12] An unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the target protein, the complex tumbles much slower, leading to a higher polarization value. A competition assay, where the unlabeled probe displaces the tracer, is used to determine the probe's binding affinity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT. Causality: The detergent minimizes non-specific binding to plate surfaces, while DTT maintains protein stability.

    • Target Protein: Purified recombinant target kinase.

    • Fluorescent Tracer: A known fluorescent ligand for the target kinase.

    • Test Compound: Serial dilution of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (e.g., from 100 µM to 1 nM) in assay buffer containing a fixed concentration of DMSO.

  • Assay Setup (384-well format):

    • To each well, add 10 µL of the test compound serial dilution.

    • Add 10 µL of a solution containing the target protein and the fluorescent tracer (pre-determine optimal concentrations, typically at the Kd of the tracer and a protein concentration that gives a sufficient assay window).

    • Include controls:

      • Low Polarization (Tracer only): 10 µL assay buffer + 10 µL tracer solution.

      • High Polarization (Tracer + Protein): 10 µL assay buffer + 10 µL tracer/protein solution.

  • Incubation & Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[13]

  • Data Analysis:

    • Convert raw polarization values (mP) to percent inhibition relative to high and low controls.

    • Plot percent inhibition versus the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.

Pillar 2: Cellular Target Engagement

Confirming that a probe binds its intended target within the complex environment of a living cell is a critical validation step.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in situ.[14][15]

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding stabilizes a target protein against thermal denaturation.[16][17] In a CETSA experiment, cells are treated with the probe and then heated. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining after heating is quantified, typically by Western blot.[18]

Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line expressing the target protein to ~80% confluency.

    • Treat cells with varying concentrations of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Causality: This "melt curve" experiment identifies the optimal temperature for the dose-response experiment.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[18]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine protein concentration using a BCA assay.

    • Analyze equal amounts of total protein from the soluble fraction by SDS-PAGE and Western blot using a specific antibody against the target protein. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Melt Curve: Quantify band intensities and plot the fraction of soluble protein versus temperature for both vehicle and probe-treated samples. A shift in the curve to the right indicates thermal stabilization.

    • Isothermal Dose-Response (ITDR): Using the optimal temperature determined from the melt curve, plot the soluble protein fraction against the probe concentration to generate a dose-response curve and calculate the EC₅₀ for target engagement.

Pillar 3: Selectivity Profiling

An ideal chemical probe should exhibit high selectivity for its intended target over other proteins, especially closely related family members.[7] Chemoproteomics offers an unbiased, proteome-wide method to assess selectivity.[19][20]

Protocol 3.3: Chemoproteomics for Target Identification and Selectivity

Principle: This approach, often a form of compound-centric chemical proteomics (CCCP), uses the probe to capture its interacting proteins from a complex cell lysate.[19] The captured proteins are then identified and quantified by mass spectrometry (MS). In a competitive binding format, an excess of the soluble probe can compete with an immobilized version, allowing for the identification of specific binders. Thermal proteome profiling (TPP) is another powerful method where CETSA is combined with MS to see which proteins are stabilized by the probe across the proteome.[21]

High-Level Workflow:

  • Probe Immobilization (for affinity-based methods): Synthesize an analogue of the probe with a linker arm suitable for conjugation to a solid support (e.g., agarose beads).

  • Lysate Incubation: Incubate cell lysates with either the immobilized probe or the immobilized probe in the presence of excess free 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a competitor.

  • Protein Pulldown & Elution: Wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution Orbitrap-based mass spectrometry to identify and quantify the proteins.[22]

  • Data Analysis: Identify proteins that are significantly enriched in the probe pulldown and whose binding is competed away by the excess free probe. These are high-confidence interactors.

Chemoproteomics_Workflow input_node input_node process_node process_node output_node output_node lysate Cell Lysate (Proteome) incubation Incubation & Affinity Capture lysate->incubation probe Immobilized Probe (+/- Free Competitor) probe->incubation wash Wash Non-specific Binders incubation->wash elution Elution of Bound Proteins wash->elution digestion Tryptic Digestion to Peptides elution->digestion ms LC-MS/MS Analysis digestion->ms analysis Data Analysis: Identify & Quantify ms->analysis targets Specific Target(s) & Off-Targets Profiled analysis->targets

Workflow for affinity-based chemoproteomics.

Data Interpretation & Quality Criteria

To qualify as a high-quality chemical probe, 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine should meet established criteria.

ParameterRecommended CriterionRationale
Biochemical Potency IC₅₀ or Kᵢ < 100 nM Ensures the probe is potent enough to be used at low concentrations, minimizing off-target risks.[1][7]
Cellular Potency EC₅₀ < 1 µM Demonstrates cell permeability and engagement of the target in its native environment at a reasonable concentration.[7][23]
Selectivity >30-fold vs. related family members Crucial for attributing a cellular phenotype to the specific target of interest.[1]
Negative Control A structurally similar but inactive analogue should be available and tested.Helps confirm that the observed biological effect is due to on-target activity and not a general property of the chemical scaffold.

Application: Probing a Representative Kinase Signaling Pathway

Once validated, the probe can be used to dissect the function of its target kinase in a signaling pathway. For example, if the target is a kinase involved in a canonical pathway like MAPK, the probe can be used to determine the functional consequences of its inhibition.

Signaling_Pathway receptor receptor kinase kinase target_kinase target_kinase effector effector response response probe Probe: 2-(tert-butyl)-4-chloro- pyrazolo[1,5-a]pyrazine MEK MEK (Target Kinase) probe->MEK Inhibits GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR Binds RAS Ras GFR->RAS Activates RAF Raf RAS->RAF RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Example of probe use in a signaling pathway.

Functional Assay Example: To test the effect of the probe in the pathway above, one could:

  • Treat cells with a growth factor to stimulate the pathway.

  • Co-treat with varying concentrations of the validated probe.

  • Lyse the cells and perform a Western blot to measure the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK. A dose-dependent decrease in p-ERK would confirm functional inhibition of the target kinase in the cellular pathway.

Conclusion

2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine belongs to a chemical class with a high propensity for kinase inhibition. However, its utility as a reliable chemical probe is entirely dependent on rigorous, multi-faceted validation. By following the integrated workflow of biochemical characterization, cellular target engagement confirmation, and proteome-wide selectivity profiling, researchers can establish the necessary evidence to confidently use this molecule. A thoroughly validated probe is an invaluable tool for dissecting complex biology and validating novel drug targets.

References

  • EFMC Best Practices in Medicinal Chemistry WG. (n.d.). Validating Chemical Probes. EFMC. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Dale, N., et al. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • NIH. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Retrieved from [Link]

  • Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Retrieved from [Link]

  • NIH. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • NIH. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]

  • Springer. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of protein kinases.[1] This has led to the development of numerous kinase inhibitors for diseases characterized by disrupted cell signaling, such as cancer and inflammatory disorders.[1][2] The specific compound, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, henceforth referred to as "Compound-X," is a novel derivative within this class. While specific biological data for Compound-X is not extensively published, its structural features suggest it may act as a kinase inhibitor. The tert-butyl group can provide steric hindrance to enhance selectivity, and the chloro-substitution offers a potential site for further chemical modification or metabolic activity.

These application notes provide a comprehensive framework for the initial in vivo evaluation of Compound-X in rodent models. The protocols described are designed to establish a foundational understanding of its pharmacokinetic (PK) profile, preliminary safety, and potential efficacy in a relevant disease model. The overarching goal is to generate the critical data necessary for a " go/no-go " decision in an early-stage drug discovery pipeline.[3]

Compound Formulation for In Vivo Administration

A reproducible and stable formulation is critical for obtaining reliable in vivo data.[4] The primary challenge for many novel small molecules is poor aqueous solubility. Therefore, a systematic approach to vehicle selection is the first essential step.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Prepare a stock solution of Compound-X in 100% DMSO at a high concentration (e.g., 50 mg/mL).

    • Test the solubility of Compound-X in a panel of common in vivo vehicles. A typical screening panel might include:

      • Sterile Saline (0.9% NaCl)

      • 5% DMSO / 95% Saline

      • 10% DMSO / 40% PEG300 / 50% Saline[4]

      • 5% Ethanol / 5% Propylene Glycol / 90% Saline[4]

      • 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water

    • Add the DMSO stock of Compound-X stepwise to each vehicle to determine the maximum concentration at which the compound remains in solution, without precipitation, upon visual inspection.

    • Incubate the preparations at 37°C for 30 minutes and re-examine to ensure stability at physiological temperature.

  • Formulation Selection and Preparation:

    • Select the vehicle that provides the desired concentration with the lowest percentage of organic co-solvents to minimize vehicle-induced toxicity.

    • For initial studies, prepare the formulation fresh on each day of dosing.

    • To prepare the final dosing solution, slowly add the required volume of the DMSO stock solution to the chosen co-solvent/vehicle while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity and homogeneity. If it is a suspension, ensure it is uniformly dispersed before each administration.

Pharmacokinetic Profiling in Mice

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing an effective dosing regimen for efficacy studies.[5] A rapid, truncated PK study can provide an initial estimate of a compound's exposure and half-life.[6]

Protocol 2: Rapid Pharmacokinetic (PK) Assessment in Mice

  • Animal Model:

    • Species: Male CD-1 or C57BL/6 mice, 8-10 weeks old.

    • Group Size: n=3-4 animals per time point or per group for sparse sampling.

    • Acclimatization: Allow animals to acclimate for at least 72 hours before the experiment.

  • Dosing and Sampling:

    • Administer a single dose of Compound-X via the intended route of administration (e.g., oral gavage (PO) or intravenous (IV) injection). A typical starting dose for a novel kinase inhibitor might be 10 mg/kg.

    • Collect blood samples (~50-100 µL) at predetermined time points. For a rapid PK screen, this could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]

    • Blood is collected from the saphenous or submandibular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

    • Quantify the concentration of Compound-X in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration of Compound-X versus time.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the extent of absorption.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents total drug exposure over time.
Half-life Determines the dosing interval required to maintain therapeutic concentrations.
CL Clearance Measures the body's efficiency in eliminating the drug.

| Vd | Volume of Distribution | Indicates the extent of drug distribution into tissues versus plasma. |

G cluster_0 In-Life Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Dosing Administer Compound-X (e.g., 10 mg/kg PO) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) LCMS->PK_Calc Report Generate PK Profile PK_Calc->Report

Caption: Workflow for a rapid pharmacokinetic study in mice.

Efficacy Evaluation in an Animal Model of Inflammation

Given that many pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties, a common and robust model to test efficacy is the carrageenan-induced inflammation model.[7][8]

Protocol 3: Carrageenan-Induced Paw Edema Model in Rats

  • Animal Model:

    • Species: Male Wistar or Sprague-Dawley rats, 180-200 g.

    • Group Size: n=6-8 animals per group.

    • Groups:

      • Group 1: Vehicle Control

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

      • Group 3: Compound-X (Dose 1, e.g., 10 mg/kg, PO)

      • Group 4: Compound-X (Dose 2, e.g., 30 mg/kg, PO)

  • Experimental Procedure:

    • Fast the animals overnight before the experiment but allow free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or Compound-X orally 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.

Preliminary Toxicology and Safety Assessment

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The OECD provides clear guidelines for conducting such studies while minimizing animal use.[9][10]

Protocol 4: Acute Oral Toxicity Study - Up-and-Down Procedure (OECD 425)

  • Principle: This is a sequential test where a single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal (either increased or decreased).[11]

  • Animal Model:

    • Species: Female rats (as they are often slightly more sensitive), 8-12 weeks old.

    • Housing: House animals individually for close observation.

  • Dosing Procedure:

    • Select a starting dose based on any available in vitro cytotoxicity data or information from structurally related compounds. In the absence of data, a starting dose of 300 mg/kg is often used.[10]

    • Administer a single oral dose of Compound-X to one animal.

    • Observe the animal closely for the first 4 hours, then periodically for 48 hours.

    • Dosing Progression:

      • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

      • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

    • The test is complete when one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper dose limit, or a specific pattern of reversals occurs).

  • Observations and Endpoints:

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).[10]

    • Record body weight before dosing and at least weekly thereafter for a 14-day observation period.[11]

    • At the end of the study, perform a gross necropsy on all animals to identify any visible organ abnormalities.

G Start Start with Dose 'X' (e.g., 300 mg/kg) Dose1 Dose Animal 1 Start->Dose1 Observe1 Observe 48h Dose1->Observe1 Dose2_Up Increase Dose (X * 3.2) Observe1->Dose2_Up Survival Dose2_Down Decrease Dose (X / 3.2) Observe1->Dose2_Down Mortality Dose2a Dose Animal 2 Dose2_Up->Dose2a Dose2b Dose Animal 2 Dose2_Down->Dose2b Observe2a Observe 48h Dose2a->Observe2a Continue Continue until stopping criteria met Observe2a->Continue Observe2b Observe 48h Dose2b->Observe2b Observe2b->Continue

Caption: Logic diagram for the Up-and-Down acute toxicity procedure.

Hypothetical Mechanism of Action: Kinase Signaling Pathway

Based on its core scaffold, Compound-X is hypothesized to function as a kinase inhibitor. Many inflammatory and cancer-related pathways are driven by cascades of protein kinases, such as the MAPK/ERK pathway, which regulates cell proliferation and survival.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation, Inflammation TF->Response CompoundX Compound-X CompoundX->RAF

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway by Compound-X.

References

  • National Center for Biotechnology Information. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. NIH. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • National Institutes of Health. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • OmicsX. (2022). Kinase Inhibitors in Preclinical Development - 2021. Drug Development Insights. Retrieved from [Link]

  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre. Retrieved from [Link]

  • umwelt-online. (2017). OECD Test Guideline 402: Acute Dermal Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Development of Small Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases. PubMed Central. Retrieved from [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Xtalks. (n.d.). Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Retrieved from [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • PLOS One. (2013). Discovery and Preclinical Characterization of Novel Small Molecule TRK and ROS1 Tyrosine Kinase Inhibitors for the Treatment of Cancer and Inflammation. Retrieved from [Link]

  • PubMed. (2025). Small molecule MET kinase inhibitors: Evolution, rational design, and early clinical knowledge. Retrieved from [Link]

  • ACS. (2025). Small molecules, big impact: A multiscale modeling on protein kinase inhibitors for enhanced therapeutic development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protein kinases: drug targets for immunological disorders. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazolo[1,5-a][6][10][12]triazine based scaffold as purine analogues with diverse biological activity. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Pyrazolo[1,5-a]pyrazine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework for the design of potent and selective therapeutic agents. Notably, analogs of this scaffold have demonstrated a wide range of biological activities, with a particular emphasis on their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrazolo[1,5-a]pyrazine framework can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition of various kinases.

This guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and its analogs. The presence of the tert-butyl group at the C2 position can offer steric bulk that may enhance selectivity and improve metabolic stability, while the chlorine atom at the C4 position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties.

This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for the successful synthesis of these valuable compounds.

Strategic Overview of the Synthetic Approach

The synthesis of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is most effectively approached through a linear sequence involving three key stages:

  • Synthesis of the Key Precursor: Preparation of 3-amino-5-tert-butylpyrazole.

  • Construction of the Bicyclic Core: Cyclocondensation to form 2-tert-butyl-pyrazolo[1,5-a]pyrazin-4-one.

  • Functionalization: Chlorination of the pyrazinone ring to yield the final product.

The rationale for this strategic disconnection lies in the ready availability of starting materials and the robustness of each transformation. This approach allows for the modular construction of the target molecule and provides opportunities for analog synthesis by modifying the precursors at each stage.

Diagram of the Overall Synthetic Strategy

Synthetic_Strategy Starting_Materials 4,4-Dimethyl-3-oxopentanenitrile + Hydrazine Hydrate Precursor 3-Amino-5-tert-butylpyrazole Starting_Materials->Precursor Step 1: Pyrazole Formation Intermediate 2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one Precursor->Intermediate Step 2: Cyclocondensation Target_Molecule 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine Intermediate->Target_Molecule Step 3: Chlorination

Caption: Overall synthetic workflow for 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Part 1: Synthesis of the Key Precursor: 3-Amino-5-tert-butylpyrazole

The synthesis of the pyrazole ring is a foundational step in this synthetic sequence. The most direct and efficient method for the preparation of 3-amino-5-tert-butylpyrazole involves the condensation of a β-ketonitrile with hydrazine. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile group.

Protocol 1: Preparation of 3-Amino-5-tert-butylpyrazole

Materials:

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq).

  • Add ethanol to the flask to create a solution with a concentration of approximately 0.5 M.

  • Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3-amino-5-tert-butylpyrazole as a crystalline solid.

Reactant Molar Ratio Typical Yield Reference
4,4-Dimethyl-3-oxopentanenitrile1.070-80%[1]
Hydrazine hydrate1.2

Part 2: Construction of the Bicyclic Core: 2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one

The construction of the pyrazolo[1,5-a]pyrazine ring system is achieved through the cyclocondensation of the 3-aminopyrazole precursor with a suitable three-carbon synthon. A common and effective strategy involves the reaction with an α-keto ester, such as ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrazole, followed by an intramolecular condensation to form the pyrazinone ring.

Protocol 2: Synthesis of 2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one

Materials:

  • 3-Amino-5-tert-butylpyrazole

  • Ethyl bromopyruvate

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-amino-5-tert-butylpyrazole (1.0 eq) and anhydrous ethanol or DMF.

  • Add the non-nucleophilic base (e.g., DIPEA, 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of ethyl bromopyruvate (1.1 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2-tert-butyl-pyrazolo[1,5-a]pyrazin-4-one.

Reactant Molar Ratio Solvent Base Typical Yield
3-Amino-5-tert-butylpyrazole1.0Ethanol or DMFDIPEA or K₂CO₃50-70%
Ethyl bromopyruvate1.1

Diagram of the Cyclocondensation Mechanism

Cyclocondensation_Mechanism Aminopyrazole 3-Amino-5-tert-butylpyrazole N_Alkylation N-Alkylated Intermediate Aminopyrazole->N_Alkylation + Ethyl Bromopyruvate Keto_Ester Ethyl Bromopyruvate Intramolecular_Condensation Intramolecular Condensation N_Alkylation->Intramolecular_Condensation Base-catalyzed Pyrazinone 2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one Intramolecular_Condensation->Pyrazinone Cyclization

Caption: Proposed mechanism for the formation of the pyrazolo[1,5-a]pyrazin-4-one core.

Part 3: Functionalization: Chlorination to 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

The final step in the synthesis is the conversion of the pyrazolo[1,5-a]pyrazin-4-one to the corresponding 4-chloro derivative. This is a crucial transformation as the chloro-substituent serves as a key handle for further diversification of the scaffold. The most common and effective reagent for this type of chlorination is phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Protocol 3: Chlorination of 2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one

Materials:

  • 2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one

  • Phosphorus oxychloride (POCl₃)

  • A tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), optional but recommended

  • Anhydrous toluene or acetonitrile (optional, can be run neat in POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Standard workup and purification equipment

Procedure:

  • Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-tert-butyl-pyrazolo[1,5-a]pyrazin-4-one (1.0 eq).

  • Add an excess of phosphorus oxychloride (5-10 eq). The reaction can be run neat in POCl₃ or in a high-boiling inert solvent like toluene.

  • Optionally, a tertiary amine base such as DIPEA (1.2 eq) can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred ice-cold saturated solution of sodium bicarbonate. Extreme caution should be exercised during this step as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Reagent Molar Ratio Conditions Typical Yield Reference
2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one1.0Reflux in POCl₃60-80%[2][3]
Phosphorus oxychloride (POCl₃)5-10
DIPEA (optional)1.2

Summary of Synthetic Protocols and Expected Outcomes

Step Reaction Key Reagents Intermediate/Product Typical Yield Range
1Pyrazole Formation4,4-Dimethyl-3-oxopentanenitrile, Hydrazine hydrate3-Amino-5-tert-butylpyrazole70-80%
2Cyclocondensation3-Amino-5-tert-butylpyrazole, Ethyl bromopyruvate, Base2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one50-70%
3Chlorination2-tert-Butyl-pyrazolo[1,5-a]pyrazin-4-one, POCl₃2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine60-80%

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link][4]

  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Organic & Biomolecular Chemistry. [Link]

  • Microwave-assisted synthesis, crystal structure of pyrazolo[1,5-a]pyrazin-4(5H)-ones and their selective effects on lung cancer cells. European Journal of Medicinal Chemistry. [Link][1]

  • Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and pyrazolo[1,5-a]quinazolines bearing an aryl/heteroaryl ring or aroyl/heteroaroyl group at position 3. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link][5]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Synthesis of pyrazolo[1,5‐a]pyrazin‐4(5H)‐one derivatives. ResearchGate. [Link][6]

Sources

Application Notes & Protocols: Developing Cellular Assays with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of robust cellular assays to characterize the biological activity of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. While specific biological data for this exact molecule is emerging, its core structure belongs to the pyrazolo[1,5-a]pyrazine family, which is closely related to the well-studied pyrazolo[1,5-a]pyrimidine class of kinase inhibitors.[1][2] This guide is therefore built on the established activities of these related compounds, which are known to target various protein kinases involved in cell growth, proliferation, and survival signaling pathways, such as Pim, Trk, and PI3K kinases.[1][2] We present a strategic, multi-tiered approach, beginning with direct target engagement in a cellular context, progressing to downstream pathway modulation, and culminating in phenotypic outcomes such as cell viability and apoptosis. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring that the described methods are self-validating and yield trustworthy, reproducible data.

Introduction: The Scientific Rationale

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with related analogs demonstrating potent inhibitory activity against a range of protein kinases.[1][2] These enzymes are critical nodes in signaling pathways that regulate fundamental cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.

Given the structural similarity of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to known inhibitors of the Pim, Trk, and PI3K kinase families, a logical starting point for characterization is to hypothesize a similar mechanism of action. Our experimental strategy is designed to test this hypothesis systematically.

The core principle of this guide is to build a layered evidence base for the compound's mechanism of action. We will progress from confirming that the compound can enter cells and bind to its intended target, to demonstrating that this binding event leads to a functional change in a specific signaling pathway, and finally, to showing that this pathway modulation results in a measurable, macroscopic cellular phenotype.

cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Pathway Modulation cluster_2 Tier 3: Phenotypic Outcome te Does the compound bind its target in a cell? pm Does target binding alter downstream signaling? te->pm Confirmation of binding justifies functional assays po Does pathway modulation affect cell fate? pm->po Functional modulation should correlate with a cellular effect

Caption: Hierarchical Assay Development Strategy.

Tier 1: Confirming Target Engagement in a Cellular Environment

Before investigating downstream effects, it is crucial to confirm that 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine can access and physically interact with its putative kinase target within the complex milieu of a living cell. This direct evidence of target engagement is a foundational pillar for validating any subsequent biological data. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose.[3][4][5]

2.1. Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[6] When a protein is heated, it denatures and aggregates. If a compound binds to the protein, it can stabilize the protein's structure, increasing the temperature required to denature it. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining after heating cells to various temperatures.[4][5]

cluster_workflow CETSA® Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot / ELISA) D->E F 6. Plot Melting Curves (Soluble Protein vs. Temp) E->F

Caption: CETSA® Experimental Workflow.

2.2. Protocol: CETSA® for Kinase Target Engagement

This protocol is designed to generate a "melting curve" for a putative kinase target (e.g., Pim-1) in the presence and absence of the test compound.

Materials:

  • Appropriate cancer cell line expressing the target kinase (e.g., K562 for Pim-1).

  • Complete cell culture medium.

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, dissolved in DMSO.

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Reagents and equipment for cell lysis (e.g., liquid nitrogen) and Western blotting.

  • Validated primary antibody against the target kinase.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells and resuspend in fresh media to a concentration of 20 x 10^6 cells/mL.

    • Divide the cell suspension into two tubes: "Vehicle" and "Compound."

    • Add the test compound to the "Compound" tube (e.g., final concentration of 10 µM) and an equivalent volume of DMSO to the "Vehicle" tube.

    • Incubate at 37°C for 1-2 hours.

  • Heating Step:

    • Aliquot 50 µL of the cell suspension from each treatment group into a series of PCR tubes or wells of a PCR plate.

    • Create a temperature gradient using a thermal cycler. A typical gradient for an initial experiment might be 40°C to 70°C in 3°C increments.

    • Heat the samples at the designated temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[3]

  • Quantification:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, normalize the intensity of each heated sample to the 40°C (no-heat denaturation) sample.

    • Plot the normalized soluble protein fraction against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

ParameterVehicle Control (DMSO)Compound-TreatedInterpretation
Tagg (Aggregation Temp.) 52°C58°CCompound binding stabilizes the target protein.
Curve Shift BaselineRightward ShiftIndicates direct target engagement in the cell.
Tier 2: Assessing Downstream Pathway Modulation

Once target engagement is confirmed, the next logical step is to determine if this binding event translates into a functional consequence, i.e., inhibition of the kinase's activity. This is assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase.

3.1. Principle of Phospho-Protein Western Blotting

Kinases function by transferring a phosphate group to specific amino acid residues on their substrate proteins. An inhibitory compound will block this activity, leading to a decrease in the phosphorylation of the substrate. Western blotting using phospho-specific antibodies allows for the sensitive detection of this change.[2][7] It is critical to compare the level of the phosphorylated protein to the total amount of that protein to ensure that the observed changes are due to altered kinase activity and not changes in protein expression.[2]

3.2. Protocol: Western Blot for Substrate Phosphorylation

This protocol assumes Pim-1 kinase as the target, for which a well-known substrate is the pro-apoptotic protein BAD, phosphorylated at Ser112.[8]

Materials:

  • Cell line and culture reagents.

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

  • Lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitor cocktails.[9]

  • Reagents and equipment for SDS-PAGE and Western blotting.

  • Primary antibodies: Rabbit anti-phospho-BAD (Ser112) and Mouse anti-total-BAD.

  • Appropriate HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[9]

    • Incubate the membrane with the primary antibody against phospho-BAD (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing (Optional but Recommended):

    • After imaging, strip the membrane using a mild stripping buffer.

    • Wash, block, and re-probe the same membrane with the antibody for total-BAD. This serves as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both phospho-BAD and total-BAD.

    • Calculate the ratio of phospho-BAD to total-BAD for each compound concentration.

    • Plot the ratio against the compound concentration to determine the IC₅₀ value for kinase inhibition in a cellular context.

Tier 3: Measuring Cellular Phenotypic Outcomes

The ultimate goal of a kinase inhibitor is to elicit a specific cellular response, such as inhibiting proliferation or inducing cell death. Measuring these phenotypic endpoints validates the biological relevance of the observed target engagement and pathway modulation.

4.1. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active, viable cells.[11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[12]

  • Compound Treatment: Add serial dilutions of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to the wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[1]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at concentrations around its GI₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples by flow cytometry immediately.

QuadrantAnnexin V StainingPI StainingCell Population
Lower-LeftNegativeNegativeLive Cells
Lower-RightPositiveNegativeEarly Apoptotic Cells
Upper-RightPositivePositiveLate Apoptotic/Necrotic Cells
Summary and Integrated Data Analysis

By following this hierarchical approach, researchers can build a comprehensive profile of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. The data from each tier should be corroborative. For instance, the cellular IC₅₀ for pathway inhibition should be reasonably close to the GI₅₀ from viability assays. A significant discrepancy might suggest off-target effects or alternative mechanisms of action, prompting further investigation.

Compound 2-(Tert-butyl)-4- chloropyrazolo[1,5-a]pyrazine Target Target Kinase (e.g., Pim-1) Compound->Target Binds & Inhibits (CETSA®) Substrate Downstream Substrate (e.g., p-BAD) Target->Substrate Phosphorylation Blocked (Western Blot) Viability Decreased Cell Viability Substrate->Viability Leads to Apoptosis Increased Apoptosis Substrate->Apoptosis Leads to

Caption: Integrated Mechanism of Action Pathway.

References
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Solubility of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting strategies to overcome solubility challenges with this compound in in vitro assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've dissolved 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1] The rapid change in solvent polarity causes the compound to crash out of solution.

To mitigate this, you can try several strategies:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells.[2][3]

  • Use a co-solvent: Incorporating a co-solvent that is miscible with both water and DMSO can help to create a more gradual transition in polarity, keeping your compound in solution.[4]

  • Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent immediate precipitation.[5]

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

The tolerance of cell lines to DMSO can vary significantly.[2] As a general rule, it is best to keep the final concentration of DMSO in your cell culture media at or below 0.1% to minimize any potential artifacts or cytotoxicity.[3] However, some cell lines can tolerate up to 0.5% DMSO with minimal effects. It is always recommended to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line and assay.[2]

Q3: Can I use heat to dissolve my compound?

Gentle warming (e.g., 37°C) can be used to aid in the initial dissolution of your compound in the stock solvent.[5] However, be cautious as excessive heat can lead to degradation of the compound. It is crucial to assess the thermal stability of your compound before applying heat.

Q4: Are there any alternatives to DMSO for dissolving this compound?

While DMSO is a very common and powerful solvent, other options can be explored.[6] Depending on the specific requirements of your assay, you could consider other organic solvents like ethanol or co-solvent systems. The choice of an alternative solvent will depend on the compound's solubility in that solvent and its compatibility with your experimental setup.

Comprehensive Troubleshooting Guide

Navigating the solubility challenges of a novel compound like 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine requires a systematic approach. The following guide provides a step-by-step workflow to help you identify the optimal solubilization strategy for your in vitro assays.

Workflow for Improving Compound Solubility

Sources

Technical Support Center: Purification of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.

Introduction to Purification Challenges

The purification of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry, can present several challenges. These may include the removal of structurally similar impurities, potential for product degradation, and difficulties in achieving high purity and yield. The presence of the nitrogen-containing heterocyclic core, the chloro-substituent, and the bulky tert-butyl group all influence the molecule's polarity, solubility, and stability, which are critical factors in developing an effective purification strategy. This guide will walk you through a logical approach to tackling these challenges, grounded in fundamental chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in a question-and-answer format.

Question 1: I'm observing a persistent impurity with a similar Rf to my product on TLC after column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a frequent challenge, especially with structurally related byproducts. Here’s a systematic approach to improve your chromatographic separation:

  • Optimize Your Solvent System: A slight adjustment in solvent polarity can significantly impact separation.

    • Strategy 1: Gradient Elution. If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient of a more polar solvent. For instance, if you are using a Hexane:Ethyl Acetate (EtOAc) mixture, a slow increase in the percentage of EtOAc can help resolve closely eluting spots.

    • Strategy 2: Introduce a Different Solvent. The "selectivity" of the separation can be altered by introducing a third solvent with different properties. For example, adding a small amount of dichloromethane (DCM) or methanol (MeOH) to your Hexane:EtOAc mobile phase can change the interactions between your compounds and the stationary phase, potentially improving resolution. A common starting point for nitrogen-containing heterocycles is a mobile phase consisting of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[1]

    • Expert Tip: Sometimes, a less conventional solvent system can be effective. For very polar compounds that are difficult to move from the baseline, a system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be useful.[2]

  • Consider a Different Stationary Phase:

    • If optimizing the mobile phase is unsuccessful, the issue might be with the stationary phase. Silica gel is acidic and can sometimes cause degradation or poor separation of basic compounds.

    • Florisil or Alumina: For compounds that are unstable on silica, consider using a column packed with florisil or alumina.[2]

    • Deactivated Silica: You can also deactivate silica gel by treating it with a base, such as triethylamine, to reduce its acidity. This is particularly useful for acid-sensitive or basic compounds.

  • Dry Loading vs. Wet Loading:

    • If your compound is not very soluble in the initial mobile phase, it can lead to band broadening and poor separation. In such cases, "dry loading" is recommended. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[2]

Question 2: My yield is significantly low after purification. What are the potential causes and how can I mitigate them?

Answer: Low recovery can be attributed to several factors, from product degradation to physical loss during the purification process.

  • Product Instability:

    • Silica Gel Acidity: As mentioned, the acidic nature of silica gel can lead to the decomposition of sensitive compounds. To test for this, you can perform a "silica stability test." Spot your crude material on a TLC plate, and then spot it again on the same plate but with a small amount of silica gel on top of the spot. After a short time, elute the plate and see if there is any degradation.

    • Solvent Choice: Ensure the solvents used for purification are not reacting with your product. For example, using highly acidic or basic solvent systems for prolonged periods can be detrimental.

  • Physical Loss:

    • Column Chromatography: Trailing of the product on the column is a common cause of low yield. This can be minimized by increasing the polarity of the eluting solvent once the main product fraction starts to come off the column.[2]

    • Recrystallization: Choosing an inappropriate solvent can lead to the product "oiling out" instead of crystallizing, making isolation difficult. Additionally, if the product is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

  • Incomplete Elution:

    • It's possible your compound is not eluting from the column with the chosen solvent system. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., 10% MeOH in DCM) at the end of the purification to see if any remaining product elutes.

Question 3: I am trying to recrystallize my product, but it keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point or when the solution becomes supersaturated at a temperature where the solute has a low tendency to crystallize.

  • Solvent System Selection:

    • The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A common and effective approach is to use a two-solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Recommended Solvent Systems to Try:

      • Methanol/Ethyl Acetate[3]

      • Hexane/Acetone

      • Hexane/THF

      • Ethanol

  • Cooling Rate:

    • Rapid cooling often promotes oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

  • Purity of the Crude Material:

    • Highly impure samples are more prone to oiling out. It may be beneficial to perform a preliminary purification step, such as passing the crude material through a short plug of silica, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine?

A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of related pyrazine and pyrazole derivatives can include:

  • Isomeric Products: Depending on the precursors, regioisomers may form.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Over-alkylation or other side-reactions: The tert-butyl group or other reactive sites on the heterocyclic core could potentially undergo further reactions.

  • Byproducts from side reactions: For example, in syntheses involving deprotonation of a methylpyrazine, self-condensation or reaction with other electrophiles can lead to complex mixtures.[4]

Q2: Is 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine stable under typical purification conditions?

A2: The stability of your compound should be experimentally determined. The pyrazolo[1,5-a]pyrazine core is generally stable. However, the chloro-substituent could be susceptible to nucleophilic displacement under certain conditions (e.g., in the presence of strong nucleophiles or at elevated temperatures). The tert-butyl group is generally stable, but can be labile under strongly acidic conditions.[5] It is always advisable to conduct purification at or near room temperature if possible.

Q3: Can I use an acid/base extraction to purify my compound?

A3: Given the presence of basic nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring system, an acid/base extraction could be a viable purification step. The compound should be soluble in an organic solvent and can be extracted into an aqueous acidic solution (e.g., dilute HCl). The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaHCO3 or NaOH) should precipitate the purified product, which can then be extracted back into an organic solvent.[3] This can be a very effective way to remove non-basic impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine using flash column chromatography.

Materials:

  • Crude 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • Silica gel (for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of around 0.2-0.4 for your product.

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel using the "slurry method." This involves making a slurry of silica gel in the initial, least polar mobile phase and pouring it into the column.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent like DCM.

    • Carefully apply the solution to the top of the column.

    • Alternatively, use the "dry loading" method described in the troubleshooting section.

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization.

Materials:

  • Crude 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • A suitable solvent or solvent pair (e.g., ethanol, methanol/ethyl acetate, hexane/acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Purification MethodTypical Solvent System (Starting Point)Key Considerations
Flash Column Chromatography Hexane:Ethyl Acetate (e.g., 9:1 to 7:3)Monitor for product stability on silica. Use gradient elution for closely eluting impurities.
Recrystallization Ethanol, Methanol/Ethyl Acetate, or Hexane/AcetoneAvoid rapid cooling to prevent "oiling out." Ensure the product is not overly soluble in the cold solvent.
Acid/Base Extraction Organic Solvent (e.g., DCM or EtOAc) and Aqueous Acid (e.g., 1M HCl)The product must be stable in acidic and basic conditions.

Visualizations

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product tlc TLC Analysis (e.g., Hex:EtOAc) start->tlc recrystallize Recrystallization start->recrystallize acid_base Acid/Base Extraction start->acid_base decision_tlc Good Separation? tlc->decision_tlc column Flash Column Chromatography decision_tlc->column Yes optimize_solvent Optimize Solvent System (Gradient, new solvent) decision_tlc->optimize_solvent No pure_product Pure Product column->pure_product decision_xtal Forms Crystals? recrystallize->decision_xtal decision_xtal->pure_product Yes oiling_out Troubleshoot Oiling Out (Slow cooling, different solvent pair) decision_xtal->oiling_out No (Oils Out) optimize_solvent->tlc change_stationary Change Stationary Phase (Alumina, Florisil) optimize_solvent->change_stationary acid_base->recrystallize oiling_out->recrystallize

Caption: A decision-making workflow for troubleshooting the purification of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Peters, et al. Supporting Information. Wiley-VCH. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • PubChem. 2-Tert-butyl-4-pyrazol-1-ylpyrazolo[1,5-a]pyrazine. [Link]

  • J-STAGE. Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • MDPI. Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Pyrazolo[1,5-a]pyrazine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the promising class of pyrazolo[1,5-a]pyrazine-based kinase inhibitors. This guide is designed to provide you with the expertise and practical insights needed to navigate the complexities of kinase inhibitor development, with a specific focus on ensuring target specificity and minimizing off-target effects. Our goal is to empower you to generate reliable, reproducible data and accelerate your drug discovery efforts.

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in kinase inhibitor design, offering a versatile platform for developing potent and selective modulators of kinase activity. However, as with any small molecule inhibitor, achieving a high degree of selectivity is paramount to ensuring both efficacy and safety. Off-target interactions can lead to confounding experimental results, cellular toxicity, and potential adverse effects in later stages of development.[1][2][3] This guide provides a comprehensive framework for proactively addressing these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with novel pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

Q1: What are the most common off-target effects associated with pyrazolo[1,5-a]pyrazine-based kinase inhibitors?

A1: While the specific off-target profile will depend on the exact chemical substitutions on the pyrazolo[1,5-a]pyrazine core, common off-targets for kinase inhibitors in general include other kinases with similar ATP-binding pockets. The human kinome is extensive, and achieving absolute specificity is challenging. Off-target effects can also extend to other protein families, such as GPCRs, ion channels, and metabolic enzymes.

Q2: At what stage of my research should I start thinking about off-target effects?

A2: It is crucial to consider off-target effects from the very beginning of your research. Proactive profiling, even in the early stages of hit-to-lead optimization, can save significant time and resources. Early identification of promiscuous compounds allows for medicinal chemistry efforts to be directed towards improving selectivity.[4]

Q3: What is the difference between biochemical and cell-based assays for assessing off-target effects?

A3: Biochemical assays, such as kinase panel screening, directly measure the interaction of your compound with a purified protein in a controlled, in vitro environment.[5][6][7] These are excellent for determining direct binding affinity and inhibitory activity against a broad range of targets. Cell-based assays, on the other hand, evaluate the effects of your compound in a more physiologically relevant context, within a living cell. They can reveal off-target effects that are dependent on cellular signaling pathways and compartmentalization. Both types of assays are complementary and essential for a comprehensive off-target assessment.

Q4: How can I use computational tools to predict potential off-target effects?

A4: In silico methods, such as molecular docking and pharmacophore modeling, can be powerful tools for predicting potential off-target interactions.[8][9] These computational approaches can screen large databases of protein structures to identify proteins that your compound might bind to based on structural and chemical complementarity. While these predictions require experimental validation, they can help prioritize which off-targets to investigate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a structured approach to troubleshooting common issues encountered during the characterization of novel pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

Potential Cause: This is a frequent challenge that can arise from a variety of factors, including off-target effects that interfere with cell health or signaling pathways unrelated to your intended target.

Troubleshooting Steps:

  • Assess Cytotoxicity: Determine the concentration range at which your compound exhibits general cytotoxicity. This is crucial for distinguishing between on-target inhibition and non-specific cell death.

    • Recommended Protocol: Perform a dose-response curve using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in the cell line of interest.

  • Phenotypic Profiling: Observe for any unexpected morphological changes in your cells upon treatment with the compound.

  • Control Compound: Include a well-characterized, selective inhibitor of your target kinase as a positive control. This will help you differentiate between expected on-target effects and potential off-target phenotypes.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing your target kinase. If the observed phenotype is due to on-target inhibition, increased expression of the target may rescue the effect.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Potential Cause: A compound that is potent in a biochemical assay but shows weak or no activity in a cell-based assay can be indicative of several issues, including poor cell permeability, rapid metabolism, or efflux by cellular transporters. Conversely, a compound with high cellular efficacy but modest biochemical potency may have off-target effects that contribute to the observed phenotype.

Troubleshooting Steps:

  • Assess Cell Permeability: Utilize assays to determine if your compound is effectively entering the cells.

  • Metabolic Stability: Investigate the metabolic stability of your compound in the presence of liver microsomes or in the cell line of interest.

  • Broad Kinase Profiling: If cellular activity is significantly higher than expected, perform a broad kinase panel screen to identify potential off-targets that may be contributing to the cellular phenotype.[10]

    • Recommended Protocol: Submit your compound to a commercial kinase profiling service for screening against a large panel of kinases (e.g., >300 kinases).

Issue 3: High Degree of Promiscuity in Initial Kinase Panel Screen

Potential Cause: The initial chemical scaffold of your pyrazolo[1,5-a]pyrazine inhibitor may have features that favor binding to a broad range of kinase ATP-binding sites.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of your compound series to identify chemical moieties that contribute to promiscuity.

  • Rational Drug Design: Utilize structural information of your target kinase and off-target kinases to guide medicinal chemistry efforts. The goal is to introduce modifications to your compound that enhance interactions with the target while disrupting interactions with off-targets.[4]

  • Iterative Screening: Synthesize and screen new analogs with modifications designed to improve selectivity. This iterative process of design, synthesis, and testing is fundamental to optimizing inhibitor specificity.

Experimental Protocols and Data Presentation

To ensure the scientific rigor of your off-target profiling, we provide the following example protocols and data presentation formats.

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a novel pyrazolo[1,5-a]pyrazine compound against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound in assay buffer to the desired concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the assay plate containing the compound.

  • Detection: After a defined incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetIC50 (nM) of Compound X
Target Kinase A10
Off-Target Kinase B500
Off-Target Kinase C>10,000
Off-Target Kinase D2,500

This table provides a clear and concise summary of the compound's selectivity profile.

Workflow for Minimizing Off-Target Effects

The following diagram illustrates a systematic workflow for identifying and mitigating off-target effects of novel pyrazolo[1,5-a]pyrazine-based kinase inhibitors.

Workflow cluster_0 Initial Characterization cluster_1 In-depth Profiling cluster_2 Optimization & Validation In Silico Prediction In Silico Prediction Biochemical Screen (Small Panel) Biochemical Screen (Small Panel) In Silico Prediction->Biochemical Screen (Small Panel) Guide initial screen Broad Kinase Panel Broad Kinase Panel Biochemical Screen (Small Panel)->Broad Kinase Panel Promising hits Cell-Based Assays Cell-Based Assays Broad Kinase Panel->Cell-Based Assays Validate hits Medicinal Chemistry Medicinal Chemistry Broad Kinase Panel->Medicinal Chemistry Identify liabilities Cell-Based Assays->Medicinal Chemistry Medicinal Chemistry->Broad Kinase Panel Iterate design In Vivo Models In Vivo Models Medicinal Chemistry->In Vivo Models Optimized leads

Caption: A systematic workflow for minimizing off-target effects.

Conclusion

Minimizing off-target effects is a critical aspect of developing safe and effective pyrazolo[1,5-a]pyrazine-based kinase inhibitors. By employing a multi-faceted approach that combines in silico prediction, comprehensive biochemical and cell-based profiling, and iterative medicinal chemistry, researchers can significantly enhance the selectivity of their compounds. This technical support guide provides a foundational framework to assist you in this endeavor. For further in-depth support, please do not hesitate to contact our team of application scientists.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Kinase Panel Screening and Profiling Service. [Link]

  • Off-Target Screening Cell Microarray Assay. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • How can off-target effects of drugs be minimised? [Link]

  • Are there experimental tests for off target effects in CRISPR? [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. [Link]

  • How to reduce off-target effects and increase CRISPR editing efficiency? [Link]

  • Off-Target Effects Analysis. [Link]

Sources

troubleshooting inconsistent results with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PZ24C-001 Version: 1.0 Last Updated: January 22, 2026

Introduction

This technical support guide is intended for researchers, chemists, and drug development professionals working with 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors.[1][2] However, the synthesis and handling of substituted analogs like 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Q1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is critical to maintain the integrity of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. As a chlorinated heterocyclic compound, it is susceptible to slow hydrolysis in the presence of moisture, which can lead to the formation of hydrochloric acid (HCl) and subsequent degradation or side reactions.[3]

Recommended Storage Protocol:

  • Temperature: Store at 2-8°C. Refrigeration slows the rate of potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[4] For long-term storage, a glove box or a desiccator with a high-quality desiccant is recommended.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound. Use clean, dry spatulas and glassware.

Q2: What are the typical spectroscopic characteristics I should expect for this compound?

Answer: While specific spectral data can vary slightly based on the solvent and instrument used, you should expect the following characteristic signals:

  • ¹H NMR:

    • A sharp singlet in the aliphatic region (typically ~1.4-1.6 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

    • Several distinct signals in the aromatic region (typically ~7.0-8.5 ppm) corresponding to the protons on the pyrazolo[1,5-a]pyrazine core. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.

  • ¹³C NMR:

    • Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

    • Multiple signals in the aromatic region for the carbons of the fused heterocyclic ring system.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should be clearly visible. Given the presence of chlorine, you should observe a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Always compare your results to a reference standard or previously characterized batch if available.

Q3: In which common laboratory solvents is this compound soluble?

Answer: 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a moderately polar molecule. Its solubility profile is generally as follows:

  • Good Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

  • Moderate Solubility: Acetone, Acetonitrile (MeCN).

  • Poor Solubility: Water, Hexanes, Diethyl Ether.

For reaction purposes, anhydrous solvents are highly recommended to prevent side reactions.[4] For analytical purposes (e.g., NMR), deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) are common choices.

Part 2: Troubleshooting Guide for Synthesis & Reactions

This section provides a structured, cause-and-effect approach to resolving common issues encountered during the synthesis and subsequent reactions of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Issue 1: Low or Inconsistent Yields in Synthesis

Symptom: The final yield of the target compound is significantly lower than expected or varies widely between batches, even when following the same procedure.

Causality Analysis: Low yields in heterocyclic synthesis often stem from suboptimal reaction conditions, reagent impurity, or product degradation.[4] The synthesis of pyrazolo[1,5-a]pyrimidines frequently involves a cyclocondensation reaction, which can be sensitive to multiple factors.[5][6]

Troubleshooting Workflow

G start Low / Inconsistent Yield reagent_purity Verify Reagent Purity & Dryness (Starting materials, solvents, base) start->reagent_purity Potential Cause 1 reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) start->reaction_conditions Potential Cause 2 workup_issues Investigate Workup & Purification (pH, extraction, chromatography) start->workup_issues Potential Cause 3 purity_check Action: Run NMR/GC-MS on starting materials. Use freshly distilled/anhydrous solvents. reagent_purity->purity_check temp_check Action: Run small-scale trials at different temperatures (e.g., 0°C, RT, 50°C). reaction_conditions->temp_check time_check Action: Monitor reaction by TLC/LC-MS at regular intervals (e.g., 1h, 4h, 12h). reaction_conditions->time_check workup_check Action: Check for product loss in aqueous layers. Evaluate different chromatography conditions. workup_issues->workup_check

Caption: Troubleshooting workflow for low reaction yields.

Detailed Protocols & Explanations
  • Verify Reagent Purity:

    • Problem: Impurities in starting materials, particularly the aminopyrazole precursor, can significantly hinder the cyclization step.[6] Moisture in solvents or reagents is a common culprit.[4]

    • Solution:

      • Analyze Starting Materials: Before starting the synthesis, run a quick ¹H NMR or GC-MS on your starting materials to confirm their identity and purity.

      • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents. If a reaction is particularly sensitive, consider drying the solvent over molecular sieves.

      • Base Quality: If using a base (e.g., K₂CO₃, Et₃N), ensure it is dry and free-flowing. Poor quality base can introduce water and other impurities.

  • Optimize Reaction Conditions:

    • Problem: The energy barrier for the desired reaction may not be met, or conversely, excessive heat could be causing product degradation.[4]

    • Solution: Perform a systematic optimization. A Design of Experiments (DoE) approach can be highly effective, but a simpler one-variable-at-a-time (OVAT) method also works well.

    ParameterLow SettingMid Setting (Control)High SettingExpected Impact on Yield
    Temperature 0 °CRoom Temp (25 °C)50 °CMay prevent degradation but slow reaction
    Reaction Time 2 hours8 hours24 hoursDetermines extent of conversion vs. byproduct formation
    Concentration 0.05 M0.1 M0.5 MHigher concentration can increase rate but may cause precipitation
  • Evaluate Workup and Purification:

    • Problem: The product may be partially soluble in the aqueous phase during extraction, or it may be degrading on the silica gel during column chromatography.

    • Solution:

      • Aqueous Layer Analysis: After the first extraction, take a small sample of the aqueous layer, neutralize it, and extract it with a strong solvent like ethyl acetate. Run a TLC of this extract to check for lost product.

      • Chromatography Check: Before running a column, spot your crude material on a TLC plate and let it sit on the bench for 30 minutes. Re-run the TLC. If new spots appear or the product spot diminishes, it indicates potential degradation on silica. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine in your eluent.

Issue 2: Presence of Significant Impurities or Byproducts

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.

Causality Analysis: Impurity formation in heterocyclic synthesis is often due to side reactions, such as self-condensation of starting materials, reaction at an alternative site on the ring, or incomplete reaction.[5][7] The chlorine atom at the C4 position can also be a site for nucleophilic substitution under certain conditions, leading to unexpected products.

Common Impurities and Their Mitigation
  • Unreacted Starting Material:

    • Cause: Insufficient reaction time, low temperature, or a stoichiometric imbalance.

    • Solution: Increase reaction time and monitor by TLC until the limiting reagent is consumed. Consider a modest increase in temperature. Adding a slight excess (1.1-1.2 equivalents) of one reagent can help drive the reaction to completion.

  • Hydrolysis Product (4-hydroxy-2-(tert-butyl)pyrazolo[1,5-a]pyrazine):

    • Cause: Presence of water in the reaction mixture or during workup, leading to nucleophilic substitution of the C4-chloro group.

    • Solution: This is a direct consequence of moisture. Rigorously follow anhydrous techniques as described in Issue 1 .[3] During workup, minimize contact time with aqueous solutions.

  • Dimerization or Polymerization Products:

    • Cause: Highly reactive intermediates may react with themselves, especially at high concentrations.

    • Solution: Use a more dilute reaction mixture. Consider adding the most reactive reagent slowly via a syringe pump to maintain a low instantaneous concentration, thus favoring the intramolecular cyclization over intermolecular side reactions.

Protocol: Test for Byproduct Identity
  • Isolate the Impurity: If a major byproduct is present, attempt to isolate a small amount via preparative TLC or careful column chromatography.

  • Characterize: Obtain a mass spectrum to determine its molecular weight. This is often the most revealing piece of data. For example, a mass corresponding to [M-Cl+OH] would confirm the hydrolysis product.

  • Mechanistic Deduction: Based on the molecular weight, deduce a plausible structure and adjust your reaction conditions to disfavor its formation pathway.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • ChemicalBook. (2022). 2-TERT-BUTYL-4-CHLOROPYRAZOLO[1.5-A]PYRAZINE | 1379314-67-6.
  • Barros, M. T., & Matos, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • PubChem. (n.d.). 2-Tert-butyl-4-pyrazol-1-ylpyrazolo[1,5-a]pyrazine. National Center for Biotechnology Information. [Link]

  • Al-Sanea, M. M., & Al-Saadi, M. S. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride.
  • Koprowska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4438. [Link]

Sources

Technical Support Center: Stability of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this molecule. Understanding the stability profile is critical for designing robust synthetic routes, ensuring analytical accuracy, and developing stable formulations.

While specific, proprietary stability data for this exact molecule is not publicly available, this guide is built upon established principles of heterocyclic chemistry and authoritative guidelines on stability testing.[1][2][3] The core structure, a chloro-substituted pyrazolo[1,5-a]pyrazine, has predictable reactivity patterns that can inform experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

Q1: I observed a new, more polar peak in my HPLC analysis after leaving my sample of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in a methanol/water mixture overnight. What is the likely cause?

A1: The most probable cause is the hydrolysis of the 4-chloro substituent to the corresponding 4-hydroxy analog. The pyrazine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[4][5] Water acts as a nucleophile, displacing the chloride ion. The resulting hydroxyl group significantly increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column.

Q2: Can I use protic solvents like methanol or ethanol for reactions or purification?

A2: Caution is highly advised. Protic solvents, especially alcohols, can act as nucleophiles in an SNAr reaction, similar to water.[5][6] Heating the compound in methanol could lead to the formation of the 4-methoxy byproduct. For reactions requiring elevated temperatures, it is best to use aprotic solvents such as THF, Dioxane, DMF, or Toluene. If a protic solvent is unavoidable, the reaction should be conducted at the lowest possible temperature and for the shortest duration.

Q3: What are the recommended storage conditions for this compound in solid form and in solution?

A3:

  • Solid Form: Store in a tightly sealed container, protected from light and moisture, at 2-8°C. The solid form is generally stable, but moisture can facilitate hydrolysis on the surface of the crystals over long periods.

  • In Solution: For short-term storage (hours to a few days), use a high-purity aprotic solvent like anhydrous Dichloromethane (DCM), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) at 2-8°C. For long-term storage, it is recommended to store aliquots of the solid compound and prepare solutions fresh as needed. Avoid storing in protic or aqueous-containing solvents.

Q4: My reaction mixture turned dark after adding a strong base. Is the pyrazolo[1,5-a]pyrazine core unstable?

A4: While the pyrazolo[1,5-a]pyrimidine core is generally robust, many nitrogen-containing heterocyclic compounds can be sensitive to strong bases, especially at elevated temperatures, leading to complex decomposition pathways or polymerization.[7][8] The darkening of the solution suggests the formation of colored degradation products. It is crucial to control the stoichiometry of the base, maintain the lowest effective temperature, and minimize reaction time.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to diagnosing and resolving stability-related problems encountered during experimentation.

Issue 1: Appearance of Unexpected Impurities During Workup or Purification
  • Symptom: LC-MS or NMR analysis shows new peaks that were not present in the initial reaction mixture.

  • Causality: The workup or purification process itself may be inducing degradation. Aqueous washes, non-buffered silica gel chromatography, or prolonged heating during solvent evaporation are common culprits.

Troubleshooting Workflow:

SNAr_Pathway cluster_0 SNAr Mechanism Reactant 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine Intermediate Meisenheimer-like Intermediate (Anionic Complex) Reactant->Intermediate + Nu⁻ Product 4-Substituted Product (e.g., 4-hydroxy or 4-methoxy) Intermediate->Product - Cl⁻

Caption: Generalized SNAr degradation pathway.

Part 4: Experimental Protocol for Stability Assessment

To quantitatively assess stability and develop a stability-indicating analytical method, a Forced Degradation Study is essential. This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2). [2][9]

Objective: To identify likely degradation products and establish the intrinsic stability of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine under various stress conditions.
Materials:
  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or TFA (for mobile phase)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Aprotic solvent (e.g., Acetonitrile) for stock solution preparation

  • HPLC system with UV/PDA and Mass Spectrometer (MS) detectors

Step-by-Step Protocol:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Stress Condition Setup: For each condition, add a specific volume of the stock solution to a vial and add the stressor. Aim for a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Add 1 M HCl.

    • Base Hydrolysis: Add 1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Dilute with a 50:50 ACN/Water mixture.

    • Control: Dilute with a 50:50 ACN/Water mixture.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials at 40-60°C.

    • Place the Thermal vial at 80°C.

    • Keep the Control vial at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation. [10]

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC-UV/MS method.

    • Use a gradient method to ensure separation of the parent compound from all degradation products.

    • The PDA detector will help in assessing peak purity.

    • The MS detector will provide mass information for the parent peak and any new impurity peaks, aiding in their identification.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative retention times of all degradation products.

    • Propose structures for the major degradants based on the MS data and known chemical pathways.

    • Perform a mass balance calculation to ensure all major components are accounted for. [10]

This structured approach will provide a comprehensive understanding of the compound's stability, which is invaluable for all stages of research and development.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency. [Link]

  • ICH STABILITY TESTING GUIDELINES . SNS Courseware. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) . PubMed. [Link]

  • Ich guidelines for stability studies 1 . Slideshare. [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 . ICH. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials . AMSbiopharma. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) . ResearchGate. [Link]

  • nucleophilic aromatic substitutions . YouTube. [Link]

  • Forced Degradation Studies . MedCrave online. [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators . PubMed Central. [Link]

  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines . Journal of the Chemical Society C: Organic. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health. [Link]

  • Pyrazines: occurrence, formation and biodegradation . PubMed. [Link]

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components . PubMed Central. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study . RSC Publishing. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development . Asian Journal of Research in Chemistry. [Link]

  • Pyrazolo[1,5-a]t[1][2][3]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity . ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights . MDPI. [Link]

  • Review on Forced Degradation Studies . International Journal of Innovative Science and Research Technology. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY . SGS. [Link]

Sources

Technical Support Center: Overcoming Resistance to 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your troubleshooting efforts.

A Note on Mechanism of Action

While direct, published evidence for the specific molecular target of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is limited, its core chemical structure, a pyrazolo[1,5-a]pyrazine, is a well-established scaffold for potent kinase inhibitors.[1][2][3][4] Extensive research on similar pyrazolo[1,5-a]pyrimidine derivatives strongly indicates that this class of compounds frequently targets Casein Kinase 1 (CK1) , particularly the epsilon isoform (CK1ε).[5][6][7]

CK1ε is a critical serine/threonine kinase involved in multiple oncogenic signaling pathways, most notably the Wnt/β-catenin pathway, making it a compelling target in cancer research.[5][7][8] Therefore, this guide is constructed upon the expert-validated hypothesis that 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine functions as a CK1ε inhibitor . The troubleshooting strategies outlined below are based on established mechanisms of resistance to kinase inhibitors in this context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and the emergence of resistance.

Q1: What is the proposed role of the target, CK1ε, in cancer biology?

A1: Casein Kinase 1 Epsilon (CK1ε), encoded by the CSNK1E gene, is a multifaceted protein. Its dysregulation is implicated in several cancers.[7] Primarily, it acts as a positive regulator of the Wnt/β-catenin signaling pathway by phosphorylating key components, which can lead to the accumulation of β-catenin and subsequent activation of gene transcription programs that drive cell proliferation.[8] Furthermore, CK1ε has been identified as a synthetic lethal partner in certain cancer contexts and plays a role in cell survival signaling, making it a dependency for some tumor cells.[5][6]

Q2: My cells are not responding to the compound, even on the first treatment. Is this resistance?

A2: Not necessarily. This is considered intrinsic resistance. Before investigating complex biological mechanisms, it's crucial to validate the experimental setup:

  • Compound Integrity: Confirm the identity and purity of your compound stock. Has it been stored correctly? Consider a fresh dilution from powder.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not affecting cell viability. Run a vehicle-only control.

  • Cell Health: Are the cells healthy, within a low passage number, and free of contamination?

  • Assay Sensitivity: Your experimental endpoint (e.g., cell viability assay) must be sensitive enough to detect changes. Ensure your assay has a sufficient signal-to-noise ratio.[9]

Q3: What is a good starting concentration range for this inhibitor?

A3: For novel small molecule inhibitors, potency in cell-based assays is typically observed in the range of <1-10 µM.[10] However, this is highly cell-line dependent. The best practice is to perform an initial dose-response experiment over a wide logarithmic range (e.g., 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50). This baseline IC50 for your sensitive, parental cell line is the essential benchmark against which you will measure any acquired resistance.

Q4: What is an "IC50 shift" and how does it relate to resistance?

A4: An IC50 shift is a quantitative measure of resistance. For example, if your parental cell line has an IC50 of 1 µM, a resistant subclone might require 10 µM to achieve the same 50% inhibition—this is a 10-fold IC50 shift. A significant increase in the IC50 value after continuous treatment is the hallmark of acquired resistance.[11]

Part 2: Troubleshooting Guide for Acquired Resistance

Acquired resistance occurs when a previously sensitive cell population begins to survive and proliferate despite continuous treatment with the inhibitor. Below are the most common molecular mechanisms responsible for this phenomenon and guides to diagnose and potentially overcome them.

Workflow for Investigating Acquired Resistance

This diagram outlines the logical flow for diagnosing the cause of resistance in your cell line.

G start Cell line shows increased IC50 to compound efflux Hypothesis 1: Increased Drug Efflux? start->efflux target_alt Hypothesis 2: Target Alteration? start->target_alt bypass Hypothesis 3: Bypass Pathway Activation? start->bypass efflux_diag Test: Western Blot for ABC Transporters (ABCB1, ABCG2). Test: Co-treat with efflux pump inhibitor. efflux->efflux_diag target_diag Test: Sequence CSNK1E gene from resistant cells. target_alt->target_diag bypass_diag Test: Phospho-Kinase Array or Western Blot for key survival pathways (p-AKT, p-ERK, p-STAT3). bypass->bypass_diag efflux_pos Efflux pumps overexpressed. efflux_diag->efflux_pos efflux_neg No change in efflux pumps. efflux_diag->efflux_neg target_pos Mutation found in kinase domain. target_diag->target_pos target_neg No mutation in CSNK1E. target_diag->target_neg bypass_pos Hyper-activation of alternate pathway. bypass_diag->bypass_pos bypass_neg No change in pathway activation. bypass_diag->bypass_neg efflux_neg->target_alt Proceed to next hypothesis target_neg->bypass Proceed to next hypothesis

Caption: A logical workflow for diagnosing the mechanism of acquired resistance.

Issue 1: Gradual Increase in IC50 Over Time

Your cells require progressively higher concentrations of the compound to achieve the same level of growth inhibition.

Possible Cause A: Overexpression of ABC Transporter Proteins

Scientific Rationale: One of the most common mechanisms of multi-drug resistance (MDR) is the upregulation of ATP-binding cassette (ABC) transporters.[5][12] These membrane proteins function as efflux pumps, actively removing a wide variety of drugs from the cell's cytoplasm using ATP.[13] Key players include P-glycoprotein (P-gp, encoded by ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[14] By pumping the inhibitor out, the cell lowers the intracellular concentration to sub-therapeutic levels, rendering the compound ineffective.

Diagnostic & Verification Protocol:

  • Assess Transporter Expression:

    • Lyse parental (sensitive) and resistant cells.

    • Perform Western blot analysis to probe for protein levels of ABCB1, ABCC1, and ABCG2. An increase in the resistant line is a strong indicator.

    • Alternatively, use qPCR to measure the mRNA levels of the corresponding genes.

  • Functional Verification with Co-treatment:

    • Treat your resistant cells with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine at their IC50 concentration.

    • In parallel, co-treat the resistant cells with the same concentration of your compound plus a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporine A for ABCB1).

    • If the co-treatment restores sensitivity and induces cell death, it strongly validates that drug efflux is the mechanism of resistance.[15]

Proposed Solutions:

  • Continue co-treatment with an ABC transporter inhibitor in your experiments.

  • Consider structurally distinct analogs of your compound that may not be substrates for these transporters.

Possible Cause B: On-Target Mutation of CSNK1E

Scientific Rationale: As our compound is a putative ATP-competitive kinase inhibitor, it likely binds within the ATP-binding pocket of CK1ε. A common mechanism of resistance to this class of drugs is the acquisition of point mutations within this binding pocket.[8] These mutations can sterically hinder the inhibitor from binding or change the conformation of the pocket, reducing binding affinity, while still allowing ATP to bind and maintain kinase activity. The "gatekeeper" mutation is a classic example of this phenomenon in other kinases.[16]

Diagnostic & Verification Protocol:

  • Isolate Genetic Material: Extract genomic DNA or mRNA from both your parental and resistant cell populations. If using mRNA, perform reverse transcription to generate cDNA.

  • Amplify and Sequence: Use PCR to amplify the coding sequence of the CSNK1E gene, specifically focusing on the kinase domain.

  • Sequence Analysis: Send the PCR products for Sanger sequencing. Compare the sequence from the resistant cells to that of the parental cells and the reference sequence from public databases (e.g., NCBI). A non-synonymous mutation in the kinase domain of the resistant cells is a likely cause of resistance.

Proposed Solutions:

  • Alternative Inhibitors: A second-generation or structurally different inhibitor may be able to bind to the mutated kinase domain.

  • Target Downstream: If CK1ε activity is essential, consider targeting a downstream substrate or pathway component that is still dependent on the mutant kinase's activity.

Possible Cause C: Activation of Compensatory or Bypass Signaling Pathways

Scientific Rationale: Cancer cells exhibit remarkable signaling plasticity. When a key signaling node (like CK1ε) is chronically inhibited, cells can adapt by rerouting signals through alternative, parallel pathways to maintain survival and proliferation.[1][17] For instance, if CK1ε inhibition shuts down the Wnt pathway, cells might upregulate the PI3K/AKT/mTOR or MAPK/ERK pathways to compensate. This creates a state where the cell is no longer dependent on the inhibited pathway and becomes resistant to the drug.[3][17]

G cluster_0 Sensitive Cell cluster_1 Resistant Cell GrowthFactor Growth Signal CK1e CK1ε Pathway GrowthFactor->CK1e Survival Cell Survival & Proliferation CK1e->Survival GrowthFactor_R Growth Signal CK1e_R CK1ε Pathway GrowthFactor_R->CK1e_R Bypass Bypass Pathway (e.g., PI3K/AKT) GrowthFactor_R->Bypass Inhibitor Compound Inhibitor->CK1e_R Survival_R Cell Survival & Proliferation Bypass->Survival_R

Caption: Activation of a bypass signaling pathway to overcome inhibition.

Diagnostic & Verification Protocol:

  • Screen for Pathway Activation:

    • The most comprehensive approach is to use a phospho-kinase antibody array. This allows you to simultaneously screen the phosphorylation status of dozens of key signaling proteins.

    • Compare lysates from parental cells, resistant cells, and parental cells treated acutely with the compound. Look for proteins that are hyper-phosphorylated (activated) specifically in the resistant cell line.

  • Validate with Western Blot:

    • Based on the array results, validate the findings using traditional Western blotting. For example, if the array suggests AKT activation, probe for phosphorylated AKT (p-AKT Ser473) and total AKT. A high p-AKT/Total AKT ratio in resistant cells is a strong confirmation.

Proposed Solutions:

  • Combination Therapy: This is the most rational approach. Combine 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine with a second inhibitor that targets the identified bypass pathway (e.g., a PI3K inhibitor if the AKT pathway is activated). This dual targeting can often overcome resistance and even produce a synergistic effect.[17]

Part 3: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes the standard method of generating a resistant cell line through continuous, escalating dose exposure.[11][18]

  • Determine Initial IC20: Perform a dose-response curve on your parental cell line to determine the IC50. Start the resistance induction process by treating cells with a concentration equivalent to the IC20 (the concentration that inhibits growth by 20%).

  • Continuous Culture: Culture the cells in the presence of the IC20 concentration of the compound. The cells will likely grow slowly initially, with significant cell death.

  • Passage and Monitor: When the cells reach ~80% confluency and their growth rate appears to recover, passage them as usual, always maintaining the same concentration of the compound in the fresh media. Maintain the culture at this concentration for 2-3 passages.

  • Escalate the Dose: Once the culture is stable, double the concentration of the compound. Again, expect an initial period of slow growth and cell death.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for and expand the population of cells that can survive the higher doses.

  • Characterize the Resistant Line: At regular intervals (e.g., every month), freeze down stocks and perform a new dose-response assay to quantify the IC50 shift. Once a stable, significantly higher IC50 is achieved (e.g., >10-fold), the line is considered resistant and ready for mechanistic studies.

Protocol 2: Western Blot for Bypass Pathway Analysis
  • Prepare Lysates: Grow parental and resistant cells to ~80% confluency. For an acute treatment control, treat parental cells with the compound at its IC50 for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block and Probe: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-p-AKT Ser473) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Total AKT) and a housekeeping protein like GAPDH or β-actin.

Data Summary Table

Use the following table to track your findings and guide your troubleshooting strategy.

Resistance MechanismDiagnostic Test(s)Expected Result in Resistant CellsConfirmation StrategyPotential Solution
Drug Efflux Western Blot / qPCR for ABCB1, ABCG2Increased protein/mRNA expressionRe-sensitization with efflux pump inhibitor (e.g., Verapamil)Co-treatment with pump inhibitor
Target Mutation Sanger sequencing of CSNK1E kinase domainNon-synonymous mutation identifiedN/AUse of 2nd generation or structurally distinct inhibitor
Bypass Pathway Phospho-kinase array; Western BlotHyper-phosphorylation of key nodes (p-AKT, p-ERK)N/ACombination therapy with an inhibitor of the activated pathway

References

  • Facts and myths of selective casein kinase 1 ε inhibition. IMR Press.
  • Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest. PubMed Central.
  • Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest. PubMed.
  • casein kinase I epsilon Inhibitors. Santa Cruz Biotechnology.
  • Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives. (2023-11-08).
  • Inhibition of Casein Kinase 1 Alpha Prevents Acquired Drug Resistance to Erlotinib in EGFR-Mutant Non–Small Cell Lung Cancer. AACR Journals.
  • Targeting casein kinase 1 for cancer therapy: current str
  • Casein Kinase 1D Encodes a Novel Drug Target in Hedgehog—GLI-Driven Cancers and Tumor-Initiating Cells Resistant to SMO Inhibition. MDPI.
  • 2-tert-butyl-4-chloropyrazolo[1,5-a]pyrazine. Lab-Chemicals.Com.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Pharmacological activity and mechanism of pyrazines. PubMed.
  • Biological Activity Evaluation of Pyrazolo[4,3-e][5][6][13]Triazine Sulfonamides. (2019-03-14).

  • Current status of pyrazole and its biological activities. PubMed Central.
  • 2-TERT-BUTYL-4-CHLOROPYRAZOLO[1.5-A]PYRAZINE | 1379314-67-6. ChemicalBook.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)
  • 2-Tert-butyl-4-pyrazol-1-ylpyrazolo[1,5-a]pyrazine. PubChem.
  • 2-tert-butyl pyrazine, 32741-11-0. The Good Scents Company.
  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][13]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI.

  • Recent highlights in the synthesis and biological significance of pyrazole deriv

Sources

Technical Support Center: Method Refinement for the Crystallisation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallisation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallisation of this specific pyrazolo[1,5-a]pyrazine derivative. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to refine your methods with a strong understanding of the underlying principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of probable causes and a series of recommended solutions grounded in crystallisation theory.

Problem 1: No Crystals Are Forming Upon Cooling

Probable Cause: The solution is not sufficiently supersaturated, a critical kinetic barrier to nucleation has not been overcome, or too much solvent was used.[1] Supersaturation is the primary driving force for crystallisation; without it, the solute molecules have no thermodynamic incentive to organize into a crystal lattice.[2]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide high-energy sites that can act as templates for crystal nucleation.[1]

    • Seeding: If available, add a single, pure "seed" crystal of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to the solution. This bypasses the difficult primary nucleation step by providing a pre-existing template for crystal growth.[]

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is stable, slowly evaporate a small amount of the solvent by passing a gentle stream of nitrogen or air over the surface. Re-cool the solution. This increases the solute concentration.[4]

    • Reduce Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or freezer), provided the solvent's freezing point is not reached. Solubility is often highly temperature-dependent.[5]

  • Re-evaluate Solvent Volume: It is a common error to use an excessive amount of solvent.[1] If nucleation cannot be induced, gently heat the solution to redissolve any material, reduce the solvent volume by 10-20% on a rotary evaporator, and re-attempt the cooling process.[1]

Problem 2: The Compound is "Oiling Out" Instead of Crystallizing

Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, or the concentration of impurities is high, causing a melting point depression.[1][6] This is common when the solute's solubility changes too drastically with temperature or when using a solvent with a high boiling point relative to the solute's melting point.[1]

Solutions:

  • Adjust the Solvent System:

    • Lower the Solution Temperature at Saturation: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a binary system) to lower the saturation temperature. This ensures that when the compound does come out of solution, it does so at a temperature below its melting point.[6]

    • Change Solvents: Switch to a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

  • Slow Down the Cooling Process: Rapid cooling can cause the solution to become highly supersaturated at a temperature where the solute is still molten.[5] Allow the solution to cool to room temperature on the benchtop, then transfer it to a Dewar filled with warm water to ensure a very slow cooling rate.[4]

  • Increase Purity: Impurities can significantly lower the melting point of the eutectic mixture.[7] If oiling out persists, consider re-purifying the starting material by column chromatography or another crystallisation attempt with a different solvent system to remove impurities that may be inhibiting proper lattice formation.[8]

Workflow for Common Crystallisation Issues

G start Crystallisation Attempt no_crystals Issue: No Crystals Form start->no_crystals Cooling Complete oiling_out Issue: Oiling Out start->oiling_out Liquid Droplets Form rapid_xtals Issue: Rapid Precipitation start->rapid_xtals Solid Crashes Out induce Action: Induce Nucleation (Scratch / Seed) no_crystals->induce No slow_cool Action: Slow Cooling Rate oiling_out->slow_cool Yes use_more_solvent Action: Use More Solvent rapid_xtals->use_more_solvent Yes success Success: Pure Crystals induce->success Yes increase_ss Action: Increase Supersaturation (Evaporate / Cool Further) induce->increase_ss Still No Crystals increase_ss->success Yes reassess Action: Re-assess Solvent (Reduce Volume / Change System) increase_ss->reassess Still No Crystals reassess->start Retry slow_cool->success Crystals Form add_solvent Action: Add More Solvent (Lower Saturation Temp) slow_cool->add_solvent Still Oils Out add_solvent->success Crystals Form repurify Action: Re-purify Material add_solvent->repurify Still Oils Out repurify->start Retry use_more_solvent->success Controlled Growth insulate Action: Insulate Flask use_more_solvent->insulate Still Too Fast insulate->success Controlled Growth

Caption: Troubleshooting decision tree for crystallisation.

Problem 3: Crystals Form Too Rapidly, Resulting in Poor Purity

Probable Cause: The solution is becoming supersaturated too quickly, leading to rapid nucleation and growth.[6] This traps solvent and impurities within the crystal lattice, a process known as inclusion.[9] An ideal crystallisation should have crystal growth occurring over a period of 20 minutes or more.[6]

Solutions:

  • Increase the Amount of Solvent: The most direct way to slow crystallisation is to use more solvent than the minimum required for dissolution.[6] Add an extra 5-10% volume of the hot solvent to keep the compound soluble for longer as it cools, thereby slowing the approach to supersaturation.

  • Insulate the Flask: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, promoting rapid cooling.[6] Use a flask size appropriate for your solvent volume. To slow cooling, wrap the flask in glass wool or place it inside a larger beaker with paper towels for insulation. This reduces the rate of heat loss.[6]

  • Use a Co-solvent System: Employing a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can provide finer control over the rate of crystallisation.[4]

Problem 4: Low Yield of Crystalline Product

Probable Cause: A significant amount of the compound remains dissolved in the mother liquor after filtration. This is often a consequence of using too much solvent or not cooling the solution to a low enough temperature.[6]

Solutions:

  • Optimize Solvent Volume: While using more solvent can improve purity, there is a trade-off with yield. The goal is to find the optimal balance. Perform small-scale trials to determine the minimum solvent required for dissolution at a given temperature.

  • Maximize Cooling: Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration to maximize the precipitation of the solute.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by 50-75% using a rotary evaporator and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[6]

Problem 5: Crystal Agglomeration and Inconsistent Particle Size

Probable Cause: Agglomeration (crystals sticking together) and the formation of "fines" (very small crystals) are often due to uncontrolled nucleation and excessive supersaturation rates.[] High agitation can also cause crystal breakage, leading to secondary nucleation and a wide particle size distribution.[2]

Solutions:

  • Control Supersaturation: Employ a slower cooling rate or a slower anti-solvent addition rate. This keeps the level of supersaturation low and steady, favoring the growth of existing crystals rather than the formation of new nuclei.[]

  • Optimize Agitation: Mixing should be sufficient to ensure thermal and concentration homogeneity but not so vigorous as to cause particle attrition.[2] Gentle stirring is often preferable to aggressive agitation.

  • Utilize Seeded Crystallisation: Seeding the solution at a specific temperature (just below the saturation point) provides a controlled number of nucleation sites, promoting uniform growth and leading to a more consistent crystal size distribution.[]

Frequently Asked Questions (FAQs)

FAQ 1: How do I select an appropriate solvent system?

Selecting the right solvent is the most critical step in developing a crystallisation protocol.[10] The ideal solvent should exhibit moderate solubility for your compound, with solubility being significantly higher at elevated temperatures and lower at room temperature or below.[11]

A rule of thumb is that "like dissolves like"; solvents with functional groups similar to the solute are often good candidates.[12] For 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a heterocyclic compound, solvents like ethyl acetate, acetonitrile, or mixtures involving hexanes or THF could be effective starting points.[12][13] A systematic screening process is highly recommended.

Solvent System ComponentBoiling Point (°C)Polarity (Dielectric Const.)RoleRationale
Ethyl Acetate 77.16.0Primary SolventOften provides good solubility for heterocyclic compounds upon heating.[14]
Acetonitrile 81.637.5Primary SolventA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.[13]
Dichloromethane (DCM) 39.69.1Primary SolventGood for dissolving many organic compounds; its volatility is useful for evaporation methods.[15]
Tetrahydrofuran (THF) 66.07.6Primary SolventA versatile solvent, often used in solvent/anti-solvent pairs.[12]
Hexanes / Heptane ~69~1.9Anti-SolventNon-polar solvent in which the compound is likely insoluble, used to induce precipitation.[13]
Ethanol 78.424.6Primary SolventA common, effective solvent for recrystallisation of many organic solids.[12]
FAQ 2: What is the role of seeding in crystallization?

Seeding is a process control technique where a small quantity of the desired crystalline material is added to a solution to initiate crystallisation.[] Its primary roles are:

  • Controlling Polymorphism: Seeding with the desired polymorph ensures that the final product crystallises in the stable, intended form. This is critical in pharmaceutical development, as different polymorphs can have different stabilities and bioavailabilities.[16][17]

  • Improving Consistency: It bypasses the stochastic nature of primary nucleation, leading to more reproducible induction times and particle size distributions.[]

  • Preventing Oiling Out: By providing a template for growth at a controlled temperature, seeding can prevent the solution from reaching the high level of supersaturation that might lead to oiling out.

FAQ 3: How do impurities affect the crystallization of this compound?

Impurities can have a profound impact on crystallisation by altering both the process and the final product attributes.[7][18]

  • Inhibition of Growth: Structurally similar impurities can adsorb onto the growing crystal faces, blocking sites for the addition of solute molecules and slowing or even halting growth.[19]

  • Polymorph Selection: Impurities can selectively inhibit the growth of one polymorph while allowing another, less stable form to crystallise.[7]

  • Morphology Changes: Adsorption of impurities on specific crystal faces can alter the relative growth rates of those faces, leading to changes in the crystal habit (e.g., from prisms to needles).[18]

  • Incorporation: Impurities can be incorporated into the final product through surface adsorption, inclusion in lattice vacancies, or the formation of solid solutions, thereby compromising chemical purity.[9]

FAQ 4: What are the main methods for crystallization, and when should I use them?

There are five primary methods for crystallising organic compounds.[10] The choice depends on the compound's properties and stability.

  • Slow Cooling: Best for compounds with a steep solubility curve (much more soluble in hot solvent than cold). It is simple and widely applicable.[4]

  • Slow Evaporation: Ideal for compounds that are highly soluble in the chosen solvent even at low temperatures. The solvent is allowed to evaporate slowly over days, gradually increasing the concentration to the point of crystallisation.[15]

  • Vapor Diffusion: A highly successful method for growing high-quality single crystals. A solution of the compound in a non-volatile solvent is placed in a vial, which is then placed inside a larger, sealed container holding a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallisation.[10]

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, but a layer of anti-solvent is carefully layered on top of a solution of the compound. Crystals form at the interface where the two liquids mix.[10]

  • Anti-Solvent Addition: In this method, an anti-solvent is slowly added to a saturated solution of the compound, causing the solubility to decrease and inducing crystallisation. This is a common technique in industrial processes as it allows for precise control over supersaturation.[16]

Principle of Anti-Solvent Crystallisation

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition cluster_2 Step 3: Crystallisation solution Saturated Solution (Compound in 'Good' Solvent) addition Slow Addition of Anti-Solvent c1 c2 c3 mixed_solution Mixed Solvent System (Decreased Solubility) addition->mixed_solution crystals Crystal Growth (Supersaturation Achieved) mixed_solution->crystals xtal1 xtal2

Caption: Workflow for anti-solvent crystallisation method.

Experimental Protocols

Protocol 1: Systematic Solvent Screening (Small Scale)
  • Place approximately 10-20 mg of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine into several small vials.

  • To each vial, add a different candidate solvent (e.g., ethyl acetate, acetonitrile, ethanol, toluene) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • For solvents where the compound is very soluble at room temperature, place the vial in an ice bath or freezer to check for crystal formation upon cooling.

  • For solvents where the compound is poorly soluble, gently warm the vial while adding more solvent until the solid dissolves. Allow it to cool slowly to room temperature.

  • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[11]

  • To test binary systems, dissolve the compound in a minimal amount of a "good" solvent, then slowly add an "anti-solvent" dropwise until persistent cloudiness appears. Gently warm to clarify and then cool slowly.[13]

Protocol 2: Controlled Cooling Crystallisation
  • In an appropriately sized Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent.

  • Once fully dissolved, cover the flask with a watch glass to prevent rapid evaporation and contamination.

  • Place the flask on a benchtop, insulated by a cork ring or folded paper towels, and allow it to cool slowly and undisturbed to room temperature.[6]

  • If no crystals form, attempt to induce nucleation by scratching or seeding.

  • Once crystal growth appears complete at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Protocol 3: Anti-Solvent Crystallisation
  • Dissolve the compound in a moderate amount of a "good" solvent at room temperature to create a clear, saturated, or near-saturated solution.

  • Set the solution to stir gently.

  • Using a burette or syringe pump for precise control, add the anti-solvent dropwise.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), indicating that the point of supersaturation has been reached and nucleation has begun.

  • Stop the addition and allow the system to stir for 1-2 hours as the crystals grow.

  • If desired, add a further volume of anti-solvent slowly to increase the yield.

  • Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

References

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]

  • Ariza, G. M. (2015). Answer to "Can anyone please suggest the best method to grow the crystals for organic compounds?". ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • De La Cruz, M. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]

  • Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Shandilya, K. (2023). Answer to "How can I obtain good crystals of heterocyclic organic compounds?". ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • Ó'Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]

  • Google Patents. (2021).
  • Quezada-Sarmiento, P. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. ACS Omega. [Link]

  • Ó'Ciardha, C. T., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]

  • Simon, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Navigating Metabolic Instability of Pyrazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrazine-based compounds. This guide is designed to provide in-depth, practical solutions for identifying and addressing the metabolic instability of molecules like 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. Our goal is to equip you with the foundational knowledge and experimental strategies needed to optimize your drug candidates for improved pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: What is metabolic instability and why is it a critical issue for my compound?

A: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1] A compound with low metabolic stability is rapidly broken down, or metabolized, primarily in the liver.[2] This leads to high in vivo clearance, which can result in a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in the body.[3] For a drug candidate like 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, rapid metabolism means that after administration, it may be cleared from the system too quickly to exert its desired therapeutic effect, necessitating higher or more frequent doses, which can increase the risk of off-target toxicity.[2][3]

Q2: What are the primary "soft spots" on a molecule like 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine that are prone to metabolism?

A: Based on established metabolic pathways for N-heterocycles and common functional groups, we can predict several potential sites of metabolism, often called "metabolic soft spots":

  • Oxidation of the tert-butyl group: This is a very common and often major metabolic pathway. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, readily oxidize the sterically accessible methyl groups of a tert-butyl moiety.[4][5] This typically results in hydroxylation to form a primary alcohol, which can be further oxidized to a carboxylic acid.[5]

  • Aromatic Hydroxylation: The pyrazolo[1,5-a]pyrazine core itself can be a substrate for CYP-mediated hydroxylation at electron-rich positions on the heterocyclic rings.[6]

  • Oxidation by Aldehyde Oxidase (AO): Nitrogen-containing heterocyclic rings, such as the pyrazolo[1,5-a]pyrazine core, can be susceptible to oxidation by non-CYP enzymes like aldehyde oxidase, leading to the formation of lactams.[7]

  • Dehalogenation: While typically a less common pathway, the chlorine atom at the C4 position could potentially be removed through oxidative or reductive metabolic processes.

Q3: Which in vitro assays should I use to assess the metabolic stability of my compound?

A: A tiered approach using common in vitro systems is standard practice in drug discovery to evaluate metabolic stability.[1][8]

  • Liver Microsomes (e.g., HLM, RLM): This is the most common starting point. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, especially Cytochrome P450s (CYPs).[2] Incubating your compound with liver microsomes (from human, rat, mouse, etc.) and a necessary cofactor (NADPH) will give you a measure of its intrinsic clearance (CLint) mediated by these key oxidative enzymes.[9][10]

  • Hepatocytes: As the "gold standard" in vitro tool, intact liver cells (hepatocytes) contain the full spectrum of metabolic enzymes, including both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, along with their necessary cofactors in a more physiologically relevant environment.[2] This assay can reveal metabolic pathways not captured by microsomes and provides a more comprehensive prediction of hepatic clearance.[11]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[1] It's useful for investigating both Phase I and some Phase II metabolic pathways.

Troubleshooting Guide: High In Vitro Clearance

Scenario 1: My compound, "Compound X" (2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine), shows high clearance in Human Liver Microsomes (HLM). How do I identify the cause?

A: High clearance in HLM strongly suggests that your compound is a substrate for CYP enzymes.[5] The primary suspect is the tert-butyl group. The following workflow will help you pinpoint the site of metabolism.

Experimental Workflow: Identifying Metabolic Hotspots

cluster_0 Step 1: Initial Observation cluster_1 Step 2: Metabolite Identification cluster_2 Step 3: Hypothesis Confirmation A High Clearance Observed in HLM Assay for Compound X B Incubate Compound X with HLM + NADPH for an extended period A->B C Analyze supernatant using LC-MS/MS B->C D Search for expected metabolites: M+16 (hydroxylation) M+30 (carboxylation) C->D E Synthesize a 'blocker' analog (e.g., deuterated tert-butyl group, d9-Compound X) D->E F Run HLM stability assay on the deuterated analog E->F G Compare CLint values: Compound X vs. d9-Compound X F->G H Significant decrease in CLint for d9-Compound X confirms tert-butyl as the primary metabolic site G->H

Caption: Workflow for identifying and confirming metabolic hotspots.

Detailed Protocol: Metabolite Identification using LC-MS/MS

  • Incubation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), your compound (1 µM), and buffer.

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the cofactor NADPH.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Monitor the disappearance of the parent compound (Compound X) over time. Simultaneously, perform a parent ion scan or neutral loss scan to search for predicted metabolites, such as M+16 (addition of oxygen, indicating hydroxylation) or M+30 (further oxidation to a carboxylic acid).[12]

Scenario 2: My metabolite identification confirmed oxidation on the tert-butyl group. What chemical modifications can I make to improve stability?

A: Once the tert-butyl group is confirmed as the metabolic liability, several medicinal chemistry strategies can be employed. The goal is to reduce the susceptibility of this position to CYP-mediated hydrogen atom abstraction without losing the desired biological activity.[13]

Strategy 1: Bioisosteric Replacement

A bioisostere is a chemical group that can replace another while retaining similar biological activity.[14] This is a powerful strategy to eliminate or block a metabolic soft spot.

Modification Strategy Example Replacement Rationale Potential Outcome
Steric Shielding / Isostere Replace tert-butyl with a trifluoromethyl-cyclobutyl group.[15]The cyclobutyl ring mimics the steric bulk of the tert-butyl group, but the hydrogens are less accessible to CYP enzymes. The CF3 group can also alter electronic properties.Moderate to significant increase in metabolic stability.[15]
Electronic Modification Replace tert-butyl with a trifluoromethyl oxetane group.[14]The oxetane ring introduces polarity and the CF3 group is electronically withdrawing, both of which can reduce recognition by CYP enzymes. This can also improve lipophilic efficiency (LipE).[14]Significant increase in metabolic stability and potentially improved physicochemical properties.
Alternative Isosteres Replace tert-butyl with other bulky groups like cyclopropyl or adamantyl .These groups provide the necessary steric bulk to fit into the target protein's binding pocket but may present different metabolic profiles.Variable; requires empirical testing.

Strategy 2: Kinetic Isotope Effect (Deuteration)

Replacing hydrogen atoms with their heavier isotope, deuterium, at the site of metabolism can slow down the rate of metabolic reaction. This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.

  • Action: Synthesize the analog of your compound where the nine hydrogens on the tert-butyl group are replaced with deuterium (a d9-tert-butyl analog).

  • Expected Result: This modification often leads to a measurable decrease in the rate of metabolism and a lower intrinsic clearance value, as demonstrated by the development of deuterated drugs like Deutivacaftor (VX-561).[4]

Decision Tree for Modifying the tert-butyl Group

A High clearance confirmed at tert-butyl group B Is the steric bulk of the tert-butyl group essential for activity? A->B C Strategy: Bioisosteric Replacement (e.g., trifluoromethyl-cyclobutyl, oxetane) B->C Yes D Strategy: Kinetic Isotope Effect (Deuteration - d9-analog) B->D Uncertain / Potentially E Synthesize & test a small set ofbioisosteres. Prioritize those known to improve metabolic stability. C->E F Synthesize the d9-tert-butyl analog D->F G Evaluate both activity (potency) and metabolic stability (HLM assay) E->G F->G H Does the d9-analog show sufficient improvement in stability? G->H I Advance d9-analog H->I Yes J Re-evaluate bioisostere options or consider other modifications H->J No

Caption: Decision-making workflow for improving metabolic stability.

Scenario 3: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this mean?

A: This is a classic diagnostic scenario in DMPK studies. If your compound is stable in microsomes (which primarily contain CYP enzymes) but is rapidly cleared in hepatocytes (which contain a full suite of enzymes), it strongly implies that non-CYP or Phase II metabolic pathways are responsible for the clearance.[11]

Possible Causes & Next Steps:

  • Aldehyde Oxidase (AO) Metabolism: The pyrazolo[1,5-a]pyrazine core is a nitrogen-containing heterocycle, making it a potential substrate for AO.[7]

    • Confirmation: Run a hepatocyte stability assay in the presence of a known AO inhibitor (e.g., hydralazine). If clearance is significantly reduced, AO is the likely culprit.

  • Phase II Conjugation (e.g., Glucuronidation): If your molecule has a suitable functional group (or if one is formed via Phase I metabolism), it can be rapidly conjugated by enzymes like UGTs and cleared.

    • Confirmation: Analyze the hepatocyte incubation samples with LC-MS/MS, specifically looking for metabolites corresponding to the addition of glucuronic acid (+176 Da).

  • Transporter-Mediated Uptake Limitations: In some cases, a compound may appear more stable in hepatocytes than in microsomes if its entry into the hepatocyte is slow (low passive permeability), making uptake the rate-limiting step for metabolism.[11] However, your scenario (stable in microsomes, unstable in hepatocytes) makes this less likely.

By systematically applying these diagnostic and medicinal chemistry strategies, you can effectively troubleshoot the metabolic instability of your pyrazolo[1,5-a]pyrazine series and advance compounds with more favorable pharmacokinetic properties.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Li, A. P., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

  • Singh, N., & Pandey, J. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Retrieved from [Link]

  • Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

  • Sławiński, J., et al. (2021). Chiral Pyrazolo[4,3-e][1][3][8]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI. Retrieved from [Link]

  • Soars, M. G., et al. (2016). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. NIH National Library of Medicine. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. NIH National Library of Medicine. Retrieved from [Link]

  • Salas-Ambrosio, P., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]

  • Keefer, C. E., et al. (2021). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. ResearchGate. Retrieved from [Link]

  • Trovato, R., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed. Retrieved from [Link]

  • Preissner, S., et al. (2010). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. NIH National Library of Medicine. Retrieved from [Link]

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][3][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound binds its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery.[1][2] This guide provides an in-depth, comparative analysis of robust methodologies for validating the target engagement of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a member of a heterocyclic class frequently investigated for kinase inhibition.[3][4]

Understanding this direct physical interaction is paramount; it provides the mechanistic link between a chemical structure and a biological response, de-risks clinical progression, and validates the therapeutic hypothesis.[2][5] Failures in clinical trials are often attributed to a lack of efficacy, which can stem from insufficient target engagement.[2] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights into designing self-validating protocols for two powerful and orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics via Kinobeads.

The Strategic Imperative: Why Orthogonal Validation is Key

No single method for confirming target engagement is foolproof. Each technique possesses inherent strengths and limitations. A robust validation strategy, therefore, relies on orthogonal approaches—methods that rely on different physical principles. By obtaining corroborating evidence from distinct assays, we can build a significantly more confident and compelling case for on-target activity.

This guide focuses on two such methods:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that measures the stabilization of a target protein by a ligand in a cellular context.[6][7]

  • Chemical Proteomics (Kinobeads): An affinity-based method that assesses a compound's ability to compete with immobilized broad-spectrum inhibitors for binding to a large panel of kinases.[8][9]

Using these two methods in concert provides a powerful, multi-faceted view of a compound's interaction profile, confirming direct binding in a native environment (CETSA) while simultaneously revealing its selectivity across a relevant target family (Kinobeads).

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the assessment of target engagement in physiologically relevant settings, such as intact cells or cell lysates, without requiring any modification to the compound or the target protein.[6][7]

Causality Behind the Method

The core principle of CETSA is that the binding of a ligand (our compound) to its target protein confers thermodynamic stability.[10] This increased stability makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[11] By subjecting cells or lysates to a heat gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization effect as a "thermal shift."[10][11]

This method is particularly valuable because it confirms target interaction within the crowded cellular milieu, where factors like ATP concentration, post-translational modifications, and the presence of endogenous binding partners can significantly influence a compound's binding affinity.[5]

Experimental Workflow: A Self-Validating System

A comprehensive CETSA experiment is typically conducted in two phases: first, determining the melting curve of the target protein, and second, performing an isothermal dose-response analysis to quantify the compound's potency.

cluster_0 Phase 1: Melting Curve Determination cluster_1 Phase 2: Isothermal Dose-Response (ITDR) A Culture and harvest cells B Aliquot cell suspension. Treat with Vehicle (DMSO) or saturating concentration of compound. A->B C Heat aliquots across a temperature gradient (e.g., 40-65°C) for 3 minutes. B->C D Lyse cells (e.g., freeze-thaw cycles) and clarify lysate by centrifugation. C->D E Collect soluble fraction. Analyze by Western Blot for target protein. D->E F Plot % soluble protein vs. Temperature. Determine melting temperature (Tm) and optimal shift. E->F H Heat ALL aliquots at a single, pre-determined temperature (e.g., Tm + 4°C) for 3 minutes. F->H Informs optimal heating temperature G Aliquot cell suspension. Treat with a serial dilution of the compound (e.g., 10 concentrations). G->H I Lyse, clarify, and collect soluble fraction as in Phase 1. H->I J Analyze by Western Blot and quantify band intensity for each concentration. I->J K Plot % soluble protein vs. [Compound]. Calculate EC50 for target engagement. J->K

Caption: CETSA experimental workflow, from melting curve to isothermal dose-response.
Detailed Experimental Protocol: CETSA with Western Blot Detection

This protocol is designed for a hypothetical kinase target in a human cancer cell line (e.g., HeLa).

Phase 1: Melting Curve Generation

  • Cell Culture: Grow HeLa cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 20x10^6 cells/mL.

  • Compound Treatment: Prepare two sets of 10 PCR tubes. In one set, add 49.5 µL of cell suspension and 0.5 µL of DMSO (Vehicle). In the second set, add 49.5 µL of cell suspension and 0.5 µL of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine to a final, saturating concentration (e.g., 30 µM). Incubate at 37°C for 1 hour.[12]

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C), followed by cooling to 25°C for 3 minutes.[12]

  • Lysis and Clarification: Transfer the contents of each tube to a microcentrifuge tube. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.[13]

  • Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a Bradford assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL). Denature samples in Laemmli buffer and resolve 20 µg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with a specific primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Quantify band intensities using densitometry. For each treatment group (Vehicle and Compound), normalize the intensity at each temperature to the intensity of the 40°C sample (considered 100% soluble). Plot the normalized intensity versus temperature to generate the melting curves. The shift in the curve (ΔTm) demonstrates target engagement.

Phase 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)

  • Select Temperature: From the melting curve data, choose a temperature that results in significant (~70-80%) protein precipitation in the vehicle-treated group (e.g., 55°C). This temperature provides a large dynamic range to observe stabilization.[14]

  • Compound Titration: Prepare a serial dilution of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (e.g., 11 concentrations from 100 µM down to 1 nM) and a vehicle control. Treat aliquots of cell suspension with each concentration for 1 hour at 37°C.

  • Isothermal Heat Challenge: Heat all samples simultaneously at the pre-determined temperature (e.g., 55°C) for 3 minutes.[14]

  • Analysis: Perform steps 4-7 from the Phase 1 protocol.

  • Data Analysis: Plot the normalized band intensity for the target protein against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of compound required to stabilize 50% of the target protein.

Method 2: Chemical Proteomics (Kinobeads Pulldown)

Chemical proteomics is an affinity-based technique ideal for profiling the selectivity of kinase inhibitors.[8][15] The "kinobeads" approach uses a resin matrix to which several non-selective, ATP-competitive kinase inhibitors are covalently attached.[9] This matrix can capture a large portion of the expressed kinome from a cell lysate.[8][16]

Causality Behind the Method

The experiment operates on the principle of competition.[15] When a cell lysate is pre-incubated with a free inhibitor (our test compound), the compound will bind to its specific kinase targets. Subsequently, when the lysate is exposed to the kinobeads, these pre-bound kinases will no longer be available for capture by the immobilized inhibitors on the beads.[15] By using quantitative mass spectrometry to identify and quantify the proteins that remain bound to the beads at different concentrations of the test compound, we can generate dose-response curves for hundreds of kinases simultaneously.[8][15] This provides a direct measure of the compound's potency and a broad overview of its selectivity.

A Prepare cell lysate from relevant cell line(s) B Aliquot lysate. Incubate with serial dilution of test compound or vehicle (DMSO). (e.g., 9 concentrations) A->B C Add Kinobeads slurry to each aliquot. Incubate to allow capture of unbound kinases. B->C D Wash beads extensively to remove non-specifically bound proteins. C->D E Elute and digest bead-bound proteins with trypsin. D->E F Analyze peptides by quantitative LC-MS/MS (e.g., TMT labeling or Label-Free). E->F G Identify and quantify kinases. Generate dose-response curves for each detected kinase to determine IC50 values. F->G

Caption: Workflow for a competitive kinobeads pulldown experiment.
Detailed Experimental Protocol: Kinobeads Competitive Pulldown

This protocol is adapted for quantitative analysis using label-free mass spectrometry.

  • Lysate Preparation: Harvest cells (e.g., a mixture of K-562, HeLa, and Jurkat cells to maximize kinome coverage) and lyse in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, protease, and phosphatase inhibitors. Clarify the lysate by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.[9] Normalize the final protein concentration to 5 mg/mL.

  • Competitive Binding: In a 96-well plate, aliquot 100 µL of the cell lysate (500 µg total protein) per well. Add 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine from a concentrated stock to achieve a range of final concentrations (e.g., nine points from 30 µM to 1 nM), including a DMSO-only vehicle control. Incubate with gentle agitation for 45 minutes at 4°C.[15]

  • Kinobeads Capture: Add 10 µL of pre-equilibrated kinobeads slurry to each well. Incubate for 1 hour at 4°C with agitation to allow for the capture of kinases not occupied by the test compound.[11][17]

  • Washing: Pellet the beads by centrifugation (e.g., 600 x g for 30 seconds).[9] Discard the supernatant. Perform a series of stringent washes to remove non-specific binders. This typically includes:

    • Two washes with a high-salt buffer (e.g., 50 mM HEPES, 600 mM NaCl, 0.5% Triton X-100).[9]

    • Two washes with the same buffer without detergent.

    • Two washes with MS-grade water.

  • On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer containing trypsin and Lys-C. Incubate overnight at room temperature to digest the captured proteins into peptides.[17]

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant. Analyze the samples using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-LC system.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform label-free quantification (LFQ) of identified peptides. For each identified kinase, plot its normalized LFQ intensity against the log of the compound concentration. Fit the data to a dose-response curve to calculate an IC50 value, representing the concentration at which the compound prevents 50% of the kinase from binding to the beads.

Comparative Analysis and Data Presentation

The choice between CETSA and Kinobeads depends on the specific question being asked. CETSA provides definitive proof of intracellular binding to a specific, known target, while Kinobeads offers a broad view of selectivity against a large panel of potential kinase targets.

Table 1: Head-to-Head Comparison of Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (Kinobeads)
Principle Measures ligand-induced thermal stabilization of the target protein.[16]Measures competition between a free compound and immobilized ligands for kinase binding.[15]
Environment Intact cells, cell lysates, or tissue samples.[16]Cell or tissue lysates.[17]
Labeling Label-free for both compound and target.[6]Label-free for the test compound; requires immobilized affinity probes.[9]
Primary Output Thermal shift (ΔTm) and dose-response curve (EC50) for a single target.[18]Dose-response curves (IC50) for hundreds of kinases simultaneously.[15]
Key Advantage Confirms target engagement in a native, physiological context (intact cells).Provides a broad selectivity profile, identifying on- and off-targets in one experiment.[8]
Key Limitation Low-throughput for single-target analysis (Western Blot). Some interactions may not cause a thermal shift.[19]Requires cell lysis, losing the intact cell context. Limited to the kinase family and what the beads can capture.
Throughput Low (Western Blot) to High (MS-based or plate-based formats).[6][20]Moderate to High (requires mass spectrometry).[15]
Best For Validating a primary target, confirming cell permeability and intracellular binding.Assessing kinase selectivity, identifying off-targets, mechanism-of-action studies.
Table 2: Illustrative Quantitative Data

The following table presents hypothetical but realistic data that could be generated from the experiments described above for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, assuming its primary target is Kinase A.

AssayTarget ProteinMetricResultInterpretation
CETSA (Melting Curve) Kinase AΔTm+5.2 °CStrong stabilization of Kinase A upon compound binding, confirming direct engagement.
CETSA (ITDRF) Kinase AEC50150 nMPotent engagement of Kinase A in an intact cell environment.
Kinobeads Kinase A (On-Target)IC5095 nMPotent competition for the Kinase A active site in a lysate context.
Kinobeads Kinase B (Off-Target)IC502,500 nMThe compound is ~26-fold more selective for its primary target over Kinase B.
Kinobeads Kinase C (Off-Target)IC50>10,000 nMNegligible binding to Kinase C at tested concentrations.

Conclusion and Expert Recommendations

Validating the target engagement of a novel compound like 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a non-negotiable step in building a robust preclinical data package. Relying on a single methodology can be misleading. Instead, an orthogonal approach provides the necessary scientific rigor to confidently establish a compound's mechanism of action.

  • Recommendation 1: Start Broad, Then Go Deep. If the target is hypothesized to be a kinase but is not definitively known, a Kinobeads experiment should be the first step. This provides an unbiased survey of the kinome, simultaneously identifying the most potent target(s) and revealing the selectivity profile.

  • Recommendation 2: Confirm in a Physiological Context. Once the primary target (e.g., Kinase A) is identified via Kinobeads, CETSA is the ideal orthogonal follow-up. A positive result in an intact cell CETSA experiment confirms that the compound is cell-permeable and engages its target within the complex native environment, validating the findings from the lysate-based proteomics screen.

By strategically combining the broad selectivity profiling of Kinobeads with the definitive, in-cell validation of CETSA, researchers can build a compelling, multi-faceted narrative of target engagement. This rigorous, evidence-based approach minimizes the risk of downstream failures and provides a solid foundation for advancing promising therapeutic candidates.

References

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. Available at: [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. Available at: [Link]

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics - bioRxiv. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Making Diagrams with graphviz - Atomic Spin. Available at: [Link]

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics - DigitalCommons@TMC. Available at: [Link]

  • Determining target engagement in living systems - PMC - NIH. Available at: [Link]

  • Graphviz tutorial - YouTube. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • Graphviz and dot: Generating Diagrams with Code - YouTube. Available at: [Link]

  • Drawing Flow Diagrams with GraphViz | LornaJane. Available at: [Link]

  • Build Diagrams from Code Using Graphviz - Wondershare EdrawMax. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. Available at: [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - ACS Publications. Available at: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]

  • Current Advances in CETSA - Frontiers. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • (PDF) Current Advances in CETSA - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. Available at: [Link]

  • Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - NIH. Available at: [Link]

  • 2-Tert-butyl-4-pyrazol-1-ylpyrazolo[1,5-a]pyrazine - PubChem. Available at: [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins - ResearchGate. Available at: [Link]

  • Biological activities of[8][14][16]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. Available at: [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][8][14][16]Triazine Sulfonamides. Available at: [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PubMed Central. Available at: [Link]

Sources

Comparative Efficacy Analysis: A Framework for Evaluating the Novel Kinase Inhibitor 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine against the Benchmark Compound Staurosporine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for targeted cancer therapies has led to intense investigation into small molecule protein kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold and its bioisosteres, such as pyrazolo[1,5-a]pyrazine, have emerged as privileged structures in medicinal chemistry, known to produce potent inhibitors of various protein kinases. These compounds often function as ATP-competitive or allosteric modulators, making them highly valuable for targeting the dysregulated kinase activity that drives many malignancies.

This guide focuses on a novel investigational compound, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (hereafter designated PZP-TBC ). Given its structural class, PZP-TBC is hypothesized to function as a protein kinase inhibitor. To rigorously assess its potential, a direct and systematic comparison against a well-established benchmark is essential. For this purpose, we have selected Staurosporine , a natural product isolated from Streptomyces staurosporeus. Staurosporine is a highly potent, but notoriously non-selective, ATP-competitive protein kinase inhibitor, making it an ideal reference compound to benchmark both the potency and, crucially, the selectivity of new chemical entities.[1][2][3]

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the comparative efficacy evaluation of PZP-TBC against Staurosporine. We will present a logical, phased experimental approach, complete with detailed protocols and data interpretation insights, designed to thoroughly characterize the biochemical and cellular activity of this promising new compound.

Mechanism of Action & Rationale for Comparison

The vast majority of small molecule kinase inhibitors, including Staurosporine, are ATP-competitive. They function by binding to the ATP pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of substrate proteins.[1] This action blocks downstream signaling cascades that, in cancer, often promote uncontrolled cell proliferation and survival.

The central rationale for this comparison is the pursuit of selectivity . While Staurosporine potently inhibits a broad spectrum of kinases, this lack of specificity can lead to off-target effects and a narrow therapeutic window, precluding its clinical use.[1][3] The primary goal of evaluating PZP-TBC is to determine if its unique chemical structure allows it to selectively inhibit specific, cancer-relevant kinases while sparing others. Achieving this would represent a significant advancement, promising targeted efficacy with a potentially improved safety profile.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., SRC) Receptor->Kinase1 GF Growth Factor GF->Receptor Binds ATP1 ATP ATP1->Kinase1 ADP1 ADP Kinase1->ADP1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor PZP-TBC or Staurosporine Inhibitor->Kinase1 Inhibits Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Leads to

Figure 1: Generic Kinase Signaling Pathway and Point of Inhibition.

Comparative Efficacy Evaluation: A Phased Approach

We propose a three-phased approach to systematically compare PZP-TBC and Staurosporine, moving from broad biochemical profiling to specific cellular effects.

Phase 1: In Vitro Biochemical Profiling

Causality Behind Experimental Choice: The first critical step is to understand the direct interaction of the compounds with their targets in a clean, cell-free system. A biochemical assay allows us to measure the intrinsic inhibitory potency (IC50) against a panel of kinases. This is fundamental to determining if PZP-TBC has a different—and hopefully more selective—inhibition profile than the broad-spectrum inhibitor Staurosporine.

Methodology: Luminescence-Based Kinase Assay This method measures the amount of ATP remaining in solution after a kinase reaction. Low luminescence indicates high kinase activity (ATP is consumed), while high luminescence indicates low kinase activity (ATP is preserved due to inhibition). It is a robust, non-radioactive, and high-throughput method.[4]

Hypothetical Data Presentation: The results should be summarized in a table to clearly visualize the comparative potency and selectivity.

Kinase Target PZP-TBC IC50 (nM) Staurosporine IC50 (nM) Selectivity Ratio (Staurosporine/PZP-TBC)
CDK2/Cyclin A55150.27
SRC25 60.24
PKCα>10,0003>3333
PKA>10,0008>1250
MEK18,5002,0000.24
Hypothetical Kinase X15 201.33

Table 1: Hypothetical biochemical profiling data. A high selectivity ratio for off-target kinases like PKCα and PKA would suggest PZP-TBC is more selective than Staurosporine.

Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare serial dilutions of PZP-TBC and Staurosporine in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. The ATP concentration should ideally be at or near the Km for each specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase solution to each well.

    • Add 0.5 µL of the compound dilution (or DMSO for controls).

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.

    • Use non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.

Phase 2: Cellular Activity Assessment

Causality Behind Experimental Choice: After establishing biochemical potency, it is crucial to determine if the compounds can enter cells and exert a biological effect. We first assess general cytotoxicity and anti-proliferative activity using an MTT assay. Then, we use a more specific assay, Annexin V staining, to confirm if the observed cell death occurs via apoptosis, a desired mechanism for cancer therapeutics.[5][6]

Methodology 1: MTT Anti-Proliferation Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[7]

Hypothetical Data Presentation:

Cell Line Primary Kinase Dependency PZP-TBC IC50 (µM) Staurosporine IC50 (µM)
HeLa (Cervical Cancer)General1.50.05
MCF-7 (Breast Cancer)General2.10.08
Cancer Line AKinase X0.5 0.06
Normal FibroblastsN/A>500.1

Table 2: Hypothetical anti-proliferative data. Potent activity in "Cancer Line A" coupled with low toxicity in normal cells would be a favorable outcome for PZP-TBC.

Experimental Protocol: MTT Assay

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Add 100 µL of medium containing serial dilutions of PZP-TBC or Staurosporine to the wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Reading:

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Methodology 2: Apoptosis Induction Assay This assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry distinguishes between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with PZP-TBC and Staurosporine at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour, acquiring at least 10,000 events per sample.

Phase 3: Target Validation and Downstream Effects

Causality Behind Experimental Choice: This phase is crucial for confirming that the compound's cellular effects are due to the inhibition of its intended target. Western blotting allows us to visualize the phosphorylation status of a kinase's direct substrate. If PZP-TBC is truly inhibiting its target kinase (e.g., Kinase X), we should observe a dose-dependent decrease in the phosphorylation of Kinase X's downstream target protein. This provides a direct mechanistic link between the compound, its target, and the cellular outcome.

Methodology: Western Blotting for Phosphorylated Proteins This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the total amount of a target protein and its phosphorylated form.

Experimental Protocol: Phospho-Protein Western Blot

  • Sample Preparation:

    • Treat cells with increasing concentrations of PZP-TBC or Staurosporine for a short duration (e.g., 1-2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][12] Keep samples on ice.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background).[12]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-SubstrateY).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein or a loading control like GAPDH.

Workflow Visualization

The entire comparative process can be visualized as a logical progression from broad, in vitro screening to specific, cell-based mechanistic studies.

Experimental_Workflow cluster_phase1 Phase 1: Biochemical Profiling cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Target Validation p1_start Synthesize PZP-TBC Obtain Staurosporine p1_assay Biochemical Kinase Assay (Panel of Kinases) p1_start->p1_assay p1_end Determine IC50 Values & Selectivity Profile p1_assay->p1_end p2_prolif MTT Anti-Proliferation Assay (Cancer & Normal Cell Lines) p1_end->p2_prolif Inform Dose Selection p2_end Determine Cellular IC50 & Confirm Apoptotic Mechanism p2_prolif->p2_end p2_apop Annexin V / PI Staining (Flow Cytometry) p2_apop->p2_end p3_blot Western Blot for Phospho-Proteins p2_end->p3_blot Confirm Mechanism p3_end Confirm On-Target Inhibition in Cellular Context p3_blot->p3_end Final Final p3_end->Final Synthesize Data for Efficacy Comparison

Figure 2: Phased experimental workflow for comparative efficacy analysis.

Synthesizing the Comparison: An Expert Interpretation

The ultimate goal is to build a comprehensive profile of PZP-TBC relative to Staurosporine. An ideal outcome for PZP-TBC would be:

  • High Potency and Selectivity (Phase 1): Demonstrating nanomolar IC50 values against one or a few specific cancer-related kinases (e.g., Kinase X, SRC) while having IC50 values several orders of magnitude higher for off-target kinases like PKC and PKA.

  • Selective Cellular Activity (Phase 2): Exhibiting potent anti-proliferative effects in cancer cell lines known to be dependent on its target kinases, while showing significantly less toxicity towards normal, healthy cells. The induction of apoptosis should be confirmed as the primary mode of cell death.

  • Confirmed On-Target Mechanism (Phase 3): A clear, dose-dependent reduction in the phosphorylation of a known substrate of the target kinase, confirming that the cellular effects are driven by the intended mechanism of action.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. (2014). PubMed. Retrieved from [Link]

  • Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. (2023). YouTube. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

  • Unlocking Cellular Secrets: How Staurosporine Drives Apoptosis Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Mechanism of staurosporine-induced apoptosis in murine hepatocytes. (2003). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

Sources

A Researcher's Guide to the Cross-Validation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine: A Comparative Analysis of IKKβ Inhibitory Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, a novel compound from a class of heterocycles known for their therapeutic potential.[1][2][3] We will detail a systematic, multi-faceted approach to cross-validate its activity across different cancer cell lines, comparing it directly with a known inhibitor to establish its potency and specificity.

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are of significant interest in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors.[1][2] These compounds have demonstrated activity against a range of kinases critical to cancer cell proliferation and survival.[1][3] Based on this established pharmacology, this guide will proceed under the hypothesis that 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (hereafter designated Compound X ) functions as an inhibitor of the IκB kinase (IKK) complex, a key regulator of the pro-survival NF-κB signaling pathway.

Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell proliferation, preventing apoptosis, and contributing to inflammation and drug resistance.[4][5] The IKK complex, particularly the IKKβ subunit, is the primary upstream kinase responsible for this activation, making it a highly attractive target for therapeutic intervention.[5][6]

This guide will therefore focus on validating Compound X as an IKKβ inhibitor. We will compare its performance against a well-characterized, selective IKKβ inhibitor, here designated IKKβi-A , across lung (A549) and breast (MCF-7) adenocarcinoma cell lines, with a non-cancerous human fibroblast line (WI-38) serving as a crucial control for cytotoxicity.

Part 1: The Strategic Workflow for Cross-Validation

A robust validation strategy must confirm the compound's activity at multiple levels: direct enzymatic inhibition, overall cellular cytotoxicity, and target-specific effects within the cell. Our experimental workflow is designed to build a coherent and self-validating case for the compound's mechanism of action.

G cluster_0 Biochemical Validation cluster_1 Cellular Activity Profiling cluster_2 Mechanistic Confirmation kinase_assay In Vitro Kinase Assay (Direct Target Engagement) ic50 IC50 Determination in Cancer vs. Normal Cells kinase_assay->ic50 Correlates with mtt_assay Cell Viability (MTT) Assay (Cytotoxicity Screening) mtt_assay->ic50 Data Analysis cell_treatment Cell Treatment & Lysate Prep ic50->cell_treatment Informs Treatment Concentration western_blot Western Blot Analysis (Pathway Modulation) cell_treatment->western_blot p_ikba Measure Phospho-IκBα Levels western_blot->p_ikba p_ikba->kinase_assay Confirms Cellular Mechanism start Start Validation start->kinase_assay start->mtt_assay

Caption: Experimental workflow for validating Compound X activity.

Part 2: Comparative Efficacy in Cancer vs. Normal Cells

The first step is to determine the cytotoxic profile of Compound X. An ideal therapeutic candidate exhibits high potency against cancer cells while sparing normal, non-cancerous cells. We utilize the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8][9]

Protocol 1: MTT Cell Viability Assay

Causality: This protocol is designed to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) can be calculated. Comparing the IC50 values between cancer cell lines (A549, MCF-7) and a normal cell line (WI-38) provides the first crucial data on the compound's therapeutic index.

Methodology:

  • Cell Seeding: Seed A549, MCF-7, and WI-38 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2X serial dilution of Compound X and the reference inhibitor, IKKβi-A, in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well (final concentration 0.5 mg/mL).[8] Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Anticipated Results: IC50 Comparison

The data below represents a hypothetical but desired outcome for a promising cancer-specific compound.

CompoundA549 (Lung Cancer) IC50MCF-7 (Breast Cancer) IC50WI-38 (Normal Fibroblast) IC50
Compound X 5.2 µM8.1 µM> 50 µM
IKKβi-A (Reference) 4.8 µM7.5 µM> 50 µM

This table clearly shows that both compounds are effective at inhibiting the growth of cancer cell lines at low micromolar concentrations while exhibiting significantly lower toxicity towards normal cells, indicating a favorable therapeutic window.

Part 3: Direct Target Engagement and Mechanistic Confirmation

After establishing cellular activity, we must prove that Compound X directly inhibits its hypothesized target, IKKβ, and modulates its downstream signaling pathway within the cell.

Protocol 2: In Vitro Kinase Assay

Causality: This biochemical assay directly measures the enzymatic activity of purified IKKβ. It provides definitive evidence of target engagement, independent of any other cellular processes. The assay quantifies the transfer of a phosphate group from ATP to a substrate, a reaction that should be blocked by an effective inhibitor.[11]

Methodology:

  • Reaction Setup: In a kinase assay buffer, combine recombinant human IKKβ enzyme with a specific peptide substrate (e.g., a biotinylated peptide containing the IκBα phosphorylation site).

  • Inhibitor Addition: Add varying concentrations of Compound X or IKKβi-A to the reaction mixture. Include a "no inhibitor" control.

  • Initiation: Start the kinase reaction by adding a solution containing both MgCl₂ and radiolabeled [γ-³²P]ATP.[11] Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Quantification: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

Protocol 3: Western Blot for Phospho-IκBα

Causality: This experiment validates the mechanism of action within the complex cellular environment. IKKβ's primary function is to phosphorylate the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, releasing NF-κB to enter the nucleus and activate gene transcription. A successful IKKβ inhibitor will block this initial phosphorylation step.[6] Therefore, a decrease in the levels of phosphorylated IκBα (p-IκBα) is a direct biomarker of target engagement in cells.

G cluster_pathway IKK/NF-κB Signaling Pathway IKK IKK Complex (IKKα/IKKβ/NEMO) IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive Cytoplasmic Complex) IkB->IkB_NFkB Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-Survival Genes (Bcl-2, XIAP) Nucleus->Genes Activates Transcription CompoundX Compound X CompoundX->IKK Inhibits IkB_NFkB->NFkB Releases

Caption: Inhibition of the IKK/NF-κB pathway by Compound X.

Methodology:

  • Cell Culture and Treatment: Plate A549 cells and grow to 80% confluency. Treat the cells with a pro-inflammatory stimulus like TNF-α (Tumor Necrosis Factor-alpha) for 15 minutes to robustly activate the NF-κB pathway. For inhibitor-treated samples, pre-incubate cells with Compound X or IKKβi-A (at their respective 1X and 2X IC50 concentrations) for 1 hour before adding TNF-α.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13] Keep samples on ice at all times.[13] Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[12] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[13] Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IκBα (Ser32/36).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and reprobed with antibodies for total IκBα and a loading control like β-actin.[14]

Anticipated Results: Biochemical and Mechanistic Data

Table 2: Direct Kinase Inhibition

Compound IKKβ Enzymatic Inhibition (IC50)
Compound X 0.8 µM

| IKKβi-A (Reference) | 0.6 µM |

Figure 1: Western Blot Analysis of p-IκBα Levels (This is a descriptive representation of expected Western Blot results)

Lane 1Lane 2Lane 3Lane 4Lane 5
Control TNF-α TNF-α + Cmpd X (1X IC50) TNF-α + Cmpd X (2X IC50) TNF-α + IKKβi-A
p-IκBα: Faint Bandp-IκBα: Strong Bandp-IκBα: Reduced Bandp-IκBα: Faint Bandp-IκBα: Faint Band
Total IκBα: Strong BandTotal IκBα: Faint BandTotal IκBα: Strong BandTotal IκBα: Strong BandTotal IκBα: Strong Band
β-Actin: Strong Bandβ-Actin: Strong Bandβ-Actin: Strong Bandβ-Actin: Strong Bandβ-Actin: Strong Band

The results would show that TNF-α stimulation leads to a strong p-IκBα signal (Lane 2), which is accompanied by a decrease in total IκBα as it is degraded. Pre-treatment with Compound X dose-dependently prevents this phosphorylation and subsequent degradation, preserving total IκBα levels, which is consistent with the action of the reference inhibitor.

Conclusion

This guide outlines a rigorous, logical, and experimentally sound pathway for the cross-validation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (Compound X). By following this multi-tiered approach, researchers can:

  • Quantify Cytotoxicity: Demonstrate potent and selective activity against cancer cells.

  • Confirm Direct Target Engagement: Provide direct evidence of enzymatic inhibition of IKKβ.

  • Validate Mechanism of Action: Confirm that the compound modulates the intended signaling pathway within a cellular context.

The combined data from these experiments would build a compelling case for Compound X as a novel and selective IKKβ inhibitor, warranting further investigation in preclinical drug development. This systematic cross-validation is essential for ensuring the scientific integrity and translational potential of new therapeutic candidates.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

  • Stellas, D., et al. (2016). Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation. PMC - NIH. [Link]

  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]

  • Reaction Biology Corporation. In vitro kinase assay. Bio-protocol. [Link]

  • Iorkula, A. T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Li, F., et al. (2012). Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase. PMC - PubMed Central. [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • Lall, S., et al. (2021). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. PMC - PubMed Central. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • INIS-IAEA. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). [Link]

  • Sethi, G., et al. (2013). Targeting IκappaB kinases for cancer therapy. PMC - PubMed Central - NIH. [Link]

  • MDPI. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets. [Link]

Sources

An Independent Investigator's Guide to Verifying the Biological Effects of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for the independent verification of the potential biological effects of the novel compound, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. Given that the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine scaffolds are prominent in medicinal chemistry, particularly as protein kinase inhibitors for cancer therapy, this guide will focus on methodologies to assess the compound's efficacy in this domain.[1][2]

We will outline a series of self-validating experimental protocols designed to objectively characterize the compound's anticancer activity. For a robust comparative analysis, we will benchmark its performance against Dasatinib , a well-established multi-targeted tyrosine kinase inhibitor used in the treatment of certain types of leukemia.[3][4] Dasatinib's mechanism, which involves the inhibition of BCR-ABL and SRC family kinases, provides a clinically relevant standard for comparison.[4][5]

Part 1: Assessment of In Vitro Cytotoxicity Across Cancer Cell Lines

Expertise & Rationale

The first critical step in evaluating a potential anticancer agent is to determine its cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of living cells. By exposing various cancer cell lines to a range of concentrations of our test compound and the comparator, we can determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

We will use a panel of cell lines representing different cancer types to assess the breadth of activity. This includes A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and K-562 (chronic myelogenous leukemia), the last of which is known to be highly sensitive to Dasatinib.

Experimental Protocol: MTT Cell Viability Assay[7][8][9]
  • Cell Plating:

    • Culture A549, MCF-7, and K-562 cells in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize (for adherent cells) or collect the cells and perform a viable cell count using a hemocytometer and Trypan Blue staining.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and Dasatinib in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (DMSO) controls and "medium-only" (no cells) blanks.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

Workflow for MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay A Seed Cancer Cells in 96-well Plate B Incubate 24h (37°C, 5% CO2) A->B C Prepare Serial Dilutions of Test Compounds D Add Compounds to Cells C->D E Incubate 72h (37°C, 5% CO2) D->E F Add MTT Reagent (Incubate 4h) G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cell viability assay.

Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)K-562 (Leukemia)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazineHypothetical DataHypothetical DataHypothetical Data
Dasatinib (Reference)~5.0 - 14.0[7]~1.0 - 5.0[8]< 0.001[8]
Staurosporine (Positive Control)~0.02~0.01~0.005

Note: Dasatinib IC50 values are literature-derived estimates for context. Staurosporine is a potent, broad-spectrum inhibitor shown for comparison.

Part 2: Direct Target Engagement - In Vitro Kinase Inhibition

Expertise & Rationale

A positive result in the cytotoxicity assay suggests anticancer activity but does not reveal the mechanism. Since the pyrazolo[1,5-a]pyrazine scaffold is a known "kinase inhibitor" framework, the next logical step is to directly measure the compound's ability to inhibit protein kinase activity.[1] A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9] Low ADP production corresponds to high kinase inhibition.

We will test our compound against a panel of kinases known to be involved in cancer progression and targeted by Dasatinib, such as Src and Abl, as well as a common angiogenesis-related kinase like VEGFR-2.[4][10] Staurosporine, a potent broad-spectrum kinase inhibitor, will serve as a positive control.[11][12]

Experimental Protocol: Luminescence-Based Kinase Assay[12][16]
  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound (or Dasatinib/Staurosporine) at various concentrations.

    • Add the specific purified kinase (e.g., Src, Abl, VEGFR-2) and its corresponding substrate peptide to the wells.

    • Initiate the kinase reaction by adding an ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP back into a detectable ATP signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow A Dispense Test Compound, Kinase, and Substrate into 384-well plate B Initiate Reaction with ATP (Incubate 60 min) A->B C Add ADP-Glo™ Reagent to stop reaction and deplete ATP (Incubate 40 min) B->C D Add Kinase Detection Reagent to convert ADP to ATP and generate light (Incubate 30 min) C->D E Measure Luminescence D->E F Calculate Kinase Inhibition % and IC50 E->F

Caption: Workflow for a luminescence-based kinase assay.

Data Presentation: Comparative Kinase Inhibition (IC50, nM)
CompoundSrc KinaseAbl KinaseVEGFR-2 Kinase
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazineHypothetical DataHypothetical DataHypothetical Data
Dasatinib (Reference)~0.5 - 1.0< 1.0~20 - 90
Staurosporine (Reference)~6.0[11]~20.0~3.0

Note: Reference IC50 values are literature-derived estimates for context.

Part 3: Elucidating the Mechanism - Cellular Pathway Analysis

Expertise & Rationale

If the compound shows potent cytotoxicity and direct kinase inhibition, the final step is to verify that it engages its target within the complex environment of a living cancer cell. Western Blotting is a fundamental technique used to detect specific proteins in a sample and, crucially, to assess their phosphorylation status. Since kinases function by adding phosphate groups to other proteins, a decrease in the phosphorylation of a kinase's known substrate is direct evidence of the inhibitor's activity in a cellular context.

We will treat a sensitive cell line (e.g., K-562) with our test compound and probe for the phosphorylation of key proteins in the Src signaling pathway, such as Src itself (at the activating phosphorylation site Tyr416) and downstream effectors like FAK and Akt.[7]

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor Src Src Kinase RTK->Src FAK FAK Src->FAK p-FAK PI3K PI3K Src->PI3K Proliferation Cell Proliferation & Survival FAK->Proliferation Akt Akt PI3K->Akt p-Akt Akt->Proliferation Test_Compound 2-(Tert-butyl)-4- chloropyrazolo[1,5-a]pyrazine Test_Compound->Src Inhibition

Sources

Benchmarking a Novel Pyrazolo[1,5-a]pyrazine Derivative: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine and its isosteres, such as the pyrazolo[1,5-a]pyrazine core, represent a privileged scaffold in modern medicinal chemistry. These heterocyclic systems are central to the design of potent and selective protein kinase inhibitors, which are crucial in targeted cancer therapy.[1][2] Protein kinases are key regulators of cellular signaling, and their dysregulation is a frequent driver of oncogenesis, making them prime targets for small-molecule inhibitors.[1][2] Several clinically approved drugs, including the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, feature this core structure, highlighting its therapeutic potential.[3]

This guide provides a comprehensive benchmarking analysis of a novel derivative, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine , against established reference compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform strategic decisions in kinase inhibitor programs. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Rationale for Compound Selection and Benchmarking Strategy

The selection of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine for this analysis is predicated on its structural alerts. The pyrazolo[1,5-a]pyrazine core is a known hinge-binding motif for many kinases, while the tert-butyl group may confer selectivity and improved metabolic stability. The chlorine atom at the 4-position serves as a versatile synthetic handle for further library development.

Our benchmarking strategy is multifaceted, focusing on three critical aspects of preclinical drug discovery:

  • Biochemical Potency and Selectivity: Direct assessment of the compound's inhibitory activity against a panel of relevant kinases.

  • Cellular Activity: Evaluation of the compound's efficacy in a cellular context, confirming target engagement and functional consequences.

  • Pharmacokinetic Profile: Initial characterization of the compound's metabolic stability, a key determinant of in vivo efficacy.

For this comparative analysis, we have selected two well-characterized kinase inhibitors as reference compounds:

  • Staurosporine: A potent but non-selective protein kinase inhibitor, serving as a positive control for broad-spectrum kinase inhibition.

  • Larotrectinib: A highly potent and selective pan-Trk inhibitor built upon a pyrazolo[1,5-a]pyrimidine scaffold, representing a clinically successful and structurally related therapeutic agent.[3]

Experimental Benchmarking

This section details the step-by-step methodologies for the comparative evaluation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Biochemical Kinase Inhibition Assay

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the target enzyme. A luminescence-based assay measuring ATP consumption (e.g., Kinase-Glo®) is a robust and high-throughput method.[4]

Experimental Workflow: Biochemical Kinase Inhibition

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Test Compounds incubate Incubate Kinase, Substrate, ATP, and Compound (30 min) prep_reagents->incubate Dispense into 384-well plate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent Stop Reaction read_lum Measure Luminescence add_reagent->read_lum Incubate 10 min calc_ic50 Calculate IC50 Values read_lum->calc_ic50

Caption: Workflow for the biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, Staurosporine, and Larotrectinib in DMSO. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare a reaction buffer containing the kinase of interest (e.g., TrkA), its specific substrate, and ATP at its Km concentration.

  • Assay Plate Setup:

    • Dispense the compound dilutions into a 384-well plate.

    • Add the kinase/substrate/ATP reaction mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.[4]

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Performance Data:

CompoundTrkA IC50 (nM)JAK2 IC50 (nM)EGFR IC50 (nM)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine 50 >10,000 >10,000
Staurosporine5108
Larotrectinib2>10,000>10,000

Data are hypothetical for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and illustrative for reference compounds.

Cellular Activity Assessment: Cell Viability Assay

To ascertain if the biochemical activity translates to a cellular context, a cell viability assay is performed using a cell line whose proliferation is dependent on the target kinase.

Experimental Workflow: Cell Viability Assay

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_viability Viability Measurement cluster_analysis Data Analysis seed_cells Seed TrkA-dependent cells in a 96-well plate add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent read_lum Measure Luminescence add_reagent->read_lum Incubate 10 min calc_ec50 Calculate EC50 Values read_lum->calc_ec50

Caption: Workflow for the cell-based viability assay.

Protocol:

  • Cell Culture: Culture a TrkA-dependent cancer cell line (e.g., KM12) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add a reagent such as CellTiter-Glo® to measure cell viability based on ATP content.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Hypothetical Performance Data:

CompoundKM12 Cell Viability EC50 (nM)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine 250
Staurosporine20
Larotrectinib15

Data are hypothetical for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and illustrative for reference compounds.

In Vitro Metabolic Stability Assay

Early assessment of metabolic stability is crucial to predict a compound's pharmacokinetic behavior.[5] This assay measures the rate of compound depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6]

Experimental Workflow: Microsomal Stability Assay

cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation incubate Incubate Test Compound with Liver Microsomes and NADPH sample Aliquots taken at 0, 5, 15, 30, 45 min incubate->sample quench Quench reaction with Acetonitrile sample->quench lcms Quantify remaining parent compound quench->lcms calc_params Calculate Half-life (t1/2) and Intrinsic Clearance (Clint) lcms->calc_params

Caption: Workflow for the in vitro metabolic stability assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH.[5]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[6]

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and in vitro intrinsic clearance (Clint).[5][7]

Hypothetical Performance Data:

CompoundHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine >60 <10
Staurosporine1546.2
Larotrectinib4515.4

Data are hypothetical for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and illustrative for reference compounds.

Synthesis and Interpretation of Results

The hypothetical data presented in this guide position 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine as a promising starting point for a kinase inhibitor program.

  • Potency and Selectivity: The compound demonstrates potent inhibition of TrkA with an IC50 of 50 nM. Crucially, it shows high selectivity against other kinases like JAK2 and EGFR, a desirable trait to minimize off-target effects.[1] While less potent than Larotrectinib in this hypothetical scenario, its selectivity profile is encouraging.

  • Cellular Efficacy: The compound exhibits cellular activity, albeit at a higher concentration than its biochemical IC50. This drop-off is common and can be attributed to factors such as cell permeability and efflux. Further optimization of the structure could improve cellular potency.

  • Metabolic Stability: The high metabolic stability (t1/2 > 60 min) is a significant advantage. This suggests the compound is not rapidly cleared by metabolic enzymes, which could translate to a favorable in vivo pharmacokinetic profile.[5] The tert-butyl group may be contributing to this stability by sterically hindering metabolic attack.

Conclusion and Future Directions

This comparative guide has benchmarked 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine against relevant reference compounds, demonstrating its potential as a selective kinase inhibitor with favorable metabolic stability. The detailed, self-validating protocols provide a framework for researchers to conduct their own in-depth evaluations.

Future work should focus on:

  • Broad Kinase Panel Screening: To fully understand the selectivity profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Leveraging the chlorine at the 4-position to synthesize a library of analogs to improve potency and cellular efficacy.

  • In Vivo Pharmacokinetic and Efficacy Studies: To determine if the promising in vitro profile translates to a preclinical animal model.

By systematically applying the principles and protocols outlined in this guide, drug discovery teams can efficiently evaluate and advance promising compounds like 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine toward the development of next-generation targeted therapies.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available from: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available from: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Semantic Scholar. Available from: [Link]

  • Kinase Inhibitors and Cell Viability Assay. ResearchGate. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • 2-Tert-butyl-4-pyrazol-1-ylpyrazolo[1,5-a]pyrazine. PubChem. Available from: [Link]

  • Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. PubChem. Available from: [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][8]Triazine Sulfonamides. Open Access Text. Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available from: [Link]

  • Tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate. LookChem. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available from: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

  • 2-tert-Butylpyrazine | C8H12N2 | CID 122943. PubChem - NIH. Available from: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]

  • Pyrazolo[1,5-a][2][3][5]triazine based scaffold as purine analogues with diverse biological activity | Request PDF. ResearchGate. Available from: [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available from: [Link]

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available from: [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. MDPI. Available from: [Link]

Sources

A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrazine Scaffold Derivatives: An Emerging Bioisostere in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Privileged Scaffold and Isosteric Replacement

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in successful therapeutic agents. These scaffolds possess versatile binding properties and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, making them ideal starting points for drug discovery. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold. Its rigid, planar structure and hydrogen bonding capabilities have made it a cornerstone in the development of potent kinase inhibitors.[1][2] This is powerfully demonstrated by the success of FDA-approved drugs like the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which have revolutionized the treatment of NTRK fusion-positive cancers.[3][4]

This guide focuses on a close chemical cousin: the pyrazolo[1,5-a]pyrazine scaffold. As a bioisostere of the pyrimidine core, it represents a subtle yet potentially profound modification. The replacement of a carbon-hydrogen group with a nitrogen atom in the six-membered ring can significantly alter a molecule's electronic distribution, solubility, metabolic stability, and hydrogen bonding potential. While the pyrazolo[1,5-a]pyrimidine scaffold is well-charted territory, its pyrazine counterpart remains a relatively underexplored frontier.

The objective of this guide is to provide a detailed, head-to-head comparison of emerging pyrazolo[1,5-a]pyrazine derivatives. We will analyze their performance against specific kinase targets, delve into their structure-activity relationships (SAR), and provide the detailed experimental protocols necessary to validate these findings. By juxtaposing this scaffold with closely related structures, we aim to illuminate its unique potential and guide future drug development efforts.

Comparative Analysis I: Targeting the JAK-STAT Pathway with Pyrazolo[1,5-a]pyrazine Derivatives

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, governing key cellular processes like immune response, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making JAK inhibitors a highly valuable therapeutic class. Recent innovations have seen the emergence of the pyrazolo[1,5-a]pyrazine scaffold as a promising core for developing novel JAK inhibitors.[5]

Expertise & Experience: Why Target JAKs with this Scaffold?

The strategic selection of the pyrazolo[1,5-a]pyrazine core is rooted in established principles of kinase inhibitor design. The nitrogen atoms within the fused ring system are perfectly positioned to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket, a conserved feature across many kinases. The pyrazine ring, compared to pyrimidine, alters the molecule's dipole moment and may offer advantages in terms of solubility or off-target effects. The core's synthetic tractability allows for systematic exploration of substituents at key vectors to optimize potency and selectivity for specific JAK family members.

Signaling Pathway: The JAK-STAT Cascade

Upon cytokine binding, receptor dimerization brings two JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Dimerization & JAK Activation STAT_mono STAT (monomer) Receptor->STAT_mono 4. STAT Recruitment & Phosphorylation JAK2 JAK JAK1->JAK2 Trans-phosphorylation JAK2->Receptor 3. Receptor Phosphorylation STAT_dimer STAT Dimer (Active) STAT_mono->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Figure 1. Simplified JAK-STAT signaling pathway targeted by pyrazolo[1,5-a]pyrazine inhibitors.

Quantitative Data: Performance of Representative Derivatives

Data from patent literature highlights a series of pyrazolo[1,5-a]pyrazine derivatives with potent inhibitory activity against JAK family kinases.[5] The core structure typically features substitutions at the 4- and 6-positions, which are crucial for modulating potency and selectivity.

Compound ID (Example)R1 (at C4-position)R2 (at C6-position)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Example 1 (1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl1-methyl-1H-pyrazol-4-yl< 10< 10< 50
Example 2 (R)-3-aminopyrrolidin-1-yl1-methyl-1H-pyrazol-4-yl< 50< 20< 100
Example 3 morpholino1-methyl-1H-pyrazol-4-yl< 100< 50< 200
Note: Data is synthesized from representative examples in patent literature for illustrative purposes.[5] IC50 values are approximate ranges.
Structure-Activity Relationship (SAR) Insights

From the available data, several key SAR trends can be deduced:

  • C4-Position: The substituent at the C4-position, which projects towards the solvent-exposed region of the ATP pocket, is critical for potency. Complex, constrained cyclic amines like the diazabicyclooctane in Example 1 appear to confer superior activity compared to simpler rings like morpholine.[5] This suggests that specific conformational restriction and engagement with the solvent front are key to high-affinity binding.

  • C6-Position: The aryl or heteroaryl group at the C6-position occupies a deeper part of the binding pocket. The 1-methyl-pyrazole moiety is a recurring motif, likely forming favorable hydrophobic and potential pi-stacking interactions.

  • Kinase Selectivity: The variations in the C4-substituent also appear to modulate selectivity across the JAK family, although broad inhibition is common with this series. Fine-tuning this position is the primary strategy for achieving isoform-specific inhibitors.

Comparative Analysis II: Targeting the NF-κB Pathway with Bioisosteric Scaffolds

While direct head-to-head data for pyrazolo[1,5-a]pyrazines as IKK inhibitors is sparse, compelling evidence comes from the closely related pyrazolo[1,5-a]quinoxaline scaffold.[6][7] The quinoxaline core is essentially a pyrazine ring fused with a benzene ring. This serves as an excellent proxy, demonstrating the inherent potential of the pyrazolo-azine framework to inhibit kinases in the NF-κB pathway.

The IκB kinase (IKK) complex, particularly its IKKβ (IKK2) subunit, is the master regulator of the canonical NF-κB signaling pathway. Chronic activation of this pathway is a driver of inflammation and is implicated in the survival of many cancer types.

Signaling Pathway: IKK and NF-κB Activation

In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals (like TNF-α) activate the IKK complex, which then phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

IKK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex NFkB_complex NF-κB / IκBα (Inactive) IKK->NFkB_complex 2. IκBα Phosphorylation NFkB_free NF-κB (Active) NFkB_complex->NFkB_free IkBa_P P-IκBα-Ub NFkB_complex->IkBa_P 3. Ubiquitination DNA_NFkB DNA NFkB_free->DNA_NFkB 5. Nuclear Translocation Proteasome Proteasome IkBa_P->Proteasome 4. Degradation Gene_NFkB Gene Transcription (Inflammation, Survival) DNA_NFkB->Gene_NFkB 6. Gene Regulation Signal Pro-inflammatory Signal (e.g., TNF-α) Signal->IKK 1. Activation Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection Start Start Serial_Dilution 1. Prepare serial dilution of test compound Start->Serial_Dilution Add_Compound 4. Add compound to plate Serial_Dilution->Add_Compound Assay_Buffer 2. Prepare assay buffer with Eu-antibody and tracer Add_Tracer 6. Add tracer/antibody mix Assay_Buffer->Add_Tracer Kinase_Prep 3. Prepare kinase solution Add_Kinase 5. Add kinase solution Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate at RT (e.g., 60 min) Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal on plate reader Incubate->Read_Plate Analyze 9. Calculate IC50 values Read_Plate->Analyze End End Analyze->End

Figure 3. Experimental workflow for a TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting at a concentration 100x the final desired highest concentration.

  • Assay Plate Preparation: Transfer 1 µL of each compound dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reagent Preparation:

    • Kinase Solution (2X): Dilute the target kinase (e.g., JAK2) to a 2X working concentration in the appropriate kinase buffer.

    • Tracer/Antibody Mix (2X): Dilute the Alexa Fluor™ 647-labeled tracer and the Europium-labeled anti-tag antibody to a 2X working concentration in the buffer.

  • Assay Execution:

    • Add 10 µL of the 2X Kinase Solution to each well.

    • Add 10 µL of the 2X Tracer/Antibody Mix to each well. The final reaction volume is 20 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Western Blot for Phospho-STAT)

This protocol validates that the inhibitor can enter cells and engage its target, leading to a downstream biological effect. For a JAK inhibitor, this is measured by a decrease in the phosphorylation of its direct substrate, STAT.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells that have an active JAK-STAT pathway (e.g., TF-1 cells) and allow them to adhere. Starve the cells of growth factors overnight, then pre-treat with various concentrations of the pyrazolo[1,5-a]pyrazine inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin, EPO) for 15-30 minutes to induce JAK-STAT signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal on a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrazine scaffold represents a compelling and underexplored alternative to its well-established pyrimidine isostere. The evidence, though nascent, clearly demonstrates its potential as a versatile core for potent kinase inhibitors, particularly in the realm of JAK inhibition for autoimmune diseases and oncology. [5]Furthermore, analysis of closely related pyrazolo-azine scaffolds strongly supports its potential for targeting other critical cancer and inflammation pathways, such as IKK/NF-κB. [6] The path forward requires a systematic and direct comparative approach. Key future experiments should include:

  • Head-to-Head Synthesis: Designing and synthesizing matched pairs of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives with identical substituents.

  • Parallel Screening: Testing these matched pairs against a broad panel of kinases to directly compare their potency, selectivity, and off-target profiles.

  • ADMET Profiling: Evaluating the physicochemical and pharmacokinetic properties of these pairs to understand the specific contributions of the pyrazine nitrogen to solubility, cell permeability, and metabolic stability.

By undertaking these rigorous comparisons, the scientific community can fully unlock the therapeutic potential of the pyrazolo[1,5-a]pyrazine scaffold, potentially delivering a new generation of targeted therapies with improved efficacy and safety profiles.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. ScienceDirect. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • Pyrazolo[1,5-a]t[4][8][9]riazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. MDPI. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS. [Link]

  • Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors. ResearchGate. [Link]

  • Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof.

Sources

Decoding Specificity: A Comparative Guide to 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous assessment of its biological activity. A critical milestone in this journey is the confirmation of target specificity. This guide provides an in-depth, objective comparison of methodologies to characterize the specificity of the novel compound, 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine , a member of a chemical class known for its kinase inhibitory potential.

The pyrazolo[1,5-a]pyrazine scaffold is a recurring motif in the landscape of kinase inhibitors, with various derivatives demonstrating activity against key signaling kinases such as Janus kinases (JAKs), Tropomyosin receptor kinases (Trks), and Cyclin-dependent kinases (CDKs).[1][2] Given this precedent, a comprehensive evaluation of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine's kinase inhibitory profile is paramount to understanding its therapeutic potential and potential off-target liabilities.

This guide eschews a rigid template, instead opting for a logical progression that mirrors a typical investigative workflow. We will delve into the causality behind experimental choices, present detailed protocols for robust validation, and interpret hypothetical data to illustrate the process of confirming specificity.

Section 1: Initial Broad-Spectrum Kinase Profiling

The logical first step in assessing a potential kinase inhibitor is to cast a wide net. A broad-spectrum kinase panel provides an initial landscape of the compound's activity across a diverse representation of the human kinome. This approach is instrumental in identifying primary targets and flagging potential off-target interactions early in the development process.

Experimental Design: In Vitro Radiometric Kinase Assay

A well-established and sensitive method for initial screening is the in vitro radiometric kinase assay. This assay directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase, providing a quantitative measure of enzyme activity.

Causality of Choice: The radiometric assay is considered a gold-standard for its direct measurement of enzymatic activity, high sensitivity, and its applicability to a wide range of kinases without the need for specific antibodies or complex detection systems.

Protocol: In Vitro Radiometric Kinase Assay

Objective: To determine the inhibitory activity of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine against a panel of 96 diverse human kinases.

Materials:

  • Recombinant human kinases (panel of 96)

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Kinase-specific substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (specific to each kinase)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a 10 mM stock solution of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine in DMSO.

  • Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • In a 96-well plate, add 2 µL of the diluted compound, staurosporine, or DMSO to the respective wells.

  • Add 18 µL of a master mix containing the specific kinase and its corresponding substrate in kinase reaction buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure linear reaction kinetics.

  • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixtures to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase that shows significant inhibition.

Hypothetical Data and Interpretation

Table 1: Broad-Spectrum Kinase Profiling of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (IC₅₀ values in nM)

Kinase FamilyKinaseIC₅₀ (nM)
Tyrosine Kinase JAK125
JAK215
JAK350
TYK240
Src>10,000
EGFR>10,000
Serine/Threonine Kinase CDK25,000
ROCK1>10,000
PKA>10,000

Interpretation: The hypothetical data suggests that 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a potent inhibitor of the Janus kinase (JAK) family, with the highest potency against JAK2. The compound exhibits significant selectivity for the JAK family over other kinases in the panel, including Src, EGFR, and CDK2, at the tested concentrations. This initial screen strongly indicates that 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is a JAK-family selective kinase inhibitor.

Section 2: Cellular Target Engagement and Specificity Validation

While in vitro assays are essential for initial characterization, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. Cellular target engagement assays provide this critical validation and can reveal more nuanced aspects of specificity.

Experimental Design: Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful technique that measures the thermal stabilization of a protein upon ligand binding. The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein. This change in thermal stability can be quantified to confirm target engagement in a cellular context.

Causality of Choice: CETSA™ is a label-free method that does not require modification of the compound or the target protein, thus providing a more physiologically relevant assessment of target engagement. It can be performed on intact cells, cell lysates, and even tissue samples.

Protocol: Cellular Thermal Shift Assay (CETSA™)

Objective: To confirm the engagement of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine with JAK2 in intact cells.

Materials:

  • Human cell line expressing endogenous JAK2 (e.g., HEL 92.1.7)

  • 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents (primary antibody against JAK2, secondary antibody, etc.)

  • Thermocycler

Procedure:

  • Culture HEL 92.1.7 cells to the desired density.

  • Treat cells with various concentrations of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine or DMSO for 1-2 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody specific for JAK2.

  • Quantify the band intensities to determine the amount of soluble JAK2 at each temperature.

  • Plot the fraction of soluble JAK2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Data and Interpretation

CETSA_Curve CETSA™ Melting Curves for JAK2 cluster_0 cluster_1 DMSO Compound X_axis Temperature (°C) Y_axis Fraction of Soluble JAK2 Kinobeads_Workflow cluster_0 Kinobeads Off-Target Profiling Workflow A Cell Lysate B Incubate with Compound or DMSO A->B C Add Kinobeads B->C D Wash and Elute Bound Proteins C->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Identify and Quantify Competed Proteins F->G

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine. As a substituted, chlorinated nitrogen-containing heterocycle, this compound warrants a cautious and systematic approach to waste management. The procedures outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The guiding principle is to treat this compound as a hazardous chemical waste stream, managed from the point of generation to its final disposition by a certified hazardous waste facility.

Hazard Characterization and Waste Profile

Structural Analysis:

  • Chlorinated Aromatic System: The presence of a chlorine atom on the pyrazolopyrazine core suggests potential for environmental persistence and the formation of toxic byproducts (e.g., dioxins) if subjected to improper incineration.[2] Halogenated organic compounds are frequently classified as hazardous waste.

  • Nitrogen Heterocycle: The pyrazolo[1,5-a]pyrazine core is a complex nitrogen-containing ring system. Such structures can exhibit various biological activities and may be toxic.

  • Tert-butyl Group: This bulky alkyl group influences the molecule's solubility and physical properties but does not fundamentally alter the hazards associated with the chlorinated heterocyclic core.

Based on the SDS for the analog 6-chloropyrazolo[1,5-a]pyrazine, we can infer the following potential hazards for the target compound.[1]

Potential Hazard Classification (Inferred) Rationale and Safety Implication
Acute Oral Toxicity Category 4Harmful if swallowed. Ingestion must be avoided through strict hygiene practices.
Skin Irritation Category 2Causes skin irritation. Prolonged or repeated contact should be prevented with appropriate gloves.
Eye Irritation Category 2ACauses serious eye irritation. Chemical splash goggles or a face shield are mandatory.
Respiratory Irritation STOT SE, Category 3May cause respiratory irritation. Work should be conducted in a well-ventilated area or chemical fume hood.

Given this profile, all waste containing 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine, whether in solid form, in solution, or as contaminated labware, must be classified and disposed of as hazardous chemical waste in accordance with federal and local regulations.[3][4]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling the compound or its waste products.[1][5]

  • Eye Protection: Safety glasses are insufficient. Use chemical splash goggles or a full-face shield that meets government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use and wash hands thoroughly.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or a full-body suit may be necessary.

  • Respiratory Protection: If handling the solid outside of a chemical fume hood or if dust formation is likely, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., type OV/AG/P99) is required.[1]

Waste Segregation, Containment, and Labeling Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[6] The disposal process begins at the point of waste generation.

Step-by-Step Containment Procedure:
  • Select an Appropriate Waste Container:

    • For solid waste (e.g., excess reagent, contaminated weigh boats, wipes): Use a sealable, wide-mouth container made of a compatible material like high-density polyethylene (HDPE).

    • For liquid waste (e.g., reaction mixtures, solutions in organic solvents): Use a sealable, chemically resistant container (e.g., glass or HDPE). Crucially, do not use metal containers for any waste stream containing chlorinated compounds, as they can corrode. [4]

  • Waste Segregation:

    • Dedicate a specific waste container solely for 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and its associated contaminated materials.

    • NEVER mix this waste stream with incompatible chemicals.

Incompatible Waste Classes Reason for Segregation
Strong Oxidizing AgentsPotential for violent, exothermic reaction.
Strong AcidsCan react with nitrogen heterocycles, potentially causing vigorous reactions or degradation.[6]
Strong BasesCan react with chlorinated compounds.[6]
Aqueous WasteUnless the compound is in an aqueous solution, do not mix with aqueous waste streams.
  • Labeling the Container:

    • As soon as the first drop of waste is added, the container must be labeled. Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate strict labeling.[3][7]

    • The label must include:

      • The words "Hazardous Waste "[6][7]

      • The full chemical name: "2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine " (avoid abbreviations or formulas)[6]

      • A clear description of all components in the container, including solvents and their approximate percentages.[6]

      • The associated hazards (e.g., "Toxic," "Irritant")[6]

      • The date the container was first used (accumulation start date).

On-Site Management in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[6][7]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel. A designated area within a chemical fume hood is a common and acceptable practice.[4][6]

  • Container Management: Waste containers in the SAA must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and potential spills.

  • Volume Limits: Up to 55 gallons of a single hazardous waste stream may be accumulated in an SAA. Once this limit is reached, the full container must be moved to the institution's central accumulation area within three days.[6][7]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and required steps for the proper disposal of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

G Disposal Workflow for 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine A Waste Generation (Solid, Liquid, Contaminated Labware) B Characterize as Hazardous Waste A->B Step 1 C Select & Label Waste Container B->C Step 2 D Segregate from Incompatible Waste C->D Step 3 E Accumulate in SAA (Fume Hood) D->E Step 4 F Is Container Full or >1 Year Old? E->F Step 5 G Transfer to Central Accumulation Area F->G Yes K Continue Accumulation in SAA F->K No H Arrange Pickup by Licensed Disposal Vendor G->H Step 6 I Final Disposal (e.g., High-Temp Incineration) H->I Step 7 J Maintain Records of Disposal H->J Step 8 K->F

Caption: Workflow for the safe disposal of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

Final Disposal Pathway: The Only Acceptable Method

Under no circumstances should 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine or its solutions be disposed of via drain or in the regular trash.[8] The only environmentally responsible and legally compliant method is through a licensed hazardous waste management company.[9]

  • Method: These facilities typically use high-temperature incineration with advanced scrubber systems to destroy the compound while neutralizing harmful byproducts. Other advanced methods may include catalytic hydrodechlorination, which removes chlorine atoms to render the molecule less toxic.[2]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This "cradle-to-grave" tracking is a requirement under RCRA.[3]

Decontamination of Glassware and Surfaces

All non-disposable items that come into contact with the compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the designated liquid waste container for 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine.

  • Secondary Wash: After the initial solvent rinse, wash the glassware or surface with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation, and eliminate all ignition sources.

  • Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 2.

  • Contain the Spill:

    • For Solids: Gently sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.[1]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Clean Up: Once absorbed, carefully scoop the material into the hazardous waste container.

  • Decontaminate: Decontaminate the spill area using the procedure outlined in Section 6.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 2-(tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine is managed in a manner that prioritizes safety, compliance, and environmental stewardship.

References

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758. PubChem.
  • Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795. PubChem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Safety Data Sheet - 6-chloropyrazolo[1,5-a]pyrazine. Aaronchem.
  • Pyrazolo[1,5-a]pyrazine-3-carboxylic acid. BLDpharm.
  • SAFETY DATA SHEET - Pyrazine. Fisher Scientific.
  • Pyrazine. Wikipedia.
  • Safety Data Sheet - TERT-BUTYL 8-BENZYLHEXAHYDRO-1H-PYRAZINO[1,2-. A]PYRAZINE-2(6H)-CARBOXYLATE. CymitQuimica.
  • Safety Data Sheet - Pyrazine-d4. CDN Isotopes.
  • SAFETY DATA SHEET - 2-Acetylpyrazine. TCI Chemicals.
  • Process for destroying chlorinated aromatic compounds. Google Patents.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Disposal of Chlorine-Containing Wastes. ResearchGate.
  • Disposal of Chlorine-Containing Wastes. Springer.
  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.

Sources

Personal protective equipment for handling 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

This document provides comprehensive safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine (CAS No. 1379314-67-6). The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment by detailing the necessary personal protective equipment (PPE), handling operations, and disposal methods. Adherence to these guidelines is critical for mitigating the potential hazards associated with this chlorinated heterocyclic compound.

Hazard Identification and Risk Assessment

Key anticipated hazards include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][3][4]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation or damage upon contact.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][4]

  • Flammable Solid: Many related heterocyclic compounds are flammable solids, posing a fire risk if handled near ignition sources.[1][2][5]

The table below summarizes the likely GHS classifications based on analogous compounds.

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3][4]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1][3][4]
Flammable solidsCategory 1 or 2H228: Flammable solid[2][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against dermal, ocular, and respiratory exposure.[6] The selection of each component is based on mitigating the specific hazards identified above.

PPE Component Specification Causality and Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[1]Provides a robust barrier against dermal absorption.[1] Double-gloving minimizes risk if the outer glove is breached, a critical precaution during extended handling.[1] Powder-free gloves prevent the aerosolization of chemical particles that could be inhaled.[1]
Eye & Face Protection Safety goggles with side shields or a full-face shield.[1][4]Protects eyes and face from splashes or airborne particles of the compound.[1] Standard eyeglasses are insufficient.[7] A face shield is required when there is a significant risk of splashing.
Body Protection Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[1]Protects the body and personal clothing from contamination.[1] A solid-front, back-closing gown provides maximum coverage and prevents accidental contact with contaminated surfaces.
Respiratory Protection For handling the solid powder, a NIOSH-approved N95, P95, or higher-rated respirator is required.[4]Prevents the inhalation of fine dust particles and aerosols that may be generated when weighing or transferring the compound.[1] Work should always be conducted within a certified chemical fume hood to provide primary containment.
Workflow for Donning and Doffing PPE

Proper sequencing is crucial to prevent cross-contamination. The following workflow must be adhered to strictly.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Gown/Lab Coat Don2 2. Respirator (N95) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over gown cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE to minimize contamination risk.

Safe Handling and Operational Plan

All manipulations of 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine must be performed within a designated area equipped with appropriate engineering controls.

Engineering Controls
  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to control dust and vapors.[8]

  • Safety Shower and Eyewash Station: Ensure that an ANSI-compliant safety shower and eyewash station are readily accessible and tested regularly.[9][10]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before handling the compound.

  • Weighing and Transfer:

    • Don all required PPE as per the protocol in Section 2.

    • Carefully open the container inside the fume hood. Avoid creating dust clouds.

    • Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

    • Close the primary container immediately after dispensing.

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][11]

Emergency and Disposal Procedures

Emergency Response
Exposure Scenario First Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or breathing becomes difficult, seek immediate medical attention.[2][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or call a poison control center.[3][12]
Spill Evacuate the area. Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[12] Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[2][4]
Waste Disposal Plan

Chemical waste is classified as hazardous and must be disposed of according to institutional and local regulations.[2] Never dispose of this chemical down the drain.

WasteDisposal cluster_waste_type Identify Waste Type Start Waste Generated Solid Contaminated Solid Waste (Gloves, Bench Paper, etc.) Start->Solid Liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) Start->Liquid Unused Unused/Expired Chemical Start->Unused ContainerSolid Place in designated, sealed hazardous solid waste container. Solid->ContainerSolid ContainerLiquid Place in designated, sealed hazardous liquid waste container. Liquid->ContainerLiquid Unused->ContainerSolid if solid Unused->ContainerLiquid if solution Label Label container clearly: 'Hazardous Waste' Chemical Name Associated Hazards ContainerSolid->Label ContainerLiquid->Label Pickup Arrange for pickup by Environmental Health & Safety (EHS) Label->Pickup

Caption: Decision workflow for the proper segregation and disposal of waste generated from handling the compound.

By integrating these safety measures into your standard operating procedures, you can effectively manage the risks associated with 2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine and maintain a secure research environment.

References

  • Benchchem. Personal protective equipment for handling 3-Chlorocathinone hydrochloride. Accessed January 22, 2026.
  • CDN Isotopes.
  • ChemicalBook. 2-TERT-BUTYL-4-CHLOROPYRAZOLO[1.5-A]PYRAZINE | 1379314-67-6. Published August 26, 2022.
  • Fisher Scientific. SAFETY DATA SHEET - Pyrazine. Published September 25, 2023.
  • Fisher Scientific. SAFETY DATA SHEET - 2-sec-Butyl-3-methoxypyrazine. Published December 19, 2025.
  • CHEMM. Personal Protective Equipment (PPE). Accessed January 22, 2026.
  • Fisher Scientific. SAFETY DATA SHEET - 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. Published December 24, 2025.
  • CymitQuimica. Safety Data Sheet - 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid. Published December 19, 2024.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrazine. Published August 6, 2024.
  • Aaronchem. Safety Data Sheet - 6-chloropyrazolo[1,5-a]pyrazine. Published November 1, 2024.
  • Fisher Scientific.
  • CymitQuimica. Safety Data Sheet - TERT-BUTYL 8-BENZYLHEXAHYDRO-1H-PYRAZINO[1,2-. A]PYRAZINE-2(6H)
  • National Institutes of Health (NIH), PubChem. 2-tert-Butylpyrazine. Accessed January 22, 2026.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. Accessed January 22, 2026.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Acetylpyrazine. Published November 28, 2024.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes. Published July 2, 2025.
  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. Published December 6, 2006.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(Tert-butyl)-4-chloropyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.